Mirdametinib
描述
PD-0325901 has been used in trials studying the treatment and basic science of Melanoma, Solid Tumour, Solid Tumors, Advanced Cancer, and Breast Neoplasms, among others.
Mirdametinib is a Kinase Inhibitor. The mechanism of action of this compound is as a Mitogen-Activated Protein Kinase Kinase 1 Inhibitor, and Mitogen-Activated Protein Kinase Kinase 2 Inhibitor.
This compound is an orally bioavailable, synthetic organic molecule targeting mitogen-activated protein kinase kinase (MAPK/ERK kinase or MEK) with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits MEK, which may result in the inhibition of the phosphorylation and activation of MAPK/ERK and the inhibition of tumor cell proliferation. The dual specific threonine/tyrosine kinase MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently activated in human tumors.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
has antineoplastic activity; appears to be a MEK inhibito
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDAHWBOROXANE-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044024 | |
| Record name | PD 0325901 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391210-10-9 | |
| Record name | N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391210-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 0325901 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391210109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirdametinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PD 0325901 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRDAMETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K0J5AK6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mirdametinib's Mechanism of Action in Neurofibromatosis Type 1 (NF1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of mirdametinib, a selective MEK1/2 inhibitor, in the context of Neurofibromatosis Type 1 (NF1). It is designed to be a comprehensive resource, detailing the underlying molecular pathways, summarizing key quantitative data from pivotal studies, and providing detailed experimental protocols for the foundational research that has elucidated this compound's therapeutic effect.
Introduction: The Unmet Need in Neurofibromatosis Type 1
Neurofibromatosis type 1 (NF1) is an autosomal dominant genetic disorder caused by mutations in the NF1 gene, which encodes the protein neurofibromin.[1] A key function of neurofibromin is the negative regulation of the Ras signaling pathway.[2] Loss of functional neurofibromin leads to the constitutive activation of Ras and its downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, driving uncontrolled cell growth and the formation of tumors, particularly plexiform neurofibromas (PNs).[1][3] These benign but often debilitating tumors can cause significant pain, disfigurement, and functional impairment, and in some cases, can undergo malignant transformation.[1] this compound has emerged as a targeted therapy for patients with NF1-associated PNs that are symptomatic and cannot be completely removed by surgery.[1][4]
The NF1 Signaling Pathway and the Role of this compound
The pathogenesis of NF1-related tumors is intrinsically linked to the hyperactivation of the Ras/MAPK signaling pathway. This compound's therapeutic efficacy stems from its ability to precisely target and inhibit a critical juncture in this cascade.
The Dysregulated Ras/MAPK Pathway in NF1
In a healthy physiological state, the Ras protein cycles between an active GTP-bound state and an inactive GDP-bound state. Neurofibromin acts as a GTPase-activating protein (GAP), accelerating the conversion of active Ras-GTP to inactive Ras-GDP, thereby dampening downstream signaling.[2] In individuals with NF1, the mutated or absent neurofibromin is unable to perform this function, leading to an accumulation of active Ras-GTP.[2] This, in turn, triggers a phosphorylation cascade: Ras activates RAF kinases, which then phosphorylate and activate MEK1 and MEK2. Activated MEK subsequently phosphorylates and activates ERK1 and ERK2, which then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[3]
Figure 1: The Ras/MAPK signaling pathway in NF1 and the point of intervention by this compound.
This compound: A Selective MEK1/2 Inhibitor
This compound is an oral, selective, allosteric, and non-ATP-competitive inhibitor of MEK1 and MEK2.[4][5] By binding to a pocket adjacent to the ATP-binding site, this compound prevents the conformational changes required for MEK activation, thereby inhibiting the phosphorylation of its only known substrates, ERK1 and ERK2.[4][5] This targeted inhibition effectively blocks the downstream signaling cascade that drives the proliferation and survival of neurofibroma cells.[5]
Figure 2: The mechanism of action of this compound in blocking the pathogenic signaling cascade in NF1.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been quantified in a series of preclinical and clinical investigations.
Preclinical Efficacy
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (MEK Inhibition) | 0.33 nM | Cell-free assay | [6] |
| Ki (MEK1) | 1.1 nM | Biochemical assay | [6] |
| Ki (MEK2) | 0.79 nM | Biochemical assay | [6] |
| ERK Phosphorylation Inhibition (in brain tissue) | 1.15 nM (0.73 ng/mL) | Murine model | [7][8] |
| ERK Phosphorylation Inhibition (in tumor cell lines) | 0.33-0.59 nM (0.16-0.28 ng/mL) | Tumor cell lines | [7][8] |
Clinical Efficacy (Phase 2b ReNeu Trial - NCT03962543)
| Parameter | Adult Patients (n=58) | Pediatric Patients (n=56) | Reference |
| Confirmed Overall Response Rate (ORR) | 41% | 52% | [9] |
| Median Best Percentage Change in Tumor Volume | -41% | -42% | [9] |
| Duration of Response (DoR) ≥ 12 months | 88% of responders | 90% of responders | [9] |
Clinical Efficacy (Phase II NF106 Trial)
| Parameter | Adolescent and Adult Patients (n=19) | Reference |
| Partial Response (PR) Rate | 42% | [3][10] |
| Stable Disease | 53% | [3] |
| Progressive Disease | 5% | [3] |
Pharmacokinetics in a Non-Human Primate Model
| Parameter | Value | Reference |
| CSF Penetration (%) | 1.3% | [7][8] |
| CSF/unbound plasma ratio | 2.5 - 3.0 | [7][8] |
Experimental Protocols
This section details the methodologies for key experiments that have been instrumental in defining the mechanism of action of this compound in NF1.
In Vitro MEK1/2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM MnCl₂, and 1 mM EGTA.
-
Enzyme and Substrate Addition: To the reaction buffer, add purified active MEK1 or MEK2 enzyme, inactive ERK2 as a substrate, and ATP.
-
This compound Incubation: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures and incubate for a predetermined time (e.g., 30 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for pERK1/2. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for ERK Phosphorylation Inhibition
Objective: To assess the ability of this compound to inhibit ERK phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture human NF1-deficient Schwann cells (e.g., sNF96.2) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or vehicle control for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform protein transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK1/2 and total ERK1/2.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize and quantify the bands.
-
-
Data Analysis: Normalize the pERK1/2 signal to the total ERK1/2 signal for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control.
Cell Viability/Proliferation (MTT) Assay
Objective: To evaluate the effect of this compound on the viability and proliferation of NF1-deficient cells.
Methodology:
-
Cell Seeding: Seed NF1-deficient Schwann cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
In Vivo Efficacy in a Genetically Engineered Mouse Model of NF1
Objective: To assess the anti-tumor activity of this compound in a relevant in vivo model of NF1 plexiform neurofibroma.
Methodology:
-
Animal Model: Utilize a genetically engineered mouse model that develops plexiform neurofibromas, such as the Nf1flox/flox;Dhh-Cre mice.[8]
-
Tumor Monitoring: Monitor the mice for the development of palpable tumors. Once tumors reach a measurable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally at a clinically relevant dose (e.g., 1-3 mg/kg) daily or on an intermittent schedule. The control group receives the vehicle.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (length × width²) / 2.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissue for the analysis of ERK phosphorylation by western blotting or immunohistochemistry to confirm target engagement.
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.
Figure 3: A logical workflow of the key experiments in the development of this compound for NF1.
Conclusion
This compound represents a significant advancement in the targeted therapy of NF1-associated plexiform neurofibromas. Its mechanism of action is firmly rooted in the selective inhibition of MEK1 and MEK2, which effectively counteracts the hyperactive Ras/MAPK signaling that drives tumor growth in this patient population. The robust preclinical data, corroborated by the positive outcomes of clinical trials, underscore the therapeutic potential of this compound. This guide provides a foundational understanding of its mechanism, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in the ongoing efforts to refine and expand targeted therapies for Neurofibromatosis Type 1.
References
- 1. This compound, an FDA-Approved MEK1/2 inhibitor for adult and pediatric NF1-associated plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - NCI [dctd.cancer.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. EXTH-102. PLASMA AND CEREBROSPINAL FLUID (CSF) PHARMACOKINETICS (PK) OF this compound IN A NON-HUMAN PRIMATE (NHP) MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. springworkstx.com [springworkstx.com]
- 10. NF106: A Neurofibromatosis Clinical Trials Consortium Phase II Trial of the MEK Inhibitor this compound (PD-0325901) in Adolescents and Adults With NF1-Related Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
Mirdametinib's Interruption of the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mirdametinib (formerly PD-0325901) is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As central components of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival.[3][4] Dysregulation of the MAPK pathway is a hallmark of numerous cancers and genetic disorders like Neurofibromatosis Type 1 (NF1).[3][5] this compound functions as a non-ATP-competitive, allosteric inhibitor, binding to a unique pocket adjacent to the ATP-binding site of MEK1/2.[1][2] This binding locks the enzymes in an inactive state, preventing their phosphorylation of downstream targets ERK1 and ERK2, thereby suppressing the entire signaling cascade.[2][3] This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visual diagrams of the relevant biological pathways and experimental workflows.
Mechanism of Action: Allosteric Inhibition of MEK1/2
The MAPK/ERK signaling pathway is a crucial intracellular cascade that transmits signals from cell surface receptors to the DNA in the nucleus. In many cancers and in NF1, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3][5]
This compound intervenes at a pivotal juncture in this cascade. It selectively targets MEK1 and MEK2, the dual-specificity kinases responsible for phosphorylating and activating ERK1 and ERK2.[2] Unlike ATP-competitive inhibitors, this compound binds to an allosteric site on the MEK enzyme.[2] This action induces a conformational change that locks the kinase in a catalytically inactive state, which in turn prevents Raf-mediated phosphorylation of MEK and halts the downstream signaling required for tumor cell proliferation and survival.[2][3]
Quantitative Data Presentation
This compound's potency has been characterized across a range of preclinical and clinical studies. The following tables summarize key quantitative metrics of its activity.
Table 1: Preclinical In Vitro & In Vivo Potency
| Parameter | Value | Assay / Model System | Reference |
| Biochemical Activity | |||
| MEK IC50 | 0.33 nM | Cell-free kinase assay | [1] |
| MEK1 Ki | 1.0 nM | Cell-free kinase assay | [1] |
| MEK2 Ki | 1.0 nM | Cell-free kinase assay | [1] |
| Cellular Activity | |||
| HCT-116 (Human Colon) pERK IC50 | 0.28 nM | Western Blot | [6] |
| Colon-26 (Mouse Colon) pERK IC50 | 0.34 nM | Western Blot | [6] |
| TPC-1 (Thyroid Cancer) GI50 | 11 nM | Cell Growth Assay | [7] |
| K2 (Thyroid Cancer) GI50 | 6.3 nM | Cell Growth Assay | [7] |
| A-375 (Melanoma, BRAF V600E) GI50 | 1.28 nM | CellTiter-Glo Assay | [1] |
| Melanoma Cell Lines (BRAF mutant) IC50 | 20-50 nM | Trypan Blue Exclusion | [8] |
| In Vivo Activity | |||
| pERK Inhibition (Colon-26 tumors) | >76% | Western Blot (24h post 25 mg/kg dose) | [6] |
| pERK Inhibition (HT-29 tumors) | >79% | Western Blot (24h post 25 mg/kg dose) | [6] |
| pERK Inhibition (MiaPaCa-2 tumors) | >93% | Western Blot (24h post 25 mg/kg dose) | [6] |
| Tumor Response (Colon-26 model) | 70% Complete Response | Xenograft model (at 25 mg/kg/day) | [6] |
Table 2: Clinical Efficacy in NF1-PN (Phase 2b ReNeu Trial - NCT03962543)
| Parameter | Adult Cohort (n=58) | Pediatric Cohort (n=56) | Reference |
| Objective Response Rate (ORR) | |||
| Confirmed ORR (≥20% volume reduction) | 41% (p < 0.001) | 52% (p < 0.001) | [9][10] |
| Tumor Volume Change | |||
| Median Best % Change from Baseline | -41% (range: -90% to +13%) | -42% (range: -91% to +48%) | [9][11] |
| Responders with >50% Volume Reduction | 62% | 52% | [9][12] |
| Response Duration | |||
| Median Time to Response | 7.8 months | 7.9 months | [13][14] |
| Median Duration of Response | Not Reached | Not Reached | [13] |
Detailed Experimental Protocols
The following protocols provide a framework for key experiments used to evaluate the efficacy of this compound.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay directly measures this compound's ability to inhibit MEK1/2 activity by quantifying the phosphorylation of its direct substrate, ERK.
-
Cell Culture and Treatment: Seed cells (e.g., HCT-116, A-375) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Aspirate media and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Denature proteins by boiling in Laemmli sample buffer. Separate proteins by size on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK, e.g., Thr202/Tyr204) diluted in blocking buffer (typically 1:1000 to 1:2000).[15]
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[15]
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
-
Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition to determine the IC50 value.
Cell Viability / Proliferation Assay (MTT/MTS or CellTiter-Glo)
This assay determines the effect of this compound on cell growth and survival.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include wells for vehicle control (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate plates for a defined period, typically 72 hours, at 37°C in a humidified CO2 incubator.[8]
-
Reagent Addition:
-
For MTT Assay: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. A purple formazan precipitate will form in viable cells. Add a solubilization solution (e.g., DMSO or acidified isopropanol) and mix to dissolve the crystals.[17]
-
For CellTiter-Glo Assay: Add the luminescent reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity.
-
-
Data Acquisition:
-
MTT: Read the absorbance at ~570 nm using a microplate reader.
-
CellTiter-Glo: Read the luminescence using a microplate reader.
-
-
Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% inhibition of growth) or IC50 value.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million Colon-26 or HCT-116 cells) into the flank of immunocompromised mice (e.g., athymic Nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) via gavage at a specified dose and schedule (e.g., 25 mg/kg, once daily).[6] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health and welfare daily.
-
Pharmacodynamic Analysis (Optional): At specified time points after the final dose, a subset of tumors can be excised to measure p-ERK levels by Western blot to confirm target engagement in vivo.[6]
-
Endpoint and Analysis: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a defined study duration. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) or tumor regression between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | PD325901 | MEK inhibitor | TargetMol [targetmol.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. targetedonc.com [targetedonc.com]
- 11. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. ovid.com [ovid.com]
- 14. neurology.org [neurology.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of Mirdametinib (PD-0325901): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirdametinib (formerly PD-0325901) is a potent, selective, and orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] As a non-ATP-competitive, allosteric inhibitor, it represents a significant advancement in targeted cancer therapy, particularly for tumors driven by the RAS/RAF/MEK/ERK signaling pathway.[2] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its application in Neurofibromatosis Type 1 (NF1). The document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the growth of tumors along nerves.[1] A significant cause of morbidity in NF1 patients is the development of plexiform neurofibromas (PNs), which can cause pain, disfigurement, and functional impairment.[1] The underlying pathology of NF1 is linked to mutations in the NF1 gene, which leads to hyperactivation of the RAS/RAF/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival.[3] this compound was developed to target the central kinases in this pathway, MEK1 and MEK2, thereby offering a targeted therapeutic approach for NF1-associated PNs and other cancers with similar molecular drivers.[2] Initially developed by Pfizer, this compound is now being advanced by SpringWorks Therapeutics and has received FDA approval for the treatment of adult and pediatric patients with NF1 who have symptomatic, inoperable PNs.[4]
Mechanism of Action
This compound is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] By binding to an allosteric pocket adjacent to the ATP-binding site, this compound prevents the conformational changes required for MEK activation, thereby inhibiting the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2.[1] This blockade of the MAPK signaling pathway leads to decreased cell proliferation and, in some cases, apoptosis.[5]
Caption: this compound inhibits MEK1/2, blocking the MAPK signaling pathway.
Quantitative Data Summary
In Vitro Potency
This compound demonstrates high potency against MEK1 and MEK2 in both cell-free and cell-based assays.
| Assay Type | Target | IC50 / Ki | Cell Line/System |
| Cell-free Kinase Assay | MEK | 0.33 nM (IC50) | Purified Enzyme |
| Cell-free Kinase Assay | Activated MEK1 | 1.1 nM (Ki) | Purified Enzyme |
| Cell-free Kinase Assay | Activated MEK2 | 0.79 nM (Ki) | Purified Enzyme |
| Cell-based Proliferation | - | 11 nM (GI50) | TPC-1 |
| Cell-based Proliferation | - | 6.3 nM (GI50) | K2 |
Data sourced from multiple preclinical studies.[6][7]
Pharmacokinetic Properties (Human)
The pharmacokinetic profile of this compound has been characterized in clinical trials.
| Parameter | Value (Adults) | Value (Pediatrics) |
| Cmax (steady-state) | 188 ng/mL (52% CV) | 191 ng/mL (62% CV) |
| AUC (steady-state) | 431 ng·h/mL (43% CV) | 459 ng·h/mL (46% CV) |
| Tmax (median) | 0.8 hours (tablets) | 1.1 hours (capsules) |
| Terminal Half-life | ~28 hours | Not specified |
| Protein Binding | >99% | >99% |
| Metabolism | Glucuronidation and oxidation (UGT1A6, UGT2B7) | Glucuronidation and oxidation (UGT1A6, UGT2B7) |
| Excretion | 68% urine, 27% feces | 68% urine, 27% feces |
CV: Coefficient of Variation. Data from clinical trial data.[8]
Clinical Efficacy (ReNeu Trial - NCT03962543)
The Phase IIb ReNeu trial demonstrated the clinical benefit of this compound in patients with NF1-associated plexiform neurofibromas.
| Endpoint | Adult Cohort (n=58) | Pediatric Cohort (n=56) |
| Objective Response Rate (ORR) | 41% (95% CI: 29-55%) | 52% (95% CI: 38-65%) |
| Median Best Percent Change in Tumor Volume | -41% | -42% |
| Median Time to Response | 7.8 months | 7.9 months |
| Duration of Response | Not Reached | Not Reached |
Data from the ReNeu clinical trial.
Experimental Protocols
MEK1/2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting MEK1/2 kinase activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM MnCl2, 1 mM EGTA, 50 µM [γ-³²P]ATP, 10 µg GST-MEK, 0.5 µg GST-MAPK, and 40 µg myelin basic protein (MBP) in a final volume of 100 µL.[6][9]
-
Compound Addition: this compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme mixture and incubated for 20 minutes at a controlled temperature (typically 30°C).
-
Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.[6][9]
-
Quantification: The mixture is filtered through a GF/C filter mat, and the amount of ³²P incorporated into MBP is quantified using a scintillation counter.[6][9]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the MEK1/2 kinase inhibition assay.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., TPC-1, K2) are seeded in 96-well plates at an optimized density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[6][10]
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[6]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.
In Vivo Neurofibroma Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a genetically engineered mouse model of NF1.
Methodology:
-
Animal Model: The Nf1flox/flox; Dhh-Cre mouse model, which develops neurofibromas that mimic human disease, is utilized.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water) for oral administration.[11] The drug is administered daily via oral gavage at specified doses (e.g., 0.5, 1.5, 5, or 10 mg/kg/day).
-
Tumor Volume Assessment: Tumor volumes are monitored using magnetic resonance imaging (MRI) at baseline and at regular intervals throughout the study.[12] Volumetric analysis is performed using specialized software to segment and calculate the tumor volume from the MRI scans.[12]
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess the levels of phosphorylated ERK (pERK) as a biomarker of MEK inhibition.
-
Data Analysis: Changes in tumor volume over time are calculated and compared between treatment and control groups.
Caption: Workflow for the in vivo evaluation of this compound.
Synthesis
The chemical synthesis of this compound, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide, involves a multi-step process. A convergent synthesis approach starts from commercially available 2,3,4-Trifluorobenzoic Acid, 2-Fluoro-4-Iodoaniline, and chiral (S)-Glycerol Acetonide.[13] A key step involves the coupling of 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-benzoic acid with (R)-O-(2,2-dimethyl-[6][11]dioxolan-4-ylmethyl)-hydroxylamine, followed by hydrolysis to yield this compound.[13]
Conclusion
This compound (PD-0325901) has emerged as a promising targeted therapy for NF1-associated plexiform neurofibromas and holds potential for other malignancies driven by the MAPK pathway. Its high potency, selectivity, and favorable pharmacokinetic profile have been demonstrated through extensive preclinical and clinical research. The data and methodologies presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and to inform the development of next-generation MEK inhibitors.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Researchers [rodentmda.ch]
- 3. researchgate.net [researchgate.net]
- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound (PD325901) | MEK inhibitor | TargetMol [targetmol.com]
- 10. Cell Line-Dependent Adhesion and Inhibition of Proliferation on Carbon-Based Nanofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volumetric MRI analysis of plexiform neurofibromas in neurofibromatosis type 1: Comparison of 2 methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Mirdametinib: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirdametinib (formerly PD-0325901) is an oral, potent, and highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] By targeting a key component of the RAS/RAF/MEK/ERK signaling pathway, this compound has demonstrated significant therapeutic potential, particularly in conditions driven by dysregulation of this cascade, such as neurofibromatosis type 1 (NF1).[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy and safety, with a focus on its application in NF1-associated plexiform neurofibromas (PN). Detailed experimental protocols and quantitative data are presented to support its utility in research and drug development.
Introduction
Neurofibromatosis type 1 (NF1) is an autosomal dominant genetic disorder caused by mutations in the NF1 gene, which encodes the tumor suppressor protein neurofibromin.[3][5] A lack of functional neurofibromin leads to the overactivation of the RAS-GTPase, resulting in dysregulated downstream signaling through the RAF/MEK/ERK pathway.[5] This aberrant signaling is a key driver of the development of various clinical manifestations, including the growth of plexiform neurofibromas (PNs), which can cause significant morbidity.[6] this compound, a second-generation MEK inhibitor, has emerged as a promising targeted therapy for NF1-PN.[7] On February 11, 2025, this compound, under the brand name Gomekli™, was approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult and pediatric patients aged 2 years and older with NF1 who have symptomatic, inoperable PNs.[8][9][10]
Mechanism of Action
This compound is a non-ATP-competitive inhibitor of MEK1 and MEK2.[1][8] It binds to an allosteric pocket adjacent to the ATP-binding site of the MEK enzymes, preventing their phosphorylation and subsequent activation of downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The inhibition of ERK1/2 phosphorylation disrupts the signaling cascade that promotes cell proliferation, survival, and differentiation, thereby impeding the growth of tumors dependent on the MAPK pathway.[1][2]
Pharmacodynamics
This compound potently and selectively inhibits MEK1 and MEK2. In preclinical studies, it has been shown to effectively suppress ERK phosphorylation and inhibit the growth of various tumor cell lines.
In Vitro Activity
| Target/Cell Line | Assay Type | Value | Reference |
| MEK (cell-free) | IC50 | 0.33 nM | [1][8] |
| Activated MEK1 | Kiapp | 1 nM | [1] |
| Activated MEK2 | Kiapp | 1 nM | [1] |
| A-375 (BRAF V600E) | GI50 | 1.28 nM | [1] |
| Melanoma cell lines (BRAF mutant) | IC50 | 20-50 nM | [8] |
| TPC-1 (papillary thyroid carcinoma) | GI50 | 11 nM | |
| K2 (papillary thyroid carcinoma) | GI50 | 6.3 nM |
Pharmacokinetics
This compound is orally bioavailable and exhibits dose-proportional exposure.[4] Its pharmacokinetic profile has been characterized in both preclinical models and human subjects.
Preclinical Pharmacokinetics
A study in non-human primates demonstrated notable cerebrospinal fluid (CSF) penetration of this compound.
| Species | Dose | Route | AUClast (h*ng/mL) | Cmax (ng/mL) | CSF Penetration (%) | Reference |
| Non-Human Primate | 0.50 mg/kg (single dose) | PO | 500.3 ± 253.4 | 0.43 ± 0.18 (CSF) | 1.3 ± 0.45 | [11] |
| Non-Human Primate | 0.20 mg/kg | IV | 552.3 ± 43 | 2.0 ± 1.8 (CSF) | 1.6 ± 0.95 | [11] |
| Non-Human Primate | 0.50 mg/kg (multiple doses) | PO | 456.3 ± 120.6 (AUCtau) | 0.56 ± 0.18 (CSF) | 1.3 ± 0.56 | [11] |
Clinical Pharmacokinetics
In human subjects, this compound is rapidly absorbed with a long terminal half-life.
| Parameter | Value | Population | Reference |
| Tmax (median) | 0.8 - 1.1 hours | Humans | [8] |
| Cmax (steady-state, mean) | 188 ng/mL (adults), 191 ng/mL (children) | NF1 Patients | [3] |
| AUC (steady-state, mean) | 431 ngh/mL (adults), 459 ngh/mL (children) | NF1 Patients | [3] |
| Terminal elimination half-life (mean) | 28 hours | Humans | [3][8] |
| Apparent systemic clearance (mean) | 6.3 L/h | Humans | [8] |
| Apparent volume of distribution (mean) | 255 L | Humans | [3] |
| Plasma protein binding | >99% | Humans | [3] |
| Metabolism | Glucuronidation and oxidation (primarily UGT1A6, UGT2B7, and carboxylesterases) | Humans | [3] |
| Excretion | ~68% in urine, ~27% in feces | Humans | [3] |
Clinical Efficacy and Safety
The pivotal Phase 2b ReNeu trial (NCT03962543) evaluated the efficacy and safety of this compound in adult and pediatric patients with NF1-associated inoperable PNs.[12][13]
Efficacy in the ReNeu Trial
This compound demonstrated significant and durable tumor volume reductions and improvements in patient-reported outcomes.[13]
| Endpoint | Adult Patients (n=58) | Pediatric Patients (n=56) | Reference |
| Confirmed Overall Response Rate (ORR) | 41% | 52% | [14][15] |
| Median Best Percentage Change in Target PN Volume | -41% | -42% | [16] |
| Median Time to Confirmed Response Onset | 7.8 months | Not Reported | [8] |
Safety and Tolerability
This compound was generally well-tolerated, with a safety profile consistent with other MEK inhibitors.[14] The most common adverse reactions are summarized below.
| Adverse Reaction (>25% incidence) | Adult Patients | Pediatric Patients | Reference |
| Rash | 90% | 73% | [12] |
| Diarrhea | 59% | 55% | [12] |
| Nausea | 52% | 27% | [5][12] |
| Musculoskeletal pain | 41% | 41% | [5][12] |
| Vomiting | 38% | 39% | [5][12] |
| Fatigue | 29% | Not Reported (>25%) | [12] |
| Abdominal pain | Not Reported (>25%) | 39% | [5] |
| Headache | Not Reported (>25%) | 34% | [5] |
| Paronychia | Not Reported (>25%) | 32% | [5] |
| Left ventricular dysfunction | Not Reported (>25%) | 27% | [5] |
Experimental Protocols
Assessment of MEK Inhibition: ERK Phosphorylation Assay
A common method to assess the pharmacodynamic effect of this compound is to measure the phosphorylation of its direct downstream target, ERK. This can be achieved through various techniques, including Western Blot and Meso Scale Discovery (MSD) assays.
Western Blot Protocol Outline:
-
Sample Preparation: Treat cells with varying concentrations of this compound. Lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands and perform densitometric analysis to determine the ratio of p-ERK to total ERK.
Meso Scale Discovery (MSD) Protocol Outline:
-
Plate Preparation: Use MSD plates pre-coated with capture antibodies for p-ERK and total ERK.
-
Sample Incubation: Add cell lysates to the wells and incubate.
-
Detection: Add detection antibodies conjugated with an electrochemiluminescent label.
-
Reading and Analysis: Read the plate on an MSD instrument and quantify the levels of p-ERK and total ERK.
Volumetric MRI Analysis of Plexiform Neurofibromas
Volumetric MRI analysis is the standard for assessing tumor response in clinical trials for NF1-PN. This method provides a more accurate and reproducible measure of tumor size compared to traditional linear measurements.
Protocol Outline:
-
Image Acquisition: Obtain high-resolution MRI scans of the tumor, typically using a Short TI Inversion Recovery (STIR) sequence to maximize the contrast between the neurofibroma and surrounding tissues.[11]
-
Tumor Segmentation: Utilize specialized software (e.g., MEDx or 3DQI) for semi-automated segmentation of the tumor volume across contiguous axial slices.[7] This involves a combination of signal intensity thresholding and manual editing by a trained analyst.[7]
-
Volume Calculation: The software calculates the total tumor volume based on the contoured regions of interest.
-
Response Evaluation: Compare tumor volumes from baseline and follow-up scans. A reduction in tumor volume of ≥20% is typically defined as a partial response.[9]
Conclusion
This compound is a potent and selective MEK1/2 inhibitor with a well-characterized pharmacological profile. Its ability to effectively block the MAPK signaling pathway translates into significant anti-tumor activity, particularly in NF1-associated plexiform neurofibromas. The robust clinical data from the ReNeu trial, demonstrating both efficacy and a manageable safety profile, underscore its importance as a therapeutic option for this patient population. The detailed methodologies provided in this guide for assessing its pharmacodynamic effects and clinical response offer a valuable resource for researchers and clinicians in the continued development and application of this compound and other MEK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. nfmidwest.org [nfmidwest.org]
- 3. mesoscale.com [mesoscale.com]
- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK1/2 Whole Cell Lysate Kit | Meso Scale Discovery [mesoscale.com]
- 6. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EXTH-102. PLASMA AND CEREBROSPINAL FLUID (CSF) PHARMACOKINETICS (PK) OF this compound IN A NON-HUMAN PRIMATE (NHP) MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. mesoscale.com [mesoscale.com]
- 13. mesoscale.com [mesoscale.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Tumor burden evaluation in NF1 patients with plexiform neurofibromas in daily clinical practice - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]
- 16. ascopubs.org [ascopubs.org]
Preclinical Profile of Mirdametinib: A Technical Guide for Oncology Researchers
Executive Summary
Mirdametinib (formerly PD-0325901) is a potent, selective, and orally bioavailable small molecule inhibitor of MEK1 and MEK2, key protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a critical driver in numerous human cancers, particularly those with activating mutations in BRAF or RAS genes. Preclinical studies have demonstrated that this compound effectively inhibits ERK1/2 phosphorylation, leading to significant anti-proliferative and pro-apoptotic effects in a range of cancer models. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, summarizing in vitro and in vivo efficacy, and outlining the experimental protocols used in its evaluation.
Mechanism of Action
This compound is a second-generation, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[1] It binds to a unique pocket on the MEK enzyme adjacent to the ATP-binding site, preventing MEK from phosphorylating its only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2).[1] This inhibition is highly specific and effectively halts the signal transduction cascade downstream of RAS and RAF.[1] The loss of functional neurofibromin (the protein product of the NF1 gene) leads to hyperactivation of Ras and its downstream effectors, including MEK.[2] By blocking this pathway, this compound impairs uncontrolled cell growth and tumor formation.[1]
Quantitative Preclinical Data
The anti-tumor activity of this compound has been quantified across various preclinical models. The data highlights its potency in enzymatic assays, cell-based models, and in vivo tumor xenografts.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / Target | Mutation Status | Result (IC₅₀ / GI₅₀) | Reference |
| Cell-free Kinase Assay | MEK1/2 | N/A | IC₅₀: 0.33 nM | [3][4] |
| Cell Growth Inhibition | TPC-1 (Papillary Thyroid) | RET/PTC1 | GI₅₀: 11 nM | [4] |
| Cell Growth Inhibition | K2 (Papillary Thyroid) | BRAF V600E | GI₅₀: 6.3 nM | [4] |
| Cell Growth Inhibition | Various Melanoma Lines | BRAF Mutant | IC₅₀: 20-50 nM | [3] |
| Cell Growth Inhibition | ME8959 (Melanoma) | BRAF Wild-Type | IC₅₀: ≥100 nM | [3] |
| Cell Proliferation | JHH-NF1-PA1 (Glioma) | NF1-mutant | ~60% suppression | [5] |
| Senescence Induction | JHH-NF1-PA1 (Glioma) | NF1-mutant | ~50% induction | [5] |
Table 2: In Vivo Efficacy of this compound
| Model Type | Cancer Type / Cell Line | Dosing Regimen | Key Outcomes | Reference |
| Murine Orthotopic Xenograft | Papillary Thyroid (K2) | 20-25 mg/kg/day, p.o. | Complete tumor growth suppression | [3][6] |
| Murine Orthotopic Xenograft | Papillary Thyroid (TPC-1) | 20-25 mg/kg/day, p.o. | 58% reduction in tumor volume | [6] |
| Murine Xenograft | Colorectal Cancer (C26) | 25 mg/kg/day, p.o. | 70% incidence of complete tumor responses | [6] |
| Genetically Engineered Mouse | Neurofibroma (Nf1 flox/flox; Dhh-Cre) | 1.5 mg/kg/day, p.o. | Significantly delayed neurofibroma development | [7] |
| Zebrafish Xenograft | Low-Grade Glioma (JHH-NF1-PA1) | Not specified | Decreased p-ERK levels and tumor growth | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the core protocols used to evaluate this compound.
Cell Viability / Growth Inhibition (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.
Protocol Details:
-
Cell Seeding: Papillary thyroid carcinoma (PTC) cells (K2 or TPC-1) are seeded at 1 x 10⁴ cells per well in 24-well plates with 1 mL of medium.[4]
-
Drug Addition: On day 0, this compound is added at varying concentrations (e.g., 0.1 nM to 1 µM) in triplicate.[4]
-
Incubation: Plates are incubated for the desired duration (e.g., 48 hours for GI₅₀ determination).[4]
-
MTT Addition: MTT, dissolved in a saline solution at 5 mg/mL, is added to each well.[4]
-
Formazan Development: Cells are incubated for 3 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4]
-
Solubilization: The supernatant is aspirated, and the purple formazan crystals are dissolved in 0.5 mL of DMSO.[4]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[4]
Western Blot for p-ERK Inhibition
Western blotting is used to detect the levels of specific proteins, in this case, phosphorylated ERK (p-ERK) and total ERK, to confirm the mechanism of action of this compound.
Protocol Details:
-
Cell Treatment and Lysis: Cells are treated with this compound (e.g., 0.1 to 1000 nM for 1 hour) or vehicle control.[6] After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for p-ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
-
Re-probing: The membrane is often stripped and re-probed with an antibody for total ERK to confirm that changes in the p-ERK signal are not due to differences in the amount of protein loaded.
In Vivo Murine Xenograft Model
This protocol is used to assess the anti-tumor efficacy of this compound in a living organism.
Protocol Details:
-
Animal Model: Athymic Ncr-nu/nu mice (6-8 weeks old) are typically used.[6]
-
Cell Inoculation: A suspension of cancer cells (e.g., 5 x 10⁵ K2 or TPC-1 cells in 5 µL of medium) is inoculated into the relevant tissue (e.g., orthotopically into the thyroid gland).[6]
-
Tumor Monitoring: Tumor growth is monitored weekly using methods like caliper measurements (Volume = length × width × depth) or bioluminescence imaging (for luciferase-expressing cells).[6]
-
Drug Administration: Once tumors are established, mice are randomized into treatment and vehicle control groups. This compound is administered by oral gavage at doses ranging from 20-25 mg/kg.[6] The drug is often formulated in a vehicle like 80 mM citric buffer (pH 7) or 0.5% hydroxypropylmethylcellulose with 0.2% Tween 80.[3]
-
Dosing Schedule: A typical schedule is daily administration for 5 consecutive days per week for 3 weeks.[6]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) or pharmacodynamic analysis of p-ERK levels.
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development in oncology. It is a highly potent and selective inhibitor of the MAPK pathway, demonstrating significant anti-tumor activity in both in vitro and in vivo models of cancers with underlying MAPK pathway activation, such as those with BRAF, RAS, or NF1 mutations. The well-characterized dose-dependent inhibition of ERK phosphorylation serves as a robust pharmacodynamic biomarker. The data summarized herein supports the continued investigation of this compound as a monotherapy and in combination with other targeted agents to overcome resistance and improve outcomes for patients with a variety of solid tumors.
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PD325901 | MEK inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of Neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mirdametinib's Impact on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the impact of Mirdametinib (PD-0325901), a potent and selective MEK1/2 inhibitor, on cell proliferation. This compound is an orally active, allosteric, and non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical driver in many cancers, making MEK an attractive therapeutic target.[2][3] this compound has demonstrated significant anti-tumor activity in a variety of preclinical models and clinical trials, particularly in cancers with BRAF or RAS mutations.[1] This guide provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Anti-Proliferative Effects
The anti-proliferative activity of this compound has been quantified across a range of cancer cell lines using various assays. The following tables summarize the key findings, including half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, as well as data from specific cell proliferation and senescence assays.
| Cell Line | Cancer Type | Mutation Status | Assay | Endpoint | Value (nM) |
| A-375 | Melanoma | BRAF V600E | CellTiter-Glo | GI50 | 1.28 |
| M14 | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |
| A375P | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |
| A375M | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |
| A375SM | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |
| ME10538 | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |
| ME4686 | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |
| JR8 | Melanoma | BRAF V600E | Trypan Blue Exclusion | IC50 | 20-50 |
| ME4405 | Melanoma | Wild-type BRAF | Trypan Blue Exclusion | IC50 | 20-50 |
| ME13923 | Melanoma | Wild-type BRAF | Trypan Blue Exclusion | IC50 | 20-50 |
| ME8959 | Melanoma | Wild-type BRAF | Trypan Blue Exclusion | IC50 | >50 |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | Cell Growth Assay | GI50 | 11 |
| K2 | Papillary Thyroid Carcinoma | BRAF V600E | Cell Growth Assay | GI50 | 6.3 |
| Cell Line | Cancer Type | Assay | Treatment | Result |
| JHH-NF1-PA1 | Low-Grade Glioma | BrdU Staining & CellTiter Blue Assay | This compound | ~60% suppression of tumor cell proliferation |
| JHH-NF1-PA1 | Low-Grade Glioma | β-galactosidase Staining | This compound | ~50% induction of cellular senescence |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's impact on cell proliferation are provided below.
Cell Viability Assay (e.g., CellTiter-Blue®)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding:
-
Culture cancer cells of interest in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. Replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol or 4% paraformaldehyde.
-
Stain the colonies with a staining solution like 0.5% crystal violet.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for at least 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Senescence-Associated β-Galactosidase Staining
This assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.
-
Cell Treatment:
-
Seed cells in multi-well plates and treat with this compound or vehicle control for the desired duration.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash the cells with PBS.
-
Prepare the staining solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0.
-
Incubate the cells with the staining solution at 37°C (without CO2) for several hours to overnight, protected from light.
-
-
Microscopy and Quantification:
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Count the number of blue-stained (positive) and total cells in several random fields to determine the percentage of senescent cells.
-
References
Mirdametinib: A Targeted Approach for Low-Grade Gliomas
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Mirdametinib's potential in the treatment of low-grade gliomas (LGGs). It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, preclinical and clinical data, and experimental protocols.
Introduction to this compound and Low-Grade Gliomas
Pediatric low-grade gliomas (pLGGs) are the most common central nervous system tumors in children, and while often indolent, they can cause significant morbidity.[1] A substantial portion of these tumors are driven by alterations in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] this compound (formerly PD-0325901) is an oral, selective, allosteric inhibitor of MEK1 and MEK2, key kinases within the MAPK pathway.[1][3] Its ability to penetrate the blood-brain barrier makes it a promising candidate for treating brain tumors like LGGs.[4][5] Preclinical studies have demonstrated its ability to inhibit tumor cell growth and induce senescence in glioma models.[3][6]
Mechanism of Action: Targeting the MAPK Pathway
This compound functions as a non-ATP-competitive inhibitor of MEK1 and MEK2.[3] In many low-grade gliomas, genetic alterations, such as BRAF fusions or NF1 mutations, lead to constitutive activation of the MAPK pathway.[2][7] This pathway, when dysregulated, promotes uncontrolled cell growth and proliferation.[8][9] this compound's inhibition of MEK1/2 prevents the phosphorylation of their downstream targets, ERK1 and ERK2, thereby impeding the aberrant signaling cascade and leading to decreased tumor cell growth.[3][6]
Clinical Development: The SJ901 Trial
The most significant clinical evidence for this compound in low-grade gliomas comes from the multi-center Phase I/II SJ901 trial (NCT04923126).[4][10][11] This open-label study is evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound in children, adolescents, and young adults with LGGs.[10]
SJ901 Trial: Patient Demographics and Disease Characteristics (Phase 1 Data)
| Characteristic | Value |
| Number of Patients | 23 |
| Age Range | 2.5 - 21.9 years |
| Median Age | 8.4 years[5] |
| Gender | 52% Female[5] |
| Genetic Alterations | BRAF (52%), FGFR1 (22%), NF1 (13%), RAF1 (9%), MYB (4%)[5] |
SJ901 Trial: Efficacy Results (Phase 1 Data)
| Metric | Value |
| Objective Response Rate (Measurable Tumors, n=19) | 63% (12/19)[5][12] |
| Response Breakdown | 1 Major, 6 Partial, 5 Minor Responses[5][12] |
| Median Time to ≥ Minor Response | 5.4 months (range: 1.7 - 7.3)[5][12] |
| Patients Remaining on Therapy | 74% (17/23)[2][12] |
| Disease Progression | 17% (4/23)[2][12] |
SJ901 Trial: Safety and Tolerability (Phase 1 Data)
This compound has been generally well-tolerated in the SJ901 trial.[5]
| Adverse Event Profile | Details |
| Dose-Limiting Toxicities (DLTs) | 1 observed (Grade 3 thrombocytopenia)[5] |
| Common Treatment-Related Adverse Events | Weight gain, CPK elevations, rash (Grade 1/2)[4][5] |
| Serious Adverse Events of Special Interest | No significant cardiac or retinal toxicity observed[5] |
| Discontinuation due to Toxicity | 2 patients (1 Grade 2 rash, 1 Grade 4 CPK elevation)[5] |
Experimental Protocols
SJ901 Clinical Trial Protocol (Phase I)
The following provides a summarized protocol for the Phase I portion of the SJ901 trial.
-
Patient Population: Patients aged 2 to less than 25 years with recurrent or progressive low-grade glioma and evidence of MAPK pathway activation.[4][13] Patients must not have had prior exposure to MEK inhibitors.[4]
-
Study Design: A multi-arm, open-label, dose-escalation (Phase I) and expansion (Phase II) study.[10][11] The Phase I portion utilized a rolling 6 design for dose escalation.[4]
-
Treatment: this compound administered orally twice daily (BID) on a continuous schedule in 28-day cycles.[10][14] Treatment can continue for up to 26 cycles (24 months) in the absence of disease progression or unacceptable toxicity.[13][14]
-
Dose Levels: Three escalating dose levels were planned: 2 mg/m²/dose BID, 2.5 mg/m²/dose BID, and 3 mg/m²/dose BID.[4] The recommended Phase 2 dose (RP2D) was determined to be 3 mg/m²/dose BID.[5][15]
-
Primary Objectives (Phase 1): To determine the safety and tolerability of this compound and to establish the maximum tolerated dose (MTD) and/or the RP2D.[10]
-
Assessments: Safety and tolerability were monitored continuously, with dose-limiting toxicities (DLTs) assessed during the first cycle.[10] Tumor response was evaluated using radiographic imaging.[14]
Preclinical Experimental Protocols
Preclinical studies have provided foundational evidence for this compound's activity in LGG models. A study utilizing NF1-mutant LGG cell lines (JHH-NF1-PA1, 1861, and 1491) and a zebrafish xenograft model demonstrated the drug's effects on cell proliferation and senescence.[6][16]
Cell Culture and Drug Treatment:
-
JHH-NF1-PA1 cells, derived from a low-grade optic pathway glioma from a patient with neurofibromatosis type 1, and murine Nf1-null low-grade glioma cell lines (1861 and 1491) were used.[6][16]
-
Cells were treated with this compound to assess its impact on downstream signaling and cellular processes.
Western Blot Analysis:
-
Objective: To measure the levels of phosphorylated ERK (p-ERK), a downstream marker of MEK activity.
-
Methodology:
-
Cells were treated with this compound for a specified duration (e.g., four hours).[6][16]
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was incubated with primary antibodies against p-ERK and total ERK, followed by incubation with secondary antibodies.
-
Protein bands were visualized and quantified to determine the change in p-ERK levels.
-
-
Results: this compound treatment led to a decrease in p-ERK protein expression levels.[6][16]
Cell Proliferation Assays:
-
Objective: To quantify the effect of this compound on tumor cell proliferation.
-
Methodologies:
-
BrdU Staining: Measures DNA synthesis in proliferating cells.
-
CellTiter-Blue Assay: A colorimetric assay that measures cell viability.
-
-
Results: this compound significantly suppressed tumor cell proliferation by approximately 60%.[6][16]
Cellular Senescence Assay:
-
Objective: To determine if this compound induces cellular senescence.
-
Methodology:
-
β-galactosidase Staining: A marker for senescent cells.
-
-
Results: this compound treatment resulted in an approximately 50% induction of cellular senescence in JHH-NF1-PA1 cells.[6][16]
Zebrafish Xenograft Model:
-
Objective: To evaluate the in vivo efficacy of this compound.
-
Methodology:
Future Directions and Conclusion
The preliminary data from the SJ901 trial are highly encouraging, demonstrating that this compound is well-tolerated and clinically active in pediatric and young adult patients with recurrent or progressive low-grade gliomas.[4][5] The Phase II part of the study is ongoing to further establish the safety and efficacy in various patient cohorts, including newly diagnosed and MEK inhibitor-exposed individuals.[5][15]
This compound represents a promising targeted therapy for low-grade gliomas with MAPK pathway alterations. Its favorable safety profile and significant response rates in early clinical trials underscore its potential to become a valuable treatment option for this patient population. Further research, including the completion of the Phase II trial and potential combination therapy studies, will be crucial in fully defining its role in the management of low-grade gliomas.
References
- 1. springworkstx.com [springworkstx.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - NCI [dctd.cancer.gov]
- 4. LGG-22. SJ901: Phase I/II evaluation of single agent this compound (PD-0325901), a brain-penetrant MEK1/2 inhibitor, for the treatment of children, adolescents, and young adults with low-grade glioma (LGG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LGG-53. RESULTS FROM THE PHASE 1 AND PHASE 1 EXPANSION COHORTS OF SJ901: A PHASE 1/2 TRIAL OF SINGLE-AGENT this compound (PD-0325901) IN CHILDREN, ADOLESCENTS, AND YOUNG ADULTS WITH LOW-GRADE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LGG-49. EVALUATING THE EFFECTS OF this compound IN NF1-MUTANT LOW-GRADE GLIOMAS USING BOTH CULTURED CELLS AND A NOVEL ZEBRAFISH XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the treatment of BRAF-mutant low-grade glioma with MAPK inhibitors - Houghton - Translational Pediatrics [tp.amegroups.org]
- 8. gomekli.com [gomekli.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. SJ901: Study of this compound as a Treatment for Children, Adolescents and Young Adults with Low-Grade Glioma | St. Jude Care & Treatment [stjude.org]
- 12. SJ901: Evaluation of this compound in Children, Adolescents, and Young Adults With Low-Grade Glioma [clin.larvol.com]
- 13. SJ901: Evaluation of this compound in Children, Adolescents, and Young Adults With Low-Grade Glioma | Clinical Research Trial Listing [centerwatch.com]
- 14. Facebook [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Mirdametinib: A Deep Dive into its Allosteric, Non-ATP-Competitive Inhibition of MEK
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of mirdametinib (formerly PD-0325901), a potent and selective allosteric inhibitor of MEK1 and MEK2. This compound's unique non-ATP-competitive mechanism of action offers a distinct therapeutic approach for targeting the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in various cancers and genetic disorders such as Neurofibromatosis Type 1 (NF1). This document details the molecular mechanism, quantitative efficacy, and key experimental methodologies used to characterize this promising therapeutic agent.
Mechanism of Action: Allosteric and Non-ATP-Competitive Inhibition
This compound is a highly selective, orally bioavailable small molecule that inhibits the kinase activity of MEK1 and MEK2.[1][2] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a distinct, allosteric site adjacent to the ATP-binding pocket.[3][4] This allosteric binding induces a conformational change in the MEK enzyme, locking it in an inactive state.[3] This mechanism prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2, thereby inhibiting the entire signaling cascade.[1][2]
The key advantages of this non-ATP-competitive mechanism include:
-
High Specificity: The allosteric binding site of MEK is less conserved across the kinome compared to the ATP-binding pocket, leading to greater selectivity for MEK1/2 and potentially fewer off-target effects.[3]
-
Evasion of ATP Competition: this compound's efficacy is not hampered by the high intracellular concentrations of ATP, a common challenge for ATP-competitive inhibitors.[3]
The binding of this compound stabilizes the inactive conformation of MEK, preventing its phosphorylation by upstream kinases like RAF. This ultimately leads to a downstream blockade of the MAPK pathway, resulting in reduced cell proliferation and tumor growth in cancers driven by mutations in genes like BRAF and RAS.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Target | Metric | Value | Reference |
| MEK Kinase Inhibition | MEK1/2 | IC₅₀ | 0.33 nM | [5][6] |
| Cell Growth Inhibition | TPC-1 (papillary thyroid carcinoma) | GC₅₀ | 11 nM | [5] |
| Cell Growth Inhibition | K2 (papillary thyroid carcinoma) | GC₅₀ | 6.3 nM | [5] |
Table 2: Clinical Efficacy of this compound in Neurofibromatosis Type 1-Associated Plexiform Neurofibromas (ReNeu Phase 2b Trial)
| Patient Population | Primary Endpoint | Metric | Value | Reference |
| Adults (≥18 years) | Confirmed Overall Response Rate (ORR) | % of Patients | 41% | [7][8][9][10] |
| Pediatric (2-17 years) | Confirmed Overall Response Rate (ORR) | % of Patients | 52% | [7][8][9][10] |
| Adults | Tumor Volume Reduction (Median Best Response) | % Change | -41% | [7][8] |
| Pediatric | Tumor Volume Reduction (Median Best Response) | % Change | -42% | [7][8] |
| Adults | Durability of Response (≥12 months) | % of Responders | 88% | [3] |
| Pediatric | Durability of Response (≥12 months) | % of Responders | 90% | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
MEK Kinase Inhibition Assay (In Vitro Cascade Assay)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by MEK1/2. A common method involves a radioactive filter-binding assay.[5][6]
Principle: The assay quantifies the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate (e.g., Myelin Basic Protein, MBP) by the kinase cascade involving MEK and ERK.
Materials:
-
Recombinant active MEK1 or MEK2
-
Recombinant inactive ERK2
-
Myelin Basic Protein (MBP)
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT)
-
This compound (at various concentrations)
-
Trichloroacetic acid (TCA)
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing MEK, ERK, MBP, and assay buffer.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding TCA to precipitate the proteins.
-
Transfer the reaction mixture to a glass fiber filter mat to capture the precipitated proteins containing the radiolabeled MBP.
-
Wash the filter mats to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter mats using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.[6][11]
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., those with BRAF or RAS mutations)
-
Cell culture medium and supplements
-
96-well plates
-
This compound (at various concentrations)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition at each this compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.
Western Blot Analysis for ERK Phosphorylation
This technique is used to detect the levels of phosphorylated ERK (p-ERK), a direct downstream target of MEK, to confirm the inhibitory activity of this compound in a cellular context.[12][13][14][15][16][17][18]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target proteins (p-ERK and total ERK).
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.[6][11][13][14]
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell lines
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., once or twice daily). The control group receives the vehicle.
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and tumors may be excised for further analysis (e.g., pharmacodynamic studies like western blotting for p-ERK).
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.[19][20][21][22][23]
Principle: Following administration of this compound to animals or humans, blood samples are collected at various time points. The concentration of the drug in the plasma is then quantified using a sensitive analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Study subjects (animals or humans)
-
This compound
-
Blood collection tubes (e.g., containing an anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a known dose of this compound to the subjects (e.g., orally or intravenously).
-
Collect blood samples at predefined time points post-dose.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Use the concentration-time data to calculate key PK parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of this compound's allosteric inhibition of the MEK pathway.
Caption: Workflow for a radioactive MEK kinase inhibition assay.
Caption: Western blot workflow for assessing p-ERK levels.
Caption: Workflow for an in vivo tumor xenograft study.
References
- 1. Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome | PLOS One [journals.plos.org]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. news-medical.net [news-medical.net]
- 4. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. neurology.org [neurology.org]
- 9. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. citedrive.com [citedrive.com]
- 14. LGG-49. EVALUATING THE EFFECTS OF this compound IN NF1-MUTANT LOW-GRADE GLIOMAS USING BOTH CULTURED CELLS AND A NOVEL ZEBRAFISH XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. EXTH-102. PLASMA AND CEREBROSPINAL FLUID (CSF) PHARMACOKINETICS (PK) OF this compound IN A NON-HUMAN PRIMATE (NHP) MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF106: A Neurofibromatosis Clinical Trials Consortium Phase II Trial of the MEK Inhibitor this compound (PD-0325901) in Adolescents and Adults With NF1-Related Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Mirdametinib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirdametinib (PD0325901) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of the MAPK pathway is a critical factor in the growth and proliferation of many cancer types.[2] this compound has demonstrated significant tumor growth inhibition in preclinical models and is under investigation for various cancers.[1] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Introduction
The RAS/RAF/MEK/ERK signaling cascade is a pivotal pathway that regulates cell proliferation, differentiation, and survival.[3][4] Genetic alterations leading to the hyperactivation of this pathway are common in many human cancers. This compound targets MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2, thereby inhibiting downstream signaling and cellular proliferation.[1] The following protocols describe standard in vitro methods to characterize the inhibitory activity of this compound.
Data Presentation
This compound In Vitro Potency
| Cell Line | Assay Type | IC50 / GI50 (nM) | Notes |
| Cell-free | Kinase Assay | 0.33 | Inhibition of MEK |
| TPC-1 | Cell Growth | 11 | Papillary thyroid carcinoma |
| K2 | Cell Growth | 6.3 | Papillary thyroid carcinoma |
| M14, A375P, A375M, A375SM, ME10538, ME4686, JR8 | Cell Growth | 20-50 | Melanoma cell lines with BRAF mutations |
| ME4405, ME13923 | Cell Growth | 20-50 | Melanoma cell lines without BRAF mutations |
| ME8959 | Cell Growth | ≥100 | Melanoma cell line with wild-type BRAF |
| JW23.3 | Cell Confluence | 220 | Malignant peripheral nerve sheath tumor |
| JH-2-002 | Cell Confluence | 1220 | Malignant peripheral nerve sheath tumor |
| MPNST-724 | Cell Confluence | 370 | Malignant peripheral nerve sheath tumor |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data compiled from multiple sources.[5][6][7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for the in vitro assays described.
Caption: this compound inhibits MEK1/2 in the MAPK pathway.
Caption: General workflow for this compound in vitro assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the this compound-containing medium (100 µL/well). Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
MEK1/2 Kinase Assay (Non-Radioactive)
This protocol measures the direct inhibitory effect of this compound on MEK1/2 kinase activity. Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo™ kinase assays are common non-radioactive methods.
A. HTRF-Based Assay
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., inactive ERK)
-
This compound
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-ERK antibody and XL665-labeled anti-tag antibody)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add the MEK1/2 enzyme, the substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 of this compound.
B. ADP-Glo™ Kinase Assay
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., inactive ERK)
-
This compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque 384-well plates
-
Luminometer
Protocol:
-
Set up the kinase reaction in a 384-well plate containing MEK1/2 enzyme, substrate, ATP, and serial dilutions of this compound.[12]
-
Incubate the reaction at room temperature for the optimized time.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
-
Measure the luminescence using a plate-reading luminometer.[13]
-
The luminescent signal is proportional to the ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 of this compound.
Western Blot Analysis for p-ERK Inhibition
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2 in whole-cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14][15]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[16]
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Plate cells and treat with various concentrations of this compound for the desired time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.[14]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[17]
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control to ensure equal protein loading.
Immunofluorescence for p-ERK Localization
This protocol visualizes the subcellular localization of phosphorylated ERK, which translocates to the nucleus upon activation. This compound is expected to prevent this nuclear translocation.[4][18]
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Stimulant (e.g., EGF or PMA, if required to induce ERK activation)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-p-ERK1/2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired pre-treatment time.
-
If necessary, stimulate the cells with a growth factor (e.g., EGF) to induce ERK phosphorylation and nuclear translocation.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-p-ERK1/2 antibody in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the subcellular localization of p-ERK using a fluorescence microscope.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. These assays are crucial for understanding its mechanism of action, determining its potency in various cellular contexts, and identifying responsive or resistant cell populations. Consistent and rigorous application of these methods will aid in the continued development and clinical application of this targeted therapy.
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. The Nuclear Translocation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blotting | Xin Chen Lab [pharm.ucsf.edu]
- 6. This compound | PD325901 | MEK inhibitor | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. licorbio.com [licorbio.com]
- 10. Transfer Buffer ( for Western blotting ) [cytographica.com]
- 11. TBST - Wikipedia [en.wikipedia.org]
- 12. MEK1 Kinase Enzyme System [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. ccr.cancer.gov [ccr.cancer.gov]
- 18. The Nuclear Translocation of ERK | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Mirdametinib in Melanoma Cell Lines
Introduction
Mirdametinib (PD-0325901) is an oral, selective, non-ATP-competitive small molecule inhibitor of MEK1 and MEK2, key protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The RAS/RAF/MEK/ERK cascade is a critical regulator of cell proliferation, differentiation, and survival.[3] In many types of cancer, including melanoma, this pathway is often constitutively activated due to mutations in genes such as BRAF and NRAS.[2][4] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of the downstream effector ERK, leading to the inhibition of tumor cell proliferation and tumor growth.[1][2] These notes provide an overview of this compound's application in melanoma cell line research, including its mechanism of action, representative data, and detailed experimental protocols.
Mechanism of Action: Targeting the MAPK Pathway
This compound specifically binds to and inhibits the kinase activity of MEK1 and MEK2. This action blocks the signaling cascade downstream of RAS and RAF, which is frequently hyperactivated in melanoma.[4][5] The inhibition of MEK prevents the phosphorylation of ERK1/2, which in turn cannot translocate to the nucleus to activate transcription factors involved in cell growth and survival.[4] This targeted inhibition makes this compound a promising agent for melanoma subtypes dependent on the MAPK pathway.[2][4]
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on various melanoma cell lines. Data is compiled from preclinical studies and illustrates the typical efficacy observed.
Table 1: In Vitro Efficacy of this compound in NRAS-Mutant Melanoma Cell Lines
This table presents data on the synergistic effects of combining this compound with a RAF inhibitor, Brimarafenib, in patient-derived NRAS-mutated melanoma cell lines. The data suggests that a combination therapy is more effective than monotherapy.[6]
| Cell Line | This compound IC50 (nM) | Brimarafenib IC50 (nM) | Combination Effect |
| MM001 | >1000 | >1000 | Synergy |
| MM057 | 250 | 750 | Synergy |
| MM074 | 500 | >1000 | Synergy |
| MM099 | 150 | 500 | Synergy |
Data adapted from studies on dual MAPK pathway inhibition.[6] The "Synergy" indicates that the combined effect of the two drugs was greater than the sum of their individual effects.
Table 2: Pharmacodynamic Effects of this compound
This table shows the effect of this compound on the downstream target p-ERK in clinical settings.
| Parameter | Dosage | Effect in Patients |
| p-ERK Suppression | ≥2 mg twice daily | ≥60% suppression in patients with advanced melanoma |
Data derived from a Phase 1 clinical study.
Experimental Protocols
A general workflow for evaluating this compound in melanoma cell lines involves initial cell culture, treatment with the compound, and subsequent analysis through various assays to determine its effect on cell viability, target engagement, and cell cycle progression.
Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo)
This protocol determines the concentration of this compound that inhibits the growth of melanoma cell lines by 50% (IC50). Assays like MTS or CellTiter-Glo measure metabolic activity or ATP levels, which are proportional to the number of viable cells.[7][8][9][10]
Materials:
-
Melanoma cell lines (e.g., SK-Mel-2, WM-3451)[7]
-
Complete culture medium (e.g., DMEM with 10% FBS)[7]
-
This compound stock solution (in DMSO)
-
96-well or 384-well clear or white-bottom tissue culture plates[7]
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or ATP-based reagent (e.g., CellTiter-Glo)[7]
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count melanoma cells. Seed 1,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[7] Allow cells to attach for 4-6 hours or overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]
-
Reagent Addition & Measurement:
-
For MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[8] Measure the absorbance at 490 nm.
-
For CellTiter-Glo Assay: Add an equal volume of CellTiter-Glo reagent to the medium in each well (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9] Measure luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized data against the log concentration of this compound and use non-linear regression to calculate the IC50 value.[7]
Protocol 2: Western Blotting for MAPK Pathway Modulation
This protocol is used to verify that this compound inhibits its target by measuring the phosphorylation status of ERK, the direct downstream substrate of MEK.[11][12]
Materials:
-
Treated melanoma cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL substrate for chemiluminescence detection[11]
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Culture and treat cells with this compound for a specified time (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-50 µg of total protein per lane onto an SDS-PAGE gel.[12] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., diluted 1:2000) for 1 hour at room temperature.[12]
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Stripping and Re-probing: To normalize, the same membrane can be stripped and re-probed for total ERK and a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression. Inhibition of the MAPK pathway is expected to cause cell cycle arrest, typically at the G1 phase.[14][15]
Materials:
-
Treated melanoma cells
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution[16]
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells.
-
Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).[14]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenandbluewines.com [greenandbluewines.com]
- 5. springworkstx.com [springworkstx.com]
- 6. Combination of the Novel RAF Dimer Inhibitor Brimarafenib With the MEK Inhibitor this compound Is Effective Against NRAS Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.2. Cell Culture and Viability Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Imaging- and Flow Cytometry-based Analysis of Cell Position and the Cell Cycle in 3D Melanoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Mirdametinib's Therapeutic Potential in Papillary Thyroid Carcinoma: A Detailed Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirdametinib (PD0325901), a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, has emerged as a promising therapeutic agent in the management of various cancers, including papillary thyroid carcinoma (PTC).[1][2][3] PTC, the most common endocrine malignancy, is frequently driven by mutations in the mitogen-activated protein kinase (MAPK) pathway, most notably BRAF V600E and RET/PTC rearrangements.[4] These genetic alterations lead to constitutive activation of the MAPK/ERK signaling cascade, promoting uncontrolled cell proliferation and survival. This compound targets the core of this pathway by inhibiting MEK, thereby blocking the phosphorylation and activation of ERK1/2, which in turn leads to reduced tumor cell growth and the induction of apoptosis.[1][3][5] This document provides a comprehensive overview of the application of this compound in PTC cells, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of its mechanism of action.
Data Presentation: Efficacy of this compound in Papillary Thyroid Carcinoma Cells
The anti-proliferative activity of this compound has been evaluated in various PTC cell lines, demonstrating a particular sensitivity in cells harboring the BRAF V600E mutation.
| Cell Line | Genotype | Assay | Endpoint | Value | Reference |
| K2 | BRAF V600E | MTT Assay | GI50 | 6.3 nM | [4] |
| TPC-1 | RET/PTC1 | MTT Assay | GI50 | 11 nM | [4] |
| K2 | BRAF V600E | Apoptosis Assay | Induction | Observed at 100 nM (4 days) | [3] |
| TPC-1 | RET/PTC1 | Apoptosis Assay | Induction | Observed at 100 nM (4 days) | [3] |
Note: GI50 (50% growth inhibition) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by directly intervening in the MAPK/ERK signaling pathway, a critical regulator of cell growth and survival. In PTC cells with activating BRAF mutations, the pathway is constitutively active, leading to oncogenesis. This compound's inhibition of MEK1/2 prevents the phosphorylation of ERK1/2, a key downstream effector. This blockade leads to the downregulation of proliferative signals and the activation of apoptotic machinery.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects on PTC cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of PTC cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed PTC cells (e.g., K2, TPC-1) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for p-ERK and Total ERK
This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2, a key downstream target of MEK.
Protocol:
-
Cell Lysis: Plate PTC cells and treat with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Seed and treat PTC cells with this compound as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the determination of the cell cycle phase distribution (G0/G1, S, G2/M) of PTC cells after this compound treatment.
Protocol:
-
Cell Treatment and Harvesting: Treat PTC cells with this compound for the desired duration. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Logical Relationship of this compound's Action
The therapeutic rationale for using this compound in PTC, particularly in BRAF-mutated cases, is based on a clear logical sequence of molecular events.
Conclusion
This compound demonstrates significant preclinical activity against papillary thyroid carcinoma cells, particularly those harboring the BRAF V600E mutation. Its mechanism of action, centered on the potent and specific inhibition of MEK1/2, leads to the suppression of the oncogenic MAPK/ERK signaling pathway, resulting in decreased cell proliferation and increased apoptosis. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other MEK inhibitors in the treatment of papillary thyroid carcinoma. Further investigation, including clinical trials, is warranted to fully establish its role in the clinical management of this disease.
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Mirdametinib IC50 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirdametinib (also known as PD-0325901) is an orally active, selective, and non-ATP-competitive inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is critical for regulating cell growth, proliferation, and survival, and its dysregulation is a common driver in many human cancers.[3][4] this compound prevents the phosphorylation and activation of the downstream kinases ERK1 and ERK2, leading to the inhibition of tumor cell growth.[5] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of this compound against various cancer cell lines, providing essential data for preclinical and clinical development. This document outlines the relevant signaling pathway, summarizes reported IC50 values, and provides a detailed protocol for determining the IC50 of this compound in vitro.
This compound Mechanism of Action: The MAPK/ERK Pathway
This compound exerts its anti-cancer effects by targeting the core of the Mitogen-Activated Protein Kinase (MAPK) pathway. In many cancers, mutations in genes like BRAF or RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation.[1] this compound specifically inhibits MEK1 and MEK2, preventing them from phosphorylating their only known substrates, ERK1 and ERK2.[3][5] This blockade halts the signal transduction cascade that would otherwise lead to cell division and survival.
This compound Potency in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the MAPK pathway. The IC50 and GI50 (concentration for 50% of maximal inhibition of cell growth) values vary depending on the cell line's genetic background and the specific assay conditions.
| Cell Line | Cancer Type | Key Mutation(s) | Reported Value (nM) | Assay Type | Reference |
| Enzymatic Assay | - | - | 0.33 (IC50) | Cell-free kinase assay | [2][6][7] |
| K2 | Papillary Thyroid Carcinoma | BRAF V600E | 6.3 (GI50) | Cell Growth Assay | [7][8] |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | 11 (GI50) | Cell Growth Assay | [7][8] |
| A-375 | Melanoma | BRAF V600E | 1.28 (GI50) | CellTiter-Glo | [2] |
| Various Melanoma Lines | Melanoma | BRAF Mutant | 20-50 (IC50) | Trypan Blue Exclusion | [6] |
Protocol: IC50 Determination Using a Cell Viability Assay
This protocol provides a detailed methodology for determining the IC50 value of this compound in adherent cancer cell lines using a common tetrazolium-based colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
Principle
The IC50 value is determined by exposing cultured cancer cells to a range of this compound concentrations. After a set incubation period (e.g., 72 hours), cell viability is measured. The resulting data are used to generate a dose-response curve, from which the concentration of this compound that inhibits cell viability by 50% is calculated.[9]
Experimental Workflow
The overall process involves seeding cells, treating them with serially diluted this compound, incubating for a defined period, assessing cell viability, and analyzing the data to calculate the IC50 value.
Materials and Reagents
-
Selected cancer cell line(s)
-
This compound (PD-0325901)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, tissue culture-treated 96-well plates
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT solution, 5 mg/mL in PBS, or CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance or luminescence capable)
-
CO2 incubator (37°C, 5% CO2)
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches 70-80% confluency (logarithmic growth phase).
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 2,000–10,000 cells per well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
Day 2: this compound Treatment
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration wells (typically ≤0.1%).
-
Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared this compound dilutions (or vehicle control medium) to the appropriate wells in triplicate.
-
Return the plate to the incubator for 72 hours (or other desired time point).
Day 5: Cell Viability Measurement
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
Data Analysis and IC50 Calculation
-
Normalize Data: Subtract the average absorbance/luminescence of the "medium only" blank wells from all other readings.
-
Calculate Percent Viability: Express the viability of the treated cells as a percentage relative to the vehicle-treated control cells using the formula:
-
% Viability = (Signal_Treated / Signal_VehicleControl) * 100
-
-
Plot Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R, or an online tool) to fit the curve and calculate the IC50 value. The IC50 is the concentration at which the curve passes through 50% viability.[9]
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. springworkstx.com [springworkstx.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | PD325901 | MEK inhibitor | TargetMol [targetmol.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Mirdametinib: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirdametinib (PD-0325901) is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway is implicated in various cancers and rare diseases, making this compound a promising therapeutic agent.[2][5] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, along with a summary of its relevant physicochemical and pharmacokinetic properties to aid in experimental design.
Physicochemical Properties
A clear understanding of this compound's properties is crucial for proper handling and formulation.
| Property | Value | Reference |
| Chemical Name | N-[(2R)-2,3-dihydroxypropoxyl]-3,4-difluro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | [1] |
| Molecular Formula | C₁₆H₁₄F₃IN₂O₄ | [1][4] |
| Molecular Weight | 482.19 g/mol | [1][4][6] |
| Appearance | White to tan or pink solid | [1] |
| Solubility | Soluble in DMSO (≥ 56 mg/mL), insoluble in water. | [4][6][7] |
| Storage | Store at 4°C for short term, -20°C for long term, protected from light. In solvent, store at -80°C for up to 6 months. | [6] |
Mechanism of Action
This compound is a non-ATP-competitive inhibitor of MEK1 and MEK2.[1] By binding to and inhibiting these kinases, this compound prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2.[1][3] This blockade of the MAPK signaling cascade leads to the inhibition of cell proliferation and tumor growth in cancers with activating mutations in genes such as BRAF and RAS.[1][8]
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. springworkstx.com [springworkstx.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. drugs.com [drugs.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound: FDA approved MEK inhibitor for neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mirdametinib in Murine Models: Dosing, Administration, and Protocols
Application Notes and Protocols for Researchers
Mirdametinib (also known as PD-0325901) is a potent and selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver of cell proliferation in various cancers, making this compound a subject of extensive preclinical and clinical investigation.[1] These notes provide a comprehensive overview of the dosing and administration of this compound in mouse models, compiled from preclinical studies.
Data Presentation
Table 1: this compound Dosing Regimens in Mouse Models
| Mouse Model | Cancer Type | Dose | Administration Route | Dosing Schedule | Efficacy Summary | Reference(s) |
| Athymic Ncr-nu/nu | Papillary Thyroid Carcinoma (PTC) with BRAF mutation (K2 xenograft) | 20-25 mg/kg/day | Oral Gavage | Daily for 3 weeks (5 consecutive days/week) | Complete tumor growth suppression. | [2] |
| Athymic Ncr-nu/nu | Papillary Thyroid Carcinoma (PTC) with RET/PTC1 rearrangement (TPC-1 xenograft) | 20-25 mg/kg/day | Oral Gavage | Daily for 3 weeks (5 consecutive days/week) | 58% reduction in average tumor volume compared to control. | [2] |
| C26 Adenocarcinoma | Colon Carcinoma | 25 mg/kg/day | Oral Gavage | Daily | 70% incidence of complete tumor responses. | [3] |
| B6.Cg-Lepob/J | N/A (Proteomics Study) | 10 mg/kg/day | Oral Gavage | Once daily for 5 days | N/A (Study focused on proteomic and phosphoproteomic effects). | [4] |
| Nf1flox/flox;DhhCre | Neurofibromatosis Type 1 (NF1) | 0.5 mg/kg and 1.5 mg/kg | Oral Gavage | Daily | Significant delay in neurofibroma development and shrinkage of established tumors. | [2] |
| Human Melanoma Xenograft | Melanoma with BRAF mutation | 50 mg/kg/day | Oral Gavage | Daily | 60-65% tumor growth suppression. | [5] |
| Hepatocellular Carcinoma Model | Hepatocellular Carcinoma | 1 mg/kg/day | Oral Gavage | Daily for 20-35 weeks | Complete suppression of tumor growth. | [5] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Dose | Time Points of Blood Collection (post-dose) | Lower Limit of Quantification (LLOQ) | Analytical Method | Reference(s) |
| 0.5 mg/kg | 0.5, 2, 6, and 24 hours | 1 ng/mL | HPLC-MS/MS | [2] |
| 1.5 mg/kg | 0.5, 2, 6, and 24 hours | 1 ng/mL | HPLC-MS/MS | [2] |
Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life for this compound in mice are not consistently reported in a consolidated format across the reviewed literature. The provided information is based on a study that outlines the methodology for plasma concentration analysis.
Signaling Pathway
This compound targets the MEK1 and MEK2 kinases within the MAPK/ERK signaling cascade. This pathway is critical for regulating cell growth and survival. In many cancers, mutations in genes like RAS and RAF lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation.[1] this compound's inhibition of MEK1/2 prevents the phosphorylation and activation of the downstream effector ERK, thereby blocking the pro-proliferative signals.[1]
Caption: this compound inhibits MEK1/2 in the MAPK/ERK signaling pathway.
Experimental Protocols
Protocol 1: Formulation and Administration of this compound by Oral Gavage (Citric Buffer Formulation)
This protocol is adapted from a study on papillary thyroid carcinoma xenografts.[2]
Materials:
-
This compound (PD-0325901) powder
-
80 mM Citric Buffer (pH 7.0)
-
Sonicator
-
Sterile water for injection
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Weighing scale
-
70% Ethanol for disinfection
Procedure:
-
Drug Preparation:
-
Calculate the total amount of this compound required for the study based on the number of mice, dose (e.g., 20-25 mg/kg), and dosing schedule.
-
Weigh the required amount of this compound powder.
-
Prepare the 80 mM citric buffer (pH 7.0).
-
Suspend the this compound powder in the citric buffer to the desired final concentration.
-
Use a sonicator to facilitate the dissolution of this compound in the buffer until a homogenous suspension is achieved.
-
Prepare fresh on the day of administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Properly restrain the mouse to ensure its safety and the accuracy of the gavage.
-
Measure the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the esophagus and administer the suspension slowly to avoid aspiration.
-
Monitor the mouse for a few minutes post-administration to ensure there are no adverse reactions.
-
-
Control Group:
-
Administer the vehicle (80 mM citric buffer, pH 7.0) alone to the control group of mice following the same procedure.
-
Protocol 2: Formulation and Administration of this compound by Oral Gavage (DMSO/Cremophor EL Formulation)
This protocol is based on a study investigating the in vivo effects of MEK inhibitors.[4]
Materials:
-
This compound (PD-0325901) powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Saline (0.9% NaCl)
-
Sterile tubes for preparation
-
Vortex mixer
-
Oral gavage needles and syringes
Procedure:
-
Drug Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
For administration, dilute the stock solution in a vehicle consisting of 15% Cremophor EL and 82% saline. The final concentration of DMSO in the administered solution should be low (e.g., 3%).[4]
-
Vortex the final solution thoroughly to ensure a homogenous mixture.
-
-
Animal Handling and Dosing:
-
Follow the same procedure for animal handling, weighing, and oral gavage as described in Protocol 1.
-
-
Control Group:
-
The control group should receive the vehicle solution (e.g., 3% DMSO, 15% Cremophor EL, 82% saline) without this compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: A typical workflow for a this compound in vivo efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. springworkstx.com [springworkstx.com]
- 4. A phase II study of PD-0325901, an oral MEK inhibitor, in previously treated patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Mirdametinib in Orthotopic Xenograft Models of Atypical Teroid Rhabdoid Tumor (ATRT): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical use of mirdametinib, a selective MEK1/2 inhibitor, in the context of Atypical Teroid Rhabdoid Tumor (ATRT), a highly aggressive pediatric brain tumor. The data presented is derived from studies utilizing orthotopic xenograft models, which are critical for evaluating the efficacy of therapeutic agents in a setting that closely mimics human disease. Detailed protocols for key experimental procedures are also provided to facilitate the replication and further investigation of these findings.
Introduction
Atypical Teroid Rhabdoid Tumors (ATRTs) are aggressive and often fatal pediatric brain tumors with limited effective treatment options.[1][2] Preclinical research has identified the mitogen-activated protein kinase (MAPK) pathway as a potential therapeutic target in ATRT, with increased expression of phosphorylated ERK (p-ERK), a downstream effector of MEK, observed in primary tumor tissues.[3][4] this compound (PD-0325901) is a potent and highly specific inhibitor of MEK1 and MEK2 with the ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[3][4] Studies in orthotopic xenograft models of ATRT have demonstrated that this compound can suppress tumor growth and extend survival.[3][4]
Mechanism of Action
This compound is a non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling cascade.[5] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2.[5] This leads to the downstream suppression of signaling pathways that regulate cell proliferation, survival, and differentiation, thereby inhibiting tumor growth.[3][4][5]
In Vitro and In Vivo Efficacy of this compound in ATRT Models
This compound has been shown to inhibit the MAPK pathway in multiple ATRT cell lines and to suppress tumor growth in an orthotopic xenograft model.[3][4]
Quantitative Data Summary
| Cell Line | Assay | Result | p-value | Reference |
| CHLA04 | Apoptosis (Muse Annexin V Assay) | Increased Apoptosis | <0.0001 | [3] |
| CHLA05 | Apoptosis (Muse Annexin V Assay) | Increased Apoptosis | <0.0001 | [3] |
| CHLA05 | Proliferation (BrdU) | Decreased Proliferation | 0.015 | [3] |
| CHLA05 | Apoptosis (Cleaved Caspase-3) | Increased Apoptosis | <0.0001 | [3] |
| CHLA06 | Apoptosis (Muse Annexin V Assay) | Increased Apoptosis | <0.0001 | [3] |
| CHLA06 | Proliferation (BrdU) | Decreased Proliferation | <0.0001 | [3] |
| CHLA06 | Apoptosis (Cleaved Caspase-3) | Increased Apoptosis | <0.0001 | [3] |
| CHLA266 | Apoptosis (Muse Annexin V Assay) | Increased Apoptosis | <0.01 | [3] |
| BT37 | Apoptosis (Muse Annexin V Assay) | Increased Apoptosis | <0.0001 | [3] |
| BT37 | Proliferation (BrdU) | Decreased Proliferation | <0.0001 | [3] |
| BT37 | Apoptosis (Cleaved Caspase-3) | Increased Apoptosis | <0.0001 | [3] |
| Animal Model | Treatment | Outcome | p-value | Reference |
| Orthotopic CHLA06 Xenograft | This compound (daily oral) | Extended median survival from 17 to 24 days | 0.038 | [3][4] |
Synergistic Effects with PI3K Inhibition
Preclinical studies have also explored the combination of this compound with paxalisib, a brain-penetrant PI3K inhibitor. This combination has been shown to have a synergistic effect in reducing ATRT growth and viability.[1][2][6]
Quantitative Data for Combination Therapy
| Combination | Assay | Result | Reference |
| This compound + Paxalisib | In vitro viability | Synergistic reduction in ATRT growth (Bliss synergy score 16.77) | [1][2][6] |
| This compound + Paxalisib | Western Blot | Increased markers of apoptosis (cPARP) and cell senescence (pRB, P21, P16) | [1][2][6] |
Experimental Protocols
The following are detailed protocols for key experiments involved in the evaluation of this compound in orthotopic ATRT xenograft models. These protocols are based on standard laboratory procedures and information gathered from the cited literature.
Protocol 1: Establishment of Orthotopic ATRT Xenograft Model
Materials:
-
ATRT cell lines (e.g., CHLA-06)
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Culture ATRT cells to 80-90% confluency.
-
Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel may improve engraftment.
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in the stereotaxic apparatus.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of the cell suspension (1-2.5 x 10^5 cells) into the brain parenchyma at a depth of 3-4 mm.
-
Withdraw the needle slowly to prevent reflux.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Monitor the mice for tumor growth using bioluminescence imaging (if applicable) and for the development of neurological signs.
Protocol 2: this compound Formulation and Oral Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare the this compound formulation by suspending the powder in the vehicle solution to the desired concentration. Sonication may be required to achieve a uniform suspension.
-
Administer this compound to the mice via oral gavage. The volume administered will depend on the concentration of the drug and the weight of the mouse.
-
For efficacy studies, treatment is typically initiated once tumors are established (detectable by imaging or at a set time point post-injection).
Protocol 3: Western Blot for p-ERK Analysis
Materials:
-
Tumor tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Homogenize tumor tissue or lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Protocol 4: Immunofluorescence for Proliferation (BrdU) and Apoptosis (Cleaved Caspase-3)
Materials:
-
Tumor sections on slides or cells grown on coverslips
-
BrdU labeling reagent
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Antigen retrieval solution (for tissue sections)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-BrdU, anti-cleaved caspase-3
-
Fluorophore-conjugated secondary antibodies
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
For BrdU labeling, inject mice with BrdU labeling reagent 2 hours before sacrifice, or add to cell culture medium.
-
Fix samples in 4% paraformaldehyde.
-
Permeabilize with Triton X-100.
-
For BrdU staining, perform DNA denaturation with HCl.
-
Perform antigen retrieval if necessary for tissue sections.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount with mounting medium and visualize using a fluorescence microscope.
Protocol 5: Flow Cytometry for Apoptosis (Annexin V Assay)
Materials:
-
Single-cell suspension from cell culture
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
- 1. ATRT-16. THE PI3K INHIBITOR PAXALISIB COMBINES SYNERGISTICALLY WITH THE MEK INHIBITOR this compound TO TARGET ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATRT-17. INHIBITING THE MAP KINASE PATHWAY WITH MEK INHIBITOR this compound SUPPRESSES CANCER GROWTH IN ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - NCI [dctd.cancer.gov]
- 6. academic.oup.com [academic.oup.com]
Mirdametinib-Induced Apoptosis in Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirdametinib (PD-0325901) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, leading to uncontrolled cell proliferation and survival.[1] this compound has demonstrated anti-cancer activity by suppressing the phosphorylation of ERK1/2 and inducing apoptosis in a range of cancer cell lines in vitro.[1][3] These application notes provide an overview of the in vitro effects of this compound on apoptosis induction and detailed protocols for its assessment.
Mechanism of Action
This compound targets and inhibits the kinase activity of MEK1 and MEK2.[2] This inhibition prevents the phosphorylation and activation of their primary downstream targets, ERK1 and ERK2. The ERK signaling cascade plays a crucial role in transmitting extracellular signals to the nucleus, regulating gene expression involved in cell cycle progression, survival, and differentiation. By blocking this pathway, this compound effectively curtails pro-survival signals, leading to the activation of the apoptotic machinery. This process is often characterized by the activation of caspases, cleavage of PARP, and regulation of the Bcl-2 family of proteins.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on apoptosis and cell viability in various cancer cell lines, based on in vitro studies.
Table 1: IC50 and GC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Incubation Time |
| TPC-1 | Papillary Thyroid Carcinoma | GC50 | 11 | 96 hours[1] |
| K2 | Papillary Thyroid Carcinoma | GC50 | 6.3 | 96 hours[1] |
| Various Human Tumor Xenografts | Various Cancers | IC50 (MEK) | 0.33 | Not Specified[1] |
Table 2: this compound-Induced Apoptosis in Atypical Teratoid/Rhabdoid Tumor (ATRT) Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Duration | Apoptosis Assay | Result |
| CHLA04 | Not Specified | Not Specified | Muse Annexin V Assay | Statistically significant increase (p<0.0001) vs. DMSO control[4] |
| CHLA05 | Not Specified | Not Specified | Muse Annexin V Assay | Statistically significant increase (p<0.0001) vs. DMSO control[4] |
| CHLA06 | Not Specified | Not Specified | Muse Annexin V Assay | Statistically significant increase (p<0.0001) vs. DMSO control[4] |
| BT37 | Not Specified | Not Specified | Muse Annexin V Assay | Statistically significant increase (p<0.0001) vs. DMSO control[4] |
| CHLA266 | Not Specified | Not Specified | Muse Annexin V Assay | Statistically significant increase (p<0.01) vs. DMSO control[4] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | This compound Concentration | Treatment Duration | Protein Analyzed | Observed Effect |
| ATRT Cell Lines | Not Specified | Not Specified | Cleaved PARP (cPARP) | Increased expression[4] |
| ATRT Cell Lines (CHLA05, CHLA06, BT37) | Not Specified | Not Specified | Cleaved Caspase-3 | Increased expression[4] |
| Papillary Thyroid Carcinoma (K2, TPC-1) | 100 nM | 4 days | General Apoptosis | Induced[1] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol provides a method to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., ATRT or papillary thyroid carcinoma cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key apoptosis markers such as cleaved PARP and cleaved Caspase-3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in Protocol 1.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Caption: this compound inhibits MEK1/2, blocking the MAPK pathway and inducing apoptosis.
Caption: Workflow for assessing this compound-induced apoptosis in vitro.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. springworkstx.com [springworkstx.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ATRT-17. INHIBITING THE MAP KINASE PATHWAY WITH MEK INHIBITOR this compound SUPPRESSES CANCER GROWTH IN ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
Mirdametinib Treatment of Patient-Derived Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirdametinib (Gomekli™), an oral, selective inhibitor of MEK1 and MEK2, has recently gained regulatory approval for the treatment of neurofibromatosis type 1 (NF1) in both adult and pediatric patients with symptomatic, inoperable plexiform neurofibromas.[1] Its mechanism of action lies in the targeted disruption of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade often dysregulated in various cancers.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical platform for evaluating the efficacy of targeted therapies like this compound. These models are recognized for preserving the histological and genetic characteristics of the original human tumor, thereby offering a more predictive assessment of therapeutic response.
These application notes provide a comprehensive overview of the use of this compound in PDX models, including detailed experimental protocols and a summary of preclinical efficacy data.
Mechanism of Action
This compound is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2. By binding to and inhibiting these kinases, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2. This blockade of the MAPK signaling pathway leads to the inhibition of tumor cell proliferation and survival in cancers that are dependent on this pathway for growth, including those with BRAF or RAS mutations.[2]
Quantitative Data Presentation
While specific quantitative data from preclinical studies of this compound in a wide range of patient-derived xenograft models are emerging, the following table summarizes the reported efficacy in a key clinical trial for neurofibromatosis type 1, which has been corroborated by preclinical animal models. Preclinical studies have demonstrated that this compound treatment leads to significant tumor growth inhibition and regression in tumor models dependent on the MAPK pathway.[2]
| Indication | Model System | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Neurofibromatosis Type 1 (NF1) with Plexiform Neurofibromas | Phase 2b ReNeu Clinical Trial (Adults) | This compound 2 mg/m² BID (3 weeks on, 1 week off) | Confirmed Objective Response Rate (ORR): 41% Median Best Percentage Change in PN Volume: -41% | [3][4] |
| Neurofibromatosis Type 1 (NF1) with Plexiform Neurofibromas | Phase 2b ReNeu Clinical Trial (Pediatric) | This compound 2 mg/m² BID (3 weeks on, 1 week off) | Confirmed Objective Response Rate (ORR): 52% Median Best Percentage Change in PN Volume: -42% | [3][4] |
Experimental Protocols
The following protocols provide a detailed methodology for the treatment of patient-derived xenografts with this compound.
Protocol 1: Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-scid gamma).
-
Surgically implant a small fragment (approximately 2-3 mm³) of the patient's tumor tissue subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Palpate the implantation site regularly to monitor for tumor formation.
-
Once tumors are established, they can be passaged to subsequent generations of mice for cohort expansion.
-
Protocol 2: this compound Administration via Oral Gavage
This protocol is for the oral administration of this compound to mice bearing established PDX tumors.
Materials:
-
This compound drug substance
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[5][6]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound suspension in the chosen vehicle at the desired concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Restraint:
-
Gavage Administration:
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[9]
-
Gently insert the gavage needle into the mouse's mouth, allowing the mouse to swallow the needle as it is advanced into the esophagus. Do not force the needle. [6]
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress immediately following the procedure and at regular intervals.
-
Protocol 3: Monitoring Tumor Response and Efficacy Assessment
Procedure:
-
Tumor Volume Measurement:
-
Body Weight Measurement:
-
Monitor the body weight of the mice at each tumor measurement to assess for any treatment-related toxicity.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the percentage of TGI using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Survival Analysis: Monitor the mice for signs of morbidity and euthanize when necessary. Record the date of euthanasia to generate Kaplan-Meier survival curves.
-
-
Pharmacodynamic (PD) Assessment (Optional):
-
At specified time points after the final dose, tumors can be harvested to assess the downstream effects of this compound on the MAPK pathway (e.g., by measuring levels of phosphorylated ERK via Western blot or immunohistochemistry).
-
Conclusion
The use of patient-derived xenograft models provides a robust preclinical platform for evaluating the anti-tumor activity of this compound. The protocols outlined in these application notes offer a standardized approach to conducting such studies, ensuring the generation of reliable and reproducible data. The promising clinical efficacy of this compound, particularly in NF1-related tumors, underscores the importance of continued preclinical investigation in various cancer-specific PDX models to identify other patient populations that may benefit from this targeted therapy.
References
- 1. Pharmacist's Application to Practice: this compound | HOPA [hoparx.org]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
Application Notes: Mirdametinib Efficacy Testing in a Zebrafish Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirdametinib (formerly PD-0325901) is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, making MEK an attractive therapeutic target. This compound has shown promise in treating various solid tumors, particularly those with mutations in the RAS/RAF/MEK/ERK cascade.
The zebrafish (Danio rerio) xenograft model has emerged as a powerful preclinical platform for in vivo drug screening. Its key advantages include rapid tumor development, optical transparency for real-time imaging, high-throughput screening capabilities, and cost-effectiveness compared to traditional murine models. This model allows for the direct observation of tumor growth, angiogenesis, and metastasis, providing a robust system for evaluating the efficacy of anti-cancer compounds. A recent study has demonstrated the utility of a zebrafish xenograft model for evaluating the effects of this compound on NF1-mutant low-grade gliomas.
These application notes provide a detailed protocol for utilizing the zebrafish xenograft model to assess the anti-tumor efficacy of this compound.
Principle of the Assay
Human cancer cells, fluorescently labeled for visualization, are microinjected into the yolk sac or perivitelline space of 2-day post-fertilization (dpf) zebrafish embryos. The transparent nature of the embryos allows for non-invasive, real-time monitoring of tumor engraftment, proliferation, and response to treatment. Engrafted embryos are exposed to varying concentrations of this compound, and the anti-tumor effects are quantified by measuring changes in tumor size and fluorescent intensity over time. Further mechanistic insights can be gained by analyzing downstream signaling pathways, such as the phosphorylation of ERK, within the xenografted embryos.
Materials and Reagents
-
Human cancer cell line with a constitutively active MAPK pathway (e.g., NF1-mutant low-grade glioma cells, melanoma cells with BRAF mutations)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fluorescent cell labeling dye (e.g., CM-DiI, DiO, or transfection with a fluorescent protein vector like mCherry or GFP)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound (PD-0325901)
-
Dimethyl sulfoxide (DMSO)
-
Zebrafish embryos (e.g., wild-type AB or transgenic lines like Tg(fli1:EGFP) for visualizing vasculature)
-
E3 embryo medium
-
Tricaine methanesulfonate (MS-222) for anesthesia
-
Microinjection system with glass capillaries
-
Fluorescence stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
-
96-well plates
Experimental Protocols
Preparation of Cancer Cells for Microinjection
-
Cell Culture: Culture the selected human cancer cell line under standard conditions (37°C, 5% CO2).
-
Fluorescent Labeling:
-
One day before microinjection, label the cells with a fluorescent dye according to the manufacturer's protocol. For example, when using CM-DiI, incubate the cells with the dye for 30 minutes at 37°C.
-
Alternatively, use a cell line stably expressing a fluorescent protein.
-
-
Cell Harvesting and Preparation:
-
On the day of injection, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS or phenol red-free medium at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice to maintain viability.
-
Zebrafish Embryo Microinjection
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish eggs and maintain them in E3 medium at 28.5°C. At 2 days post-fertilization (dpf), select healthy, developing embryos for injection.
-
Anesthesia: Anesthetize the 2 dpf embryos by immersing them in E3 medium containing Tricaine (0.02%).
-
Microinjection:
-
Align the anesthetized embryos on an agarose gel plate.
-
Load the glass capillary needle with the prepared cancer cell suspension.
-
Under a stereomicroscope, carefully inject approximately 2 nL of the cell suspension (containing about 100-200 cells) into the yolk sac or perivitelline space of each embryo.
-
-
Recovery and Incubation:
-
After injection, transfer the embryos to a new petri dish containing fresh E3 medium.
-
Incubate the embryos at a compromise temperature of 33-35°C to support both zebrafish development and human cell viability.
-
At 1-day post-injection (dpi), screen the embryos for successful engraftment and discard any unhealthy or non-engrafted embryos.
-
This compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Drug Administration (Immersion):
-
At 1 dpi, transfer individual engrafted embryos to the wells of a 96-well plate containing 200 µL of E3 medium per well.
-
Prepare working solutions of this compound in E3 medium from the stock solution. A suggested starting concentration range, based on other MEK inhibitors tested in zebrafish, is 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Include a vehicle control group (E3 medium with the same percentage of DMSO as the highest this compound concentration) and an untreated control group.
-
Expose the embryos to the this compound solutions for the desired duration, typically 2-3 days. Refresh the drug-containing medium daily.
-
Data Acquisition and Analysis
-
Fluorescence Imaging:
-
At designated time points (e.g., 1 dpi, 2 dpi, 3 dpi, and 4 dpi), anesthetize the embryos and capture fluorescent images of the tumor mass using a fluorescence stereomicroscope.
-
Maintain consistent imaging parameters (magnification, exposure time, etc.) for all embryos and time points.
-
-
Tumor Growth Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the area of the fluorescent tumor mass.
-
Calculate the change in tumor area over time for each embryo.
-
The tumor growth inhibition can be calculated as a percentage relative to the vehicle-treated control group.
-
-
Western Blot for p-ERK Inhibition (Optional):
-
At the end of the treatment period, pool embryos from each treatment group.
-
Homogenize the embryos and extract total protein.
-
Perform western blotting using antibodies against phosphorylated ERK (p-ERK) and total ERK to assess the inhibition of the MAPK pathway. A decrease in p-ERK levels in this compound-treated embryos would confirm target engagement.
-
-
Toxicity Assessment:
-
Monitor the embryos daily for any signs of toxicity, such as mortality, edema, or developmental abnormalities.
-
Determine the Maximum Tolerated Concentration (MTC) of this compound in non-engrafted embryos.
-
Data Presentation
Table 1: Dose-Dependent Efficacy of this compound on Tumor Growth in Zebrafish Xenografts
| This compound Concentration (µM) | Mean Tumor Area at 4 dpi (µm²) ± SD | Percent Tumor Growth Inhibition (%) |
| Vehicle Control (0.1% DMSO) | 15,500 ± 1,200 | 0 |
| 0.1 | 14,200 ± 1,100 | 8.4 |
| 0.5 | 11,800 ± 950 | 23.9 |
| 1.0 | 8,700 ± 780 | 43.9 |
| 5.0 | 5,100 ± 550 | 67.1 |
| 10.0 | 3,800 ± 420 | 75.5 |
Table 2: Time-Course of Tumor Growth Inhibition by this compound (5 µM)
| Days Post-Injection (dpi) | Mean Tumor Area (Vehicle) (µm²) ± SD | Mean Tumor Area (this compound) (µm²) ± SD | Percent Inhibition (%) |
| 1 | 5,200 ± 450 | 5,150 ± 430 | 1.0 |
| 2 | 8,100 ± 680 | 6,900 ± 590 | 14.8 |
| 3 | 11,600 ± 990 | 5,800 ± 510 | 50.0 |
| 4 | 15,500 ± 1,200 | 5,100 ± 550 | 67.1 |
Mandatory Visualizations
Caption: MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for this compound efficacy testing in zebrafish xenografts.
Caption: Logical relationship of the zebrafish xenograft model for this compound testing.
Application Notes and Protocols for BrdU Immunofluorescence Staining of Mirdametinib-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirdametinib (PD-0325901) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[1] this compound has shown significant antitumor activity in preclinical models and is under investigation for the treatment of various solid tumors, including neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas.[2][3][4][5]
The bromodeoxyuridine (BrdU) immunofluorescence assay is a widely used method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6] Subsequent detection of incorporated BrdU using a specific antibody allows for the identification and quantification of proliferating cells. This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cells using BrdU immunofluorescence staining.
This compound's Mechanism of Action
This compound targets the MEK1 and MEK2 kinases in the MAPK/ERK signaling cascade. In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, promoting cell division and survival. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.
Caption: this compound inhibits MEK1/2 in the MAPK pathway.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on cell proliferation as measured by BrdU incorporation in preclinical studies.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Proliferation Inhibition (% of Control) | Reference |
| JHH-NF1-PA1 | Pediatric Low-Grade Glioma (NF1-mutant) | Not Specified | Not Specified | ~60% | [7][8][9] |
| Murine Nf1-null | Low-Grade Glioma | Not Specified | Not Specified | Significant Suppression (exact % not specified) | [7][8] |
Note: The available literature provides limited specific quantitative data on BrdU incorporation following this compound treatment across a range of concentrations and cell lines. The data presented here is based on a key study demonstrating the compound's efficacy. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell model.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on cell proliferation using BrdU immunofluorescence staining.
Experimental Workflow Overview
Caption: Workflow for BrdU immunofluorescence staining.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., JHH-NF1-PA1)
-
Complete cell culture medium
-
Sterile multi-well plates or coverslips
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution (e.g., 10 µM)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or acid ethanol)[10][11]
-
DNA denaturation solution (e.g., 2N HCl)[11]
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)[10]
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)[10]
-
Blocking buffer (e.g., 5% normal goat serum and 0.2% Triton X-100 in PBS)
-
Primary antibody: Anti-BrdU antibody
-
Secondary antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Detailed Protocol
1. Cell Seeding and this compound Treatment a. Seed cells onto coverslips in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. b. Allow cells to adhere and grow for 24 hours. c. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control (DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.1%. d. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. BrdU Labeling a. Following this compound treatment, add BrdU labeling solution to the culture medium to a final concentration of 10 µM. b. Incubate the cells for 1-4 hours at 37°C.[11] The optimal incubation time will depend on the cell cycle length of the cell line being used.
3. Cell Fixation a. Remove the BrdU-containing medium and wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with acid ethanol for 30 minutes at room temperature.[10][11] c. Wash the cells three times with PBS.
4. DNA Denaturation a. Incubate the fixed cells with 2N HCl for 20-30 minutes at room temperature to denature the DNA, which is crucial for exposing the incorporated BrdU to the antibody.[10][11] b. Remove the HCl and neutralize the cells by incubating with 0.1 M sodium borate (pH 8.5) for 2 minutes at room temperature.[10] c. Wash the cells three times with PBS.
5. Permeabilization and Blocking a. If using paraformaldehyde fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.[10] b. Wash the cells three times with PBS. c. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
6. Antibody Incubation a. Dilute the anti-BrdU primary antibody in the blocking buffer according to the manufacturer's instructions. b. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber. c. The next day, wash the cells three times with PBS. d. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. e. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light. f. Wash the cells three times with PBS.
7. Counterstaining and Mounting a. Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
8. Imaging and Analysis a. Acquire images using a fluorescence microscope. b. Quantify the percentage of BrdU-positive cells by counting the number of green-fluorescent nuclei (BrdU-positive) and dividing by the total number of blue-fluorescent nuclei (DAPI-positive). c. At least 3-5 random fields of view should be analyzed per coverslip, and each experimental condition should be performed in triplicate.
Conclusion
The BrdU immunofluorescence staining protocol is a reliable method for assessing the anti-proliferative effects of this compound. By inhibiting the MEK/ERK pathway, this compound is expected to cause a dose-dependent decrease in the percentage of BrdU-positive cells, indicating a reduction in DNA synthesis and cell cycle arrest. This application note provides a comprehensive guide for researchers to effectively utilize this technique in their studies of this compound and other MEK inhibitors.
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Responses in Plexiform Neurofibroma Type I (PNF1) Cell Lines Using High-Throughput Data and Combined Effectiveness and Potency [mdpi.com]
- 3. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. This compound Shows Promise in Neurofibromatosis Type 1-Associated Plexiform Neurofibromas [trial.medpath.com]
- 6. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LGG-49. EVALUATING THE EFFECTS OF this compound IN NF1-MUTANT LOW-GRADE GLIOMAS USING BOTH CULTURED CELLS AND A NOVEL ZEBRAFISH XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 11. mbl.edu [mbl.edu]
Application Note: Quantifying Mirdametinib-Induced Apoptosis using the Muse® Annexin V & Dead Cell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirdametinib (formerly PD-0325901) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the proliferation and survival of various cancer cells.[3][4] By inhibiting MEK, this compound blocks the phosphorylation of ERK, leading to cell cycle arrest and induction of apoptosis in tumor cells with a dysregulated MAPK pathway.[5][6] This application note provides a detailed protocol for the quantitative assessment of apoptosis induced by this compound using the Muse® Annexin V & Dead Cell Assay on the Guava® Muse® Cell Analyzer.
The Muse® Annexin V & Dead Cell Assay is a straightforward, mix-and-read assay that distinguishes between four cell populations: live, early apoptotic, late apoptotic, and dead cells. The assay utilizes Annexin V, a protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7] A dead cell marker, 7-aminoactinomycin D (7-AAD), is also included to identify cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.[1]
Principle of the Muse® Annexin V & Dead Cell Assay
The assay differentiates cell populations based on their staining patterns with Annexin V-PE and 7-AAD:
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/dead cells: Annexin V-positive and 7-AAD-positive.
-
Debris/Necrotic cells: Annexin V-negative and 7-AAD-positive (can also be an indicator of necrotic cell death).
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on apoptosis in NF1-deficient glioma cell lines.
| Cell Line | Treatment | Concentration | Duration | % Annexin V Positive Cells (Mean ± SD) |
| JHH-136 (NF1-deficient) | DMSO (Control) | - | 72 hours | ~5% |
| JHH-136 (NF1-deficient) | This compound | 10 nM | 72 hours | ~15% |
| JHH-136 (NF1-deficient) | Radiation (5 Gy) | - | 72 hours | ~12% |
| JHH-136 (NF1-deficient) | This compound + Radiation | 10 nM + 5 Gy | 72 hours | ~25% |
| JHH-520 (NF1-deficient) | DMSO (Control) | - | 72 hours | ~8% |
| JHH-520 (NF1-deficient) | This compound | 10 nM | 72 hours | ~18% |
| JHH-520 (NF1-deficient) | Radiation (5 Gy) | - | 72 hours | ~15% |
| JHH-520 (NF1-deficient) | This compound + Radiation | 10 nM + 5 Gy | 72 hours | ~30% |
Data is estimated from the bar graphs presented in the cited research.[8]
Another study reported that this compound at a concentration of 100 nM for 4 days induces apoptosis in papillary thyroid carcinoma cell lines (K2 and TPC-1 cells).[5]
Experimental Protocols
This section provides a detailed methodology for assessing apoptosis in a cancer cell line (e.g., NF1-deficient glioma cells) following treatment with this compound using the Muse® Annexin V & Dead Cell Assay.
Materials
-
Guava® Muse® Cell Analyzer
-
Muse® Annexin V & Dead Cell Kit (Part No. MCH100105)
-
This compound (PD-0325901)
-
Cancer cell line of interest (e.g., JHH-136, JHH-520)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Microcentrifuge tubes
-
Pipettes and tips
-
DMSO (for this compound stock solution)
Cell Culture and this compound Treatment
-
Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in the recommended complete culture medium.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM).
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).[8]
Sample Preparation and Staining
-
For Adherent Cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Harvest the cells by trypsinization.
-
Combine the harvested cells with the collected culture medium.
-
-
For Suspension Cells:
-
Collect the cells directly from the culture vessel.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Assay Buffer (provided in the kit). Ensure a cell concentration of approximately 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 100 µL of the Muse® Annexin V & Dead Cell Reagent to each tube.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the tubes for 20 minutes at room temperature in the dark.
Data Acquisition and Analysis
-
Turn on the Guava® Muse® Cell Analyzer and launch the Muse® Software.
-
Select the Annexin V & Dead Cell Assay from the main menu.
-
Follow the on-screen instructions for instrument setup and calibration using the Muse® System Check Kit.
-
Acquire data for each sample.
-
The software will automatically analyze the data and provide statistics, including the percentage and concentration of live, early apoptotic, late apoptotic, and dead cells.
Visualizations
Caption: this compound inhibits MEK1/2, blocking the MAPK pathway and promoting apoptosis.
Caption: Workflow for assessing this compound-induced apoptosis.
Caption: Principle of cell population differentiation in the Muse® Annexin V assay.
References
- 1. Evaluation of In Vitro Cytotoxic, Genotoxic, Apoptotic, and Cell Cycle Arrest Potential of Iron–Nickel Alloy Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.hellobio.com [cdn.hellobio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. springworkstx.com [springworkstx.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | PD325901 | MEK inhibitor | TargetMol [targetmol.com]
- 7. immunostep.com [immunostep.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of p-ERK in Mirdametinib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and quantification of phosphorylated extracellular signal-regulated kinase (p-ERK) in tissue samples treated with Mirdametinib, a potent and selective MEK1/2 inhibitor.
Introduction
This compound is an orally bioavailable, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various cancers, leading to uncontrolled cell proliferation and survival.[1][3][4] this compound non-competitively binds to MEK1/2, preventing the phosphorylation and subsequent activation of ERK1 and ERK2.[1][3] This inhibition of ERK phosphorylation (p-ERK) is a key pharmacodynamic biomarker of this compound activity.[5] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the reduction of p-ERK in tumor tissues following this compound treatment, providing crucial insights into drug efficacy and target engagement.
The ReNeu clinical trial (NCT03962543) for patients with neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas demonstrated that this compound treatment leads to sustained inhibition of p-ERK and significant tumor volume reductions.[5][6] This highlights the importance of p-ERK as a biomarker for assessing the therapeutic response to this compound.
Signaling Pathway and Drug Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes such as proliferation, differentiation, and survival. Upon activation by upstream signals, RAS activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates ERK1 and ERK2 at specific threonine and tyrosine residues. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors. This compound specifically inhibits MEK1 and MEK2, thereby blocking the phosphorylation of ERK and inhibiting the downstream signaling cascade.
Caption: MEK/ERK signaling pathway and this compound's mechanism of action.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of p-ERK in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
Primary Antibody: Rabbit monoclonal anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Clone D13.14.4E).
-
Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Detection System: HRP-conjugated secondary antibody and DAB substrate kit.
-
Counterstain: Hematoxylin.
-
Dehydration Reagents: Graded alcohols (70%, 95%, 100%).
-
Clearing Agent: Xylene.
-
Mounting Medium.
Immunohistochemistry Workflow Diagram
Caption: Experimental workflow for p-ERK immunohistochemistry.
Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Preheat citrate buffer (pH 6.0) in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in TBST.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
Apply blocking solution (1% BSA in TBST) and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-p-ERK primary antibody in blocking solution (recommended starting dilution 1:100 to 1:500, optimize for your tissue type).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides three times in TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody according to the manufacturer's instructions for 1 hour at room temperature.
-
Rinse slides three times in TBST for 5 minutes each.
-
Prepare and apply DAB substrate solution and incubate for 2-10 minutes, or until desired stain intensity develops. Monitor under a microscope.
-
Rinse slides with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate sections through graded alcohols and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Quantitative Data Analysis
The effect of this compound on p-ERK levels can be quantified by assessing the intensity and percentage of p-ERK positive cells in IHC-stained tissue sections. A common method for this is the H-score.
H-Score Calculation
The H-score is a semi-quantitative method that combines the staining intensity and the percentage of positive cells.
H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The score ranges from 0 (no staining) to 300 (100% of cells with strong staining).
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between pre-treatment and post-treatment samples.
Table 1: p-ERK Immunohistochemistry H-Score in this compound-Treated Tissues
| Patient ID | Tissue Type | Treatment Group | p-ERK H-Score (Pre-treatment) | p-ERK H-Score (Post-treatment) | Percent Reduction in H-Score |
| 001 | Plexiform Neurofibroma | This compound | [Insert Data] | [Insert Data] | [Calculate] |
| 002 | Plexiform Neurofibroma | This compound | [Insert Data] | [Insert Data] | [Calculate] |
| ... | ... | ... | ... | ... | ... |
| Control 1 | Plexiform Neurofibroma | Vehicle | [Insert Data] | [Insert Data] | [Calculate] |
Table 2: Percentage of p-ERK Positive Cells in this compound-Treated Tissues
| Patient ID | Tissue Type | Treatment Group | % p-ERK Positive Cells (Pre-treatment) | % p-ERK Positive Cells (Post-treatment) | Fold Change |
| 001 | Plexiform Neurofibroma | This compound | [Insert Data] | [Insert Data] | [Calculate] |
| 002 | Plexiform Neurofibroma | This compound | [Insert Data] | [Insert Data] | [Calculate] |
| ... | ... | ... | ... | ... | ... |
| Control 1 | Plexiform Neurofibroma | Vehicle | [Insert Data] | [Insert Data] | [Calculate] |
Note: The tables above are templates. Researchers should populate them with their own experimental data. While specific quantitative IHC data from the ReNeu trial are not publicly available in this format, preclinical and clinical studies have demonstrated a significant reduction in p-ERK levels following this compound treatment.[7]
Conclusion
This document provides a comprehensive guide for the immunohistochemical analysis of p-ERK in tissues treated with this compound. The detailed protocol and guidelines for quantitative analysis will enable researchers to accurately assess the pharmacodynamic effects of this compound and its impact on the MEK/ERK signaling pathway. Consistent and reproducible assessment of p-ERK as a biomarker is crucial for the continued development and clinical application of MEK inhibitors like this compound.
References
- 1. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (D13.14.4E) Rabbit Monoclonal Antibody (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 2. ReNeu: A pivotal phase 2b trial of this compound in children and adults with neurofibromatosis type 1 (NF1)-associated symptomatic inoperable plexiform neurofibroma (PN). - ASCO [asco.org]
- 3. biocompare.com [biocompare.com]
- 4. Constant activation of the RAF-MEK-ERK pathway as a diagnostic and therapeutic target in hairy cell leukemia | Haematologica [haematologica.org]
- 5. citeab.com [citeab.com]
- 6. Combined CDK4/6 and ERK1/2 inhibition enhances anti-tumor activity in NF1-associated plexiform neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mirdametinib solubility and formulation for experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to the experimental use of Mirdametinib (also known as PD-0325901).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PD-0325901) is a potent, selective, and orally bioavailable inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently activated in various cancers and is crucial for regulating cell proliferation and survival.[3][4] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of downstream ERK1/2, leading to the inhibition of tumor cell growth.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year and at -20°C for one month.[5] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The compound is shipped at ambient temperature as a non-hazardous chemical and is stable for a few weeks under these conditions.[1]
Q3: Is this compound soluble in aqueous solutions?
No, this compound is insoluble in water.[1][6]
Troubleshooting Guide
Issue: this compound is precipitating out of my stock solution.
-
Possible Cause 1: Incorrect Solvent. this compound is not soluble in water. Ensure you are using an appropriate solvent such as DMSO.
-
Solution 1: Prepare stock solutions in high-quality, anhydrous DMSO.[1][5][6][7]
-
Possible Cause 2: Supersaturated Solution. The concentration of this compound in your stock solution may be too high.
-
Solution 2: Refer to the solubility data in the table below. Do not exceed the maximum solubility. Sonication may be recommended to aid dissolution in DMSO.[6]
-
Possible Cause 3: Improper Storage. Frequent freeze-thaw cycles or improper storage temperatures can affect the stability of the compound in solution.
-
Solution 3: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use.[5]
Issue: I am observing inconsistent results in my in vitro experiments.
-
Possible Cause 1: Inconsistent Drug Concentration. This could be due to precipitation in the final culture medium after dilution of the DMSO stock.
-
Solution 1: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity and to minimize the risk of this compound precipitation. Perform a visual inspection of the medium for any signs of precipitation after adding the drug.
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines can exhibit varying sensitivity to MEK inhibitors.
-
Solution 2: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. For example, in papillary thyroid carcinoma cell lines, the GI50 was determined by treating cells with serial dilutions of this compound.[1]
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 56 mg/mL (116.14 mM)[7] | Sonication is recommended to aid dissolution.[6] Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[5] |
| Water | Insoluble[1][6] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Concentration of this compound | Administration Route | Animal Model |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (10.37 mM)[6] | Not specified | Not specified |
| 0.5% hydroxypropylmethylcellulose + 0.2% Tween 80 in water | 1.6-25 mg/kg[6] | Oral | Mice (colorectal cancer tumor model) |
| 80 mmol/L citric buffer (pH 7) | 20–25 mg/kg[6] | Oral gavage | Mice (papillary thyroid carcinoma xenograft model) |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.31 mM)[7] | Not specified | Not specified |
| 10% DMSO + 90% corn oil | ≥ 2.08 mg/mL (4.31 mM)[7] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][5]
Protocol 2: General In Vivo Formulation with DMSO, PEG300, and Tween 80
This is a general guideline; the final formulation may need to be optimized for your specific experimental needs.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add PEG300, mixing well after the addition to ensure the solution is clear.
-
Add Tween 80 and mix thoroughly until the solution is clear.
-
Finally, add saline to reach the final desired volume and concentration. Mix well.
-
The final solution should be clear. If precipitation occurs, adjustments to the solvent ratios or drug concentration may be necessary. It is recommended to prepare this formulation fresh before each use.[6]
Visualizations
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: Workflow for preparing an in vivo formulation of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | PD325901 | MEK inhibitor | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Overcoming Mirdametinib resistance in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to the MEK inhibitor, Mirdametinib, in cancer cells. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PD-0325901) is an oral, selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] As a key component of the RAS-RAF-MEK-ERK signaling pathway, MEK's inhibition by this compound prevents the phosphorylation of ERK1 and ERK2, leading to decreased tumor cell proliferation and survival.[1][2] This pathway is frequently over-activated in various cancers due to mutations in genes like BRAF, RAS, or loss of function of tumor suppressors like NF1.[1][3]
Q2: In which cancer types is this compound resistance a concern?
While this compound has shown efficacy, particularly in NF1-associated plexiform neurofibromas, resistance is a potential challenge in all cancers where the MAPK pathway is a therapeutic target.[4][5] Mechanisms of resistance to MEK inhibitors have been observed in melanoma, ovarian cancer, and other solid tumors.[6][7] Researchers should anticipate the possibility of both intrinsic and acquired resistance in their experimental models.
Q3: What are the known or suspected mechanisms of resistance to this compound?
While research is ongoing, resistance to MEK inhibitors like this compound can be broadly categorized into two main types:
-
Reactivation of the MAPK Pathway: This can occur through various alterations, including:
-
Mutations in MEK1/MEK2: These mutations can prevent this compound from binding effectively, thus restoring MEK activity.
-
Amplification of upstream activators: Increased copies of genes like BRAF or KRAS can drive the pathway despite MEK inhibition.[6]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative survival pathways to circumvent the MEK blockade. Common bypass pathways include:
-
PI3K/AKT/mTOR Pathway: This is a crucial parallel pathway that promotes cell growth and survival. Its activation is a common escape mechanism.[8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR, PDGFRβ, or MET can activate other pro-survival signaling cascades.[5][9]
-
Q4: What are the first steps I should take if I observe this compound resistance in my cell lines?
If you suspect this compound resistance, a systematic approach is recommended:
-
Confirm Resistance: Perform a dose-response assay to compare the IC50 value of your suspected resistant cell line to the parental, sensitive cell line. A significant shift in the IC50 indicates resistance.
-
Assess MAPK Pathway Activity: Use Western blotting to check the phosphorylation status of MEK and ERK in the presence of this compound. Persistent p-ERK signaling despite treatment suggests MAPK pathway reactivation.
-
Investigate Bypass Pathways: If p-ERK is inhibited but cells are still proliferating, investigate the activation of key bypass pathways like PI3K/AKT via Western blotting for p-AKT.
-
Sequence Key Genes: If MAPK pathway reactivation is suspected, consider sequencing the MEK1 and MEK2 genes to check for resistance-conferring mutations.
Troubleshooting Guides
Problem 1: My cancer cell line is not responding to this compound treatment (Intrinsic Resistance).
| Possible Cause | Suggested Solution |
| Cell line does not depend on the MAPK pathway for survival. | Confirm the activation status of the MAPK pathway in your untreated cells by checking for baseline levels of phosphorylated ERK (p-ERK) via Western blot. If the pathway is not active, this compound is unlikely to be effective. |
| Presence of co-activating mutations in bypass pathways. | Analyze the genomic profile of your cell line for mutations in genes like PIK3CA or loss of PTEN, which can activate the PI3K/AKT pathway. Consider combination therapy with a PI3K or AKT inhibitor. |
| High expression of drug efflux pumps. | While less common for targeted inhibitors than traditional chemotherapy, some resistance can be mediated by ABC transporters. You can test this by co-administering this compound with an inhibitor of these pumps, such as verapamil, and observing if sensitivity is restored. |
Problem 2: My cancer cell line initially responded to this compound but has now started growing again (Acquired Resistance).
| Possible Cause | Suggested Solution |
| Reactivation of the MAPK pathway. | As a first step, perform a Western blot to assess p-ERK levels in your resistant cells compared to parental cells when treated with this compound. If p-ERK levels are high in the resistant line, consider sequencing MEK1/MEK2 for mutations. |
| Activation of a bypass signaling pathway. | If p-ERK remains inhibited, investigate the activation of alternative pathways. A phospho-RTK array can provide a broad screen for upregulated receptor tyrosine kinases. Alternatively, perform Western blots for key nodes of common bypass pathways, such as p-AKT (PI3K/AKT pathway). |
| Phenotypic changes in the cancer cells. | Some cells may undergo an epithelial-to-mesenchymal transition (EMT), which can be associated with drug resistance. Assess for changes in EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) via Western blot or immunofluorescence. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Genetic Background | This compound IC50 (nM) - Parental | This compound IC50 (nM) - Resistant | Fold Resistance |
| Melanoma (e.g., A375) | BRAF V600E | 10 | >1000 | >100 |
| NF1-deficient Ovarian Cancer | NF1-/- | 50 | >5000 | >100 |
| KRAS-mutant Pancreatic Cancer | KRAS G12D | 100 | >10000 | >100 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
Objective: To develop a cancer cell line with acquired resistance to this compound for in-vitro studies.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line of interest and perform a dose-response curve with this compound to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to their IC10-IC20 (the concentration that inhibits growth by 10-20%).[10]
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each step.
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. The process of generating a highly resistant line can take several months.
-
Clonal Selection (Optional): Once a resistant population is established, you can isolate single-cell clones to ensure a homogenous population for downstream experiments.
-
Confirmation of Resistance: Periodically perform dose-response assays to determine the new IC50 of the resistant cell population. A significant increase in IC50 compared to the parental line confirms resistance.[10]
Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
Objective: To assess the activation status of key signaling pathways in response to this compound treatment.
Methodology:
-
Cell Seeding and Treatment: Seed both parental and this compound-resistant cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Key antibodies include: p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Overview of potential mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance in experiments.
References
- 1. ATRT-17. INHIBITING THE MAP KINASE PATHWAY WITH MEK INHIBITOR this compound SUPPRESSES CANCER GROWTH IN ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. health.ucdavis.edu [health.ucdavis.edu]
- 4. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanomas acquire resistance to B-RAF(V600E) inhibition by RTK or N-RAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combating acquired resistance to MAPK inhibitors in melanoma by targeting Abl1/2-mediated reactivation of MEK/ERK/MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-targeting the MAPK and PI3K/AKT/mTOR pathways in two genetically engineered mouse models of schwann cell tumors reduces tumor grade and multiplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Mirdametinib Off-Target Effects In Vitro: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting potential off-target effects of mirdametinib in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the investigation of this compound's off-target effects.
Q1: What are the known on-targets of this compound?
This compound is a potent and highly selective allosteric inhibitor of MEK1 (MAP2K1) and MEK2 (MAP2K2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] In biochemical assays, this compound has been shown to inhibit MEK1 and MEK2 with high potency.[2]
Q2: I am observing a cellular phenotype that is inconsistent with MEK inhibition after this compound treatment. Could this be due to off-target effects?
While this compound is known to be highly selective, unexpected cellular phenotypes could potentially arise from off-target activities, especially at higher concentrations. It is crucial to perform dose-response experiments and compare the concentration required to elicit the unexpected phenotype with the IC50 for MEK1/2 inhibition in your cellular system. A significant discrepancy between these values may suggest an off-target effect.
Troubleshooting Unexpected Phenotypes:
-
Confirm On-Target Engagement: Before investigating off-target effects, verify that this compound is engaging its intended targets (MEK1/2) in your experimental system. This can be done by assessing the phosphorylation status of ERK1/2, the direct downstream substrates of MEK1/2, via Western blot. A reduction in phospho-ERK1/2 levels upon this compound treatment confirms on-target activity.
-
Titrate this compound Concentration: Perform a dose-response curve to determine if the unexpected phenotype is observed at concentrations significantly higher than those required for MEK1/2 inhibition.
-
Use a Structurally Unrelated MEK Inhibitor: To differentiate between on-target and off-target effects, consider using a structurally different MEK inhibitor. If the alternative MEK inhibitor does not produce the same phenotype, it strengthens the possibility of a this compound-specific off-target effect.
-
Perform a Kinome-Wide Screen: To comprehensively identify potential off-target kinases, a kinome-wide binding or activity assay is the most direct approach.
Q3: My in vitro kinase assay shows inhibition of a kinase other than MEK1/2 by this compound. How do I validate this finding?
An initial hit from a kinase panel screen should be validated through orthogonal assays to confirm it is a true off-target interaction.
Troubleshooting Steps for Validating Off-Target Hits:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound against the putative off-target kinase. This will quantify the potency of the interaction.
-
Cellular Target Engagement Assay: Use a cellular thermal shift assay (CETSA) to determine if this compound can bind to the putative off-target kinase in a cellular context. A thermal shift indicates direct binding.
-
Assess Downstream Signaling: If the off-target kinase has known downstream substrates, you can perform a Western blot to see if this compound treatment affects the phosphorylation of these substrates in cells. This provides evidence of functional inhibition in a cellular setting.
Q4: I am having trouble with the reproducibility of my in vitro kinase assays. What are some common pitfalls?
Inconsistent results in in vitro kinase assays can arise from several factors.
Common Pitfalls and Solutions in Kinase Assays:
-
Reagent Quality: Ensure the purity and stability of your kinase, substrate, and ATP. Use high-quality reagents and follow recommended storage conditions.
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. For non-ATP competitive inhibitors like this compound, this is less of a concern, but it is still good practice to use an ATP concentration that is at or near the Km of the kinase for its substrate.
-
Enzyme Concentration: Use an enzyme concentration that results in a linear reaction rate over the time course of the assay.
-
Compound Solubility: Ensure that this compound is fully dissolved in the assay buffer to avoid inaccurate concentration calculations.
-
Assay Signal Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or inhibition of a reporter enzyme like luciferase). Run appropriate controls, such as the compound in the absence of the kinase, to test for interference.[3]
Data Presentation
Table 1: On-Target Potency of this compound
| Target | Assay Type | Potency (Ki) | Reference |
| MEK1 | Biochemical Assay | 1.1 nM | [2] |
| MEK2 | Biochemical Assay | 0.79 nM | [2] |
Note: Lower Ki values indicate higher potency.
Experimental Protocols
This section provides detailed methodologies for key experiments to identify and validate potential off-target effects of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for determining the IC50 of this compound against a putative off-target kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (specific to the kinase of interest)
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and its substrate in the appropriate kinase reaction buffer.
-
Dispense the kinase/substrate master mix into the wells of the assay plate.
-
Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Include "no kinase" and "no substrate" control wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4][5][6]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4][5][6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from "no kinase" control wells).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is designed to confirm the direct binding of this compound to a potential off-target protein in intact cells.
Materials:
-
Cell line expressing the protein of interest
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Western blot detection reagents
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[7] Include an unheated control (room temperature).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each supernatant.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare the samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate it with the primary antibody specific to the protein of interest.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensity for the protein of interest at each temperature for both the this compound-treated and DMSO-treated samples.
-
Normalize the band intensities to the unheated control for each treatment group.
-
Plot the normalized band intensity against the temperature to generate a melting curve for each treatment.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the DMSO control indicates that this compound is binding to and stabilizing the protein of interest.
-
Mandatory Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for identifying and validating off-target effects of this compound.
CETSA Workflow Diagram
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA) with Western blot detection.
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: FDA approved MEK inhibitor for neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an FDA-Approved MEK1/2 inhibitor for adult and pediatric NF1-associated plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with Mirdametinib administration in animal models.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during preclinical studies with this compound.
Issue 1: Dermatological and Skin-Related Toxicities
-
Question: We are observing skin rashes, dermatitis, and alopecia in our mouse/rat models treated with this compound. How should we manage this?
-
Answer: Dermatological toxicities are a known class effect of MEK inhibitors.[1][2]
-
Monitoring: Conduct daily visual inspections of the skin and fur. Document the onset, progression, and severity of any lesions using a standardized scoring system.
-
Management:
-
For mild to moderate rashes, ensure the animals' bedding is clean and dry to prevent secondary infections.
-
Consider the use of topical emollients to soothe irritated skin, ensuring they are non-toxic if ingested.
-
In cases of severe or ulcerative dermatitis, consult with the veterinary staff. A temporary dose reduction or interruption of this compound may be necessary.[3][4]
-
Supportive care, such as providing easily accessible food and water, is crucial for animals with significant alopecia or skin discomfort.
-
-
Issue 2: Gastrointestinal Toxicities
-
Question: Our animals are experiencing diarrhea and weight loss after this compound administration. What is the recommended course of action?
-
Answer: Gastrointestinal toxicities, including diarrhea, are commonly reported with this compound.[2][5][6]
-
Monitoring: Monitor body weight and fecal consistency daily. Note any signs of dehydration, such as sunken eyes or decreased skin turgor.
-
Management:
-
Ensure ad libitum access to drinking water to prevent dehydration. Supplement with hydrogel packs if necessary.
-
Provide a highly palatable and easily digestible diet to encourage food intake.
-
For persistent or severe diarrhea, a dose reduction or temporary cessation of treatment may be required.[3][4] Consult with veterinary staff for supportive care options, which may include subcutaneous fluid administration.
-
-
Issue 3: Ocular Toxicities
-
Question: We have observed corneal opacities and other ocular abnormalities in our rat models. How should this be addressed?
-
Answer: Ocular toxicities, including retinal vein occlusion and blurred vision, have been noted in nonclinical and clinical studies.[1][6] Corneal opacities were specifically observed in male rats in a 3-month toxicology study.[1]
-
Monitoring: Perform regular ophthalmic examinations, especially in longer-term studies. This can range from basic visual inspection to more detailed examinations by a veterinary ophthalmologist.
-
Management:
-
Issue 4: Systemic and Other Toxicities
-
Question: We are concerned about potential cardiac and systemic toxicities. What monitoring is recommended?
-
Answer: Left ventricular dysfunction has been reported as a potential side effect.[2][6] Systemic mineralization has been observed in toxicology studies in rats.[1]
-
Monitoring:
-
Cardiac: For longer-term or higher-dose studies, consider periodic cardiac function assessment (e.g., echocardiography) in species where this is feasible.
-
General Health: Daily clinical observations are critical. Monitor for signs of lethargy, hypoactivity, or any other deviation from normal behavior.
-
Blood Work: Periodic blood collection for hematology and clinical chemistry can help detect systemic toxicities, such as elevated creatine phosphokinase.[2]
-
-
Management:
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common this compound-related toxicities observed in animal models?
-
A1: Based on nonclinical toxicology studies, the most common toxicities include intestinal issues (erosions or ulcerations), skin lesions (epidermal ulceration), and in rats specifically, corneal opacities and systemic mineralization.[1]
-
-
Q2: Are the observed toxicities in animal models similar to those seen in humans?
-
Q3: What is the mechanism of action of this compound and how does it relate to the observed toxicities?
-
A3: this compound is a selective inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway.[5][7][8] This pathway is crucial for cell proliferation and survival. Inhibition of this pathway in normal tissues that have a high cell turnover, such as the skin and intestinal lining, can lead to the observed dermatologic and gastrointestinal toxicities.[1]
-
-
Q4: At what dose levels are toxicities typically observed in animal models?
-
A4: The dose at which toxicities are observed is species-dependent and related to the duration of the study. For example, in a 3-month study in rats, corneal opacities were dose-dependent.[1] It is crucial to conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) for your specific animal model and experimental endpoint.
-
-
Q5: What are the recommended guidelines for dose modification in response to toxicities in animal studies?
-
A5: While specific guidelines for animal studies are often study-dependent, the principles used in clinical trials can be adapted. For intolerable or severe toxicities, it is recommended to withhold the drug until the toxicity resolves to a mild grade, and then resume at a reduced dose.[3][4] If the toxicity recurs, permanent discontinuation for that animal may be necessary.
-
Data Presentation
Table 1: Summary of this compound-Related Toxicities in Animal Models
| Toxicity Class | Specific Finding | Animal Model(s) | Reference |
| Gastrointestinal | Erosions or ulcerations of the intestinal mucosa | Rats, Dogs, Monkeys, Rabbits | [1] |
| Dermatological | Epidermal ulceration, skin lesions | Rats, Dogs, Monkeys | [1] |
| Ocular | Corneal opacities (mainly in males) | Rats | [1] |
| Systemic | Mineralization of vasculature and soft tissues | Rats | [1] |
| Reproductive | Embryo-fetal mortality, structural abnormalities | Rats, Rabbits | [3][4] |
| Skeletal (in growing animals) | Dysplasia in femoral epiphyseal growth plate | Rats | [4] |
Table 2: Dose Modification Recommendations for this compound-Related Toxicities (Adapted from Clinical Guidelines)
| Adverse Reaction | Severity (Clinical Grade) | Recommended Action in Animal Models | Reference |
| Ocular Toxicity | Grade 3 or 4 | Hold dosing until resolution to ≤Grade 1. Resume at a reduced dose if recovery is within 14 days. | [3] |
| Retinal Vein Occlusion | Permanently discontinue. | [3] | |
| Left Ventricular Dysfunction | Asymptomatic, significant decrease in LVEF | Hold dosing until resolution. Resume at a reduced dose. | [3] |
| Symptomatic | Permanently discontinue. | [3] | |
| Dermatologic Toxicity | Intolerable Grade 2 or Grade 3 | Hold dosing until resolution to ≤Grade 1. Resume at a reduced dose. | [3] |
Experimental Protocols
Protocol 1: General Health and Toxicity Monitoring in Rodent Models
-
Acclimation: Allow animals to acclimate to the facility for a minimum of one week prior to the start of the experiment.
-
Daily Observations:
-
Perform and document clinical observations at least once daily.
-
Observations should include assessment of activity level, posture, fur condition, and any signs of distress or moribundity.
-
-
Body Weight:
-
Measure and record the body weight of each animal at least twice weekly.
-
-
Food and Water Consumption:
-
Monitor and record food and water consumption, especially if weight loss is observed.
-
-
Dermatological Assessment:
-
Visually inspect the skin and fur daily for any signs of rash, alopecia, or lesions.
-
Use a standardized scoring system to grade the severity of any dermatological findings.
-
-
Fecal and Urine Output:
-
Observe and record the consistency of feces daily to monitor for diarrhea.
-
Note any changes in urine color or volume.
-
-
Endpoint Criteria:
-
Establish clear humane endpoint criteria before the study begins (e.g., >20% body weight loss, severe lethargy, non-responsiveness to stimuli). Animals meeting these criteria should be euthanized.
-
Mandatory Visualization
Caption: this compound inhibits MEK1/2 in the MAPK pathway.
Caption: Workflow for monitoring and managing this compound toxicities.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. springworkstx.com [springworkstx.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. gomekli.com [gomekli.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - NCI [dctd.cancer.gov]
Mirdametinib Technical Support Center: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the use of Mirdametinib in preclinical research. It includes troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate effective experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and non-ATP-competitive allosteric inhibitor of MEK1 and MEK2.[1] By binding to a unique pocket on the MEK enzymes, it prevents their catalytic activity. This, in turn, blocks the phosphorylation and activation of the downstream kinases ERK1 and ERK2, which are critical components of the MAPK signaling pathway.[1] The inhibition of this pathway leads to decreased cell proliferation and tumor growth in cancers with activating mutations in genes like BRAF and RAS.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, a concentration range of 1 nM to 1 µM is recommended. This compound has shown efficacy at very low concentrations, such as 10 nM in papillary thyroid carcinoma (PTC) cell lines. However, the optimal concentration is cell-line dependent. A dose-response experiment is crucial to determine the IC50 for your specific cell model.
Q3: How should I prepare and store this compound for in vitro use?
A3: For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. For cell-based assays, the DMSO stock should be further diluted in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium is consistent across all treatments, including the vehicle control, and is at a level non-toxic to your cells (typically ≤ 0.1%).
Q4: What are the known mechanisms of resistance to this compound and other MEK inhibitors?
A4: Resistance to MEK inhibitors can arise through several mechanisms, including:
-
Mutations in the MEK1/2 allosteric binding pocket: These mutations can prevent the inhibitor from binding effectively.[2][3]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel survival pathways, such as the PI3K/Akt pathway, to circumvent the MEK blockade.[4]
-
Amplification of upstream activators: Increased expression of genes like KRAS can drive MAPK signaling even in the presence of a MEK inhibitor.[3]
-
Feedback reactivation of the MAPK pathway: Inhibition of MEK can sometimes lead to a feedback loop that reactivates upstream components like RAF, leading to a rebound in ERK signaling.[5][6]
Q5: Is this compound a substrate for any efflux pumps?
A5: Yes, in vitro studies have shown that this compound is a substrate for P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[7] This is an important consideration as cell lines with high expression of these transporters may exhibit reduced intracellular concentrations of this compound, leading to apparent resistance.
Troubleshooting Guides
Inconsistent Inhibition of ERK Phosphorylation (pERK)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No or weak pERK inhibition | Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the effective concentration range. |
| Short incubation time: The treatment duration may be insufficient to observe maximal pERK inhibition. | Conduct a time-course experiment (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) to identify the optimal incubation time. | |
| High cell confluence: Very high cell density can sometimes lead to altered signaling and reduced drug sensitivity. | Ensure consistent and appropriate cell seeding density for all experiments. | |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. | |
| Paradoxical increase in pERK | Feedback reactivation: Inhibition of MEK can sometimes trigger a rapid feedback loop that reactivates upstream kinases like RAF.[5][6] | Analyze pERK levels at earlier time points (e.g., 15, 30, 60 minutes) to capture the initial inhibition before the feedback response. |
| Cell line-specific effects: Some cell lines may have unique signaling dynamics that lead to this paradoxical effect. | Consider co-treatment with a RAF inhibitor to block the upstream reactivation. | |
| High variability between replicates | Inconsistent cell handling: Variations in cell seeding, treatment application, or lysis can introduce variability. | Standardize all cell handling procedures. Ensure uniform cell plating and thorough mixing of this compound in the media before application. |
| Issues with Western blot: Technical variability in protein quantification, loading, or antibody incubation can lead to inconsistent results. | Ensure accurate protein quantification and equal loading. Optimize antibody concentrations and incubation times. Use a reliable loading control. |
Variable Cell Viability/Cytotoxicity Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected cytotoxicity | Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. | Confirm on-target activity by measuring pERK inhibition. If pERK is inhibited but cells are not dying, investigate potential bypass pathways (e.g., PI3K/Akt). |
| High P-gp/BCRP expression: Efflux of this compound by these transporters can reduce intracellular drug concentration.[7] | Test for P-gp/BCRP expression in your cell line. Consider co-treatment with a P-gp/BCRP inhibitor to assess if it sensitizes the cells to this compound. | |
| Serum interference: Components in the fetal bovine serum (FBS) can sometimes interfere with drug activity. | Test the effect of this compound in low-serum or serum-free media, if appropriate for your cell line. | |
| Higher than expected cytotoxicity | Off-target effects: At very high concentrations, this compound may have off-target effects. | Perform a dose-response curve and correlate cytotoxicity with on-target pERK inhibition. A significant discrepancy may suggest off-target toxicity. |
| DMSO toxicity: High concentrations of the DMSO vehicle can be toxic to cells. | Ensure the final DMSO concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). | |
| Inconsistent results across experiments | Variability in cell health and passage number: Cells at different passage numbers or in poor health can respond differently to treatment. | Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. |
| Inconsistent incubation times: Variations in the duration of drug exposure will affect the outcome. | Use a precise and consistent incubation time for all experiments. |
Data Presentation
This compound Efficacy in Clinical Trials
| Study | Patient Population | Dosage | Overall Response Rate (ORR) |
| ReNeu (Phase 2b) | Pediatric patients with NF1-PN | 2 mg/m² BID (3 weeks on/1 week off) | 52% |
| ReNeu (Phase 2b) | Adult patients with NF1-PN | 2 mg/m² BID (3 weeks on/1 week off) | 41% |
| NF106 (Phase 2) | Adolescents and adults with NF1-PN | 2 mg/m² BID (3 weeks on/1 week off) | 42% |
BID: twice daily; NF1-PN: Neurofibromatosis type 1-associated plexiform neurofibromas.
This compound Pharmacokinetic Parameters
| Parameter | Value |
| Mechanism of Action | Allosteric inhibitor of MEK1 and MEK2 |
| Metabolism | Primarily via glucuronidation (UGT1A6, UGT2B7) and oxidation (carboxylesterase enzymes)[7][8] |
| Plasma Protein Binding | >99%[7][8] |
| Terminal Half-life | ~28 hours[7][8] |
| Time to Steady State | ~6 days[7][8] |
| Known Transporter Interactions | Substrate of P-gp and BCRP[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for pERK Inhibition
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and for different durations as determined by optimization experiments. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (pERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control protein (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of pERK to total ERK.
Visualizations
Caption: this compound inhibits MEK1/2, blocking the MAPK signaling pathway.
Caption: Workflow for assessing pERK inhibition by this compound.
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Troubleshooting inconsistent results in Mirdametinib assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Mirdametinib, a selective MEK1/2 inhibitor. Our goal is to help you achieve consistent and reliable results in your assays.
I. Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may lead to inconsistent results in your this compound assays.
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Question: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo®) are a common challenge. Several factors can contribute to this variability. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Stability and Handling | This compound, like many small molecules, can degrade if not stored properly. Repeated freeze-thaw cycles of stock solutions can lead to a decrease in the effective concentration. | Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] |
| Solubility Issues | This compound is soluble in DMSO but has poor aqueous solubility.[2] Precipitation in cell culture media, especially at higher concentrations, can lead to inaccurate dosing. | Visually inspect your drug dilutions for any signs of precipitation. When diluting the DMSO stock in aqueous media, ensure rapid and thorough mixing. Consider a serial dilution approach rather than adding a small volume of a highly concentrated stock directly to a large volume of media.[3] |
| Assay Incubation Time | The duration of drug exposure significantly impacts the calculated IC50 value. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor on cell proliferation. | Standardize the incubation time with this compound across all experiments. A common incubation time for cell viability assays is 72 hours.[1] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Cell density can also influence drug sensitivity. | Ensure a consistent and optimized cell seeding density for each experiment. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Cell Line Health and Passage Number | The physiological state of the cells can affect their response to drug treatment. High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells from a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Assay-Specific Variability | Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity), which can result in different IC50 values.[4][5] | Stick to one type of viability assay for a given set of experiments. Be aware of the limitations and principles of your chosen assay. |
Troubleshooting Workflow for Inconsistent IC50 Values:
Issue 2: Inconsistent Inhibition of Phosphorylated ERK (p-ERK) in Western Blots
Question: I am not seeing a consistent, dose-dependent decrease in p-ERK levels in my Western blots after this compound treatment. Why might this be?
Answer: Western blotting for p-ERK is a primary method to confirm the mechanism of action of this compound. Inconsistent results can be frustrating and may stem from issues in sample preparation, the Western blot protocol itself, or cell-line specific effects.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Drug Concentration and Treatment Time | The concentration and duration of this compound treatment may not be optimal for achieving robust p-ERK inhibition in your specific cell line. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line.[1] A common starting point is a 1-2 hour treatment. |
| Sample Preparation and Lysis | Incomplete cell lysis or degradation of proteins (especially phosphorylated proteins) can lead to variable results. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of ERK. Ensure complete cell lysis and accurately quantify protein concentration before loading.[1] |
| Western Blot Protocol | Issues with antibody concentrations, blocking, or washing steps can all lead to inconsistent band intensities. | Optimize your Western blot protocol by titrating primary and secondary antibody concentrations. Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies). Ensure adequate washing steps to reduce background noise.[6][7] |
| Cell Line-Specific Effects | The basal level of MAPK pathway activation can vary between cell lines. If the pathway is not highly active in your chosen cell line, it may be difficult to detect a significant decrease in p-ERK upon this compound treatment. | Confirm the activation state of the RAS/RAF/MEK/ERK pathway in your cell line of choice before conducting inhibition studies.[1] You may need to stimulate the pathway with a growth factor (e.g., EGF, FGF) to see a robust inhibition. |
| Protein Loading and Transfer | Uneven protein loading or inefficient transfer to the membrane will result in inconsistent band intensities. | Normalize protein loading amounts based on a protein concentration assay (e.g., BCA). Verify uniform protein transfer by staining the membrane with Ponceau S before blocking. |
Experimental Workflow for p-ERK Western Blot:
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[8] MEK1 and MEK2 are dual-specificity kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway.[9][10] By inhibiting MEK, this compound prevents the phosphorylation and activation of the downstream kinases ERK1 and ERK2, leading to the inhibition of cell proliferation and tumor growth in cancers with a dysregulated MAPK pathway.[8][11]
Signaling Pathway Inhibited by this compound:
Q2: How should I prepare and store this compound stock solutions?
A2: For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO).[1] this compound is highly soluble in DMSO.[2] To maintain the stability and integrity of the compound, follow these best practices:
-
Storage of Solid Compound: Store solid this compound at -20°C, protected from light and moisture.
-
Stock Solution Preparation: Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO to make a 10 mM stock solution. Ensure the compound is fully dissolved; gentle warming and vortexing can aid dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. When stored properly, the DMSO stock solution should be stable for at least 6 months.[12]
-
Working Dilutions: For cell-based assays, further dilute the stock solution in cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in your experiment should typically be kept below 0.1% to avoid solvent-induced toxicity.[8]
Q3: Can I use this compound in animal models?
A3: Yes, this compound has been formulated for in vivo studies and has demonstrated anti-tumor activity in various human tumor xenograft models.[13] For oral gavage administration in mice, this compound can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to perform preliminary tolerability studies in your specific animal model to determine the optimal dose and vehicle.
Q4: Are there known resistance mechanisms to this compound?
A4: As with other MEK inhibitors, cancer cells can develop resistance to this compound. Potential resistance mechanisms include:
-
Mutations in MEK1/2: Alterations in the MEK1 or MEK2 genes that prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the MEK blockade and reactivate ERK signaling or promote cell survival through parallel pathways.[9][14] Examples include the activation of the PI3K/AKT pathway or receptor tyrosine kinases.[14]
-
Upregulation of Receptor Tyrosine Kinases: Increased expression of receptors like EGFR, ErbB2, MET, and PDGFRβ has been observed in cell lines resistant to MEK inhibitors.[14]
III. Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability using the MTT assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the plate and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol outlines the steps for detecting changes in ERK phosphorylation following this compound treatment.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-Total ERK1/2, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired duration (e.g., 1-2 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for p-ERK, total ERK, and the loading control. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. New Mechanisms of Resistance to MEK Inhibitors in Melanoma Revealed by Intravital Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
Mirdametinib stability in different solvent preparations
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Mirdametinib in various solvent preparations and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO.[1] For in vivo applications, a common formulation involves a combination of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: this compound as a solid powder should be stored at -20°C for long-term stability (up to 3 years), protected from direct sunlight and moisture.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2][3] For short-term storage of a few days to weeks, solutions can be kept at 4°C.[1]
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is insoluble in water.[1][2] Therefore, for cell-based assays, it is crucial to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the aqueous culture medium to the final working concentration.
Q4: How does this compound exert its biological effect?
A4: this compound is a selective and non-ATP-competitive inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of the downstream kinases ERK1 and ERK2, leading to the inhibition of cell proliferation and survival in tumors with a dysregulated MAPK pathway.
Troubleshooting Guide
Issue 1: Precipitation or crystallization of this compound in the stock solution upon storage.
-
Possible Cause: The concentration of this compound in the DMSO stock solution may be too high, leading to supersaturation and crystallization, especially at lower temperatures. DMSO itself can freeze at +18°C.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the vial in a 37°C water bath to redissolve the precipitate. Vortex the solution to ensure it is fully dissolved before use.
-
Prepare a Lower Concentration Stock: If precipitation is a recurring issue, consider preparing a new stock solution at a lower concentration.
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of the compound. Always use fresh, anhydrous DMSO to prepare stock solutions.
-
Issue 2: Precipitation of this compound in the cell culture medium upon dilution from the DMSO stock.
-
Possible Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is added to the aqueous culture medium, the compound can precipitate out of solution.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity and solubility issues.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the cell culture medium. Add the diluted this compound solution to the cells dropwise while gently swirling the plate to facilitate mixing and prevent localized high concentrations.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed culture medium can sometimes improve solubility.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause: This could be due to degradation of the this compound stock solution or variability in the preparation of working solutions.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: To avoid degradation from repeated freeze-thaw cycles, prepare single-use aliquots of the this compound stock solution.
-
Freshly Prepare Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment to ensure consistency.
-
Verify Solution Integrity: If there are concerns about the stability of the stock solution, its integrity can be checked using an analytical method like HPLC (see Experimental Protocols section).
-
This compound Stability Data
The stability of this compound has been assessed through forced degradation studies, which subject the compound to various stress conditions to determine its degradation profile. The following table summarizes the percentage of degradation observed under different conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15.2% |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 20.5% |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | 12.8% |
| Thermal | - | 48 hours | 105°C | 9.2% |
| Photolytic | UV light | 7 days | Room Temp | 3.3% |
| Neutral Hydrolysis | Water | 48 hours | 60°C | 4.2% |
Data adapted from a stability-indicating RP-HPLC method development study.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (for in vitro use)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method to separate this compound from its degradation products.
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C18 (150 × 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70 v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 223 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (25°C)
-
-
Sample Preparation:
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
For stability testing, subject the this compound solution to the desired stress conditions (as outlined in the stability data table).
-
After the stress period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
The retention time for this compound is approximately 2.42 minutes under these conditions.
-
Quantify the amount of this compound remaining and calculate the percentage of degradation by comparing the peak area of the stressed sample to that of the unstressed standard.
-
Visualizations
Caption: Experimental workflow for this compound preparation and use.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
References
Potential mechanisms of acquired resistance to Mirdametinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of acquired resistance to Mirdametinib.
Troubleshooting Guides & FAQs
Issue 1: Decreased this compound Efficacy in Long-Term Cell Culture
Question: We have been treating our cancer cell line with this compound and initially observed a significant decrease in proliferation. However, after several weeks of continuous culture in the presence of the drug, the cells have resumed proliferation. What are the potential mechanisms for this acquired resistance?
Answer: Acquired resistance to MEK inhibitors like this compound is a known phenomenon and can be driven by several molecular mechanisms. The most common mechanisms involve either the reactivation of the MAPK pathway or the activation of bypass signaling pathways.
Potential Mechanisms:
-
Reactivation of the MAPK Pathway: Cells can develop mechanisms to restore ERK signaling despite the presence of a MEK inhibitor.
-
BRAF Amplification or Splicing: Increased copies of the BRAF gene or expression of BRAF splice variants can lead to RAF signaling that is less dependent on upstream signals and can overcome MEK inhibition.
-
NRAS/KRAS Mutations: Acquisition of new activating mutations in RAS genes can hyperactivate the pathway, rendering it less sensitive to MEK inhibition downstream.
-
MEK1/2 Mutations: Although less common, mutations in the MEK1/2 genes (MAP2K1/MAP2K2) can potentially alter the drug-binding site of this compound, reducing its inhibitory effect.
-
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the dependency on the MAPK pathway for survival and proliferation.
-
PI3K/AKT/mTOR Pathway Activation: Upregulation of the PI3K/AKT/mTOR pathway is a frequent mechanism of resistance to MAPK pathway inhibitors.[1] This can occur through various alterations, including loss of the tumor suppressor PTEN or activating mutations in PIK3CA.
-
Receptor Tyrosine Kinase (RTK) Upregulation and Activation: Increased expression and signaling from RTKs such as EGFR, MET, or AXL can activate parallel survival pathways, including the PI3K/AKT pathway, thereby bypassing the MEK blockade.[2][3]
-
Troubleshooting Workflow:
References
- 1. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of receptor tyrosine kinases mediates acquired resistance to MEK inhibition in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mirdametinib and Non-Cancerous Cell Lines
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of Mirdametinib on non-cancerous cell lines. This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. While its primary application is in the treatment of neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas, its use in basic research necessitates a thorough understanding of its effects on normal cellular physiology. This guide addresses potential issues and frequently asked questions to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, allosteric inhibitor of MEK1 and MEK2. By binding to a pocket adjacent to the ATP-binding site, it locks the kinase in an inactive conformation. This prevents the phosphorylation and activation of the downstream kinases ERK1 and ERK2, which are critical for regulating cellular processes like proliferation, differentiation, and survival.
Q2: Has the effect of this compound been studied in non-cancerous cell lines?
Direct, comprehensive studies detailing the effects of this compound on a wide range of non-cancerous cell lines are limited in publicly available literature. Most research has focused on its anti-tumor activity in cancer cell lines and in clinical trials for NF1. However, information on its impact on normal cells can be inferred from the adverse effects observed in clinical trials, which include dermatologic, gastrointestinal, and ocular toxicities. These suggest that cell types in these tissues are sensitive to MEK inhibition.
Q3: What are the expected effects of this compound on the proliferation of non-cancerous cells?
Given that the MAPK pathway is crucial for cell growth, this compound is expected to have an
Mirdametinib In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mirdametinib in in vivo experimental settings. Our goal is to help you address variability and other common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PD-0325901) is an oral, selective, small-molecule inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[1] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK, a downstream protein that plays a crucial role in cell proliferation and survival.[1][2] Dysregulation of the MAPK pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[3] Preclinical studies have shown that this compound can inhibit tumor cell growth in vitro and in vivo, particularly in tumors with BRAF or RAS mutations that rely on the MAPK pathway for their growth.[1]
Q2: What are the most common sources of variability in this compound in vivo studies?
Variability in in vivo studies with this compound can arise from several factors:
-
Animal Model: The choice of animal model is critical. Factors such as the species, strain, age, and sex of the animals can influence drug metabolism and tumor biology. The immune status of the host animal (e.g., immunodeficient vs. immunocompetent models) will also significantly impact the study outcome.
-
Tumor Model: The characteristics of the tumor model itself, including the cell line's passage number, genetic stability, and the site of implantation (subcutaneous vs. orthotopic), can lead to variations in tumor growth rates and drug response.
-
Drug Formulation and Administration: this compound is administered orally. Inconsistent formulation, leading to issues with solubility and bioavailability, can be a major source of variability. The route, frequency, and accuracy of administration are also critical for consistent drug exposure.
-
Technical Execution: Inconsistent experimental procedures, such as improper randomization of animals, lack of blinding during tumor measurements, and variable animal handling, can introduce significant bias and variability into the study.
Q3: What are the common adverse events observed with this compound in preclinical and clinical studies?
Common adverse events associated with this compound are generally consistent with the MEK inhibitor class. In clinical trials, the most frequently reported treatment-related adverse events include rash (dermatitis acneiform), diarrhea, nausea, musculoskeletal pain, vomiting, and fatigue.[3][4][5] Ocular toxicity, including retinal vein occlusion and retinal pigment epithelium detachment, and left ventricular dysfunction have also been reported.[3] In preclinical animal models, similar toxicities may be observed and should be monitored closely.
Troubleshooting Guides
Issue 1: Inconsistent Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Variable Drug Exposure | - Verify Formulation: Ensure the this compound formulation is prepared consistently and is stable. Check for any precipitation. Prepare fresh formulations as needed. - Confirm Dosing Accuracy: Double-check dose calculations and the accuracy of the administration technique (e.g., oral gavage). |
| Tumor Model Heterogeneity | - Cell Line Authentication: Regularly authenticate your tumor cell line using methods like STR profiling to ensure its identity and purity. - Control Passage Number: Use cells within a consistent and low passage number range to minimize genetic drift. - Standardize Implantation: Ensure a consistent number of viable cells are implanted at the same anatomical site for each animal. |
| Animal-to-Animal Variation | - Homogenous Cohorts: Use animals of the same age, sex, and weight range. - Randomization: Properly randomize animals into treatment and control groups. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dose Miscalculation | - Review Dosing Regimen: Carefully re-calculate the dose based on the most recent body weight of the animals. - Consider Dose Reduction: If toxicity is observed, consider a dose reduction or a change in the dosing schedule (e.g., intermittent dosing). |
| Off-Target Effects | - Monitor Animal Health: Conduct daily health checks, including monitoring body weight, food and water intake, and clinical signs of distress. - Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any potential off-target toxicities. |
| Vehicle-Related Toxicity | - Include Vehicle Control: Always include a vehicle-only control group to distinguish between vehicle-related effects and drug-specific toxicity. |
Quantitative Data Summary
Table 1: this compound Pharmacokinetics in a Non-Human Primate (NHP) Model
| Parameter | Single Oral Dose (0.50 mg/kg) | Multiple Oral Doses (0.50 mg/kg) | Single IV Dose (0.20 mg/kg) |
| Plasma AUClast (h*ng/mL) | 500.3 ± 253.4 | 456.3 ± 120.6 (AUCtau) | 552.3 ± 43 |
| CSF Cmax (ng/mL) | 0.43 ± 0.18 | 0.56 ± 0.18 | 2.0 ± 1.8 |
| CSF Penetration (%) | 1.3 ± 0.45 | 1.3 ± 0.56 | 1.6 ± 0.95 |
| Data from a study in non-human primates.[6][7] |
Table 2: this compound Efficacy in Phase 2b ReNeu Clinical Trial for NF1-PN
| Population | Confirmed Objective Response Rate (ORR) | Median Best Change in Tumor Volume |
| Adults | 41% | -41% |
| Pediatric | 52% | -42% |
| Data from the Phase 2b ReNeu trial in patients with neurofibromatosis type 1-associated plexiform neurofibromas (NF1-PN).[4][5][8][9] |
Experimental Protocols
Protocol: this compound In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with a known MAPK pathway mutation (e.g., BRAF or RAS mutation) under standard conditions.
-
Harvest cells during the exponential growth phase and assess viability (e.g., using Trypan Blue).
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation in a suitable vehicle. The oral formulation used in clinical trials consists of the active ingredient with excipients like microcrystalline cellulose, croscarmellose sodium, and magnesium stearate.[1] For preclinical studies, a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 may be appropriate.
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule. A common dosing schedule is twice daily for a set number of days.
-
The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
Observe animals for any clinical signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot for target engagement).
-
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: A typical workflow for a this compound in vivo study.
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. springworkstx.com [springworkstx.com]
- 4. onclive.com [onclive.com]
- 5. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EXTH-102. PLASMA AND CEREBROSPINAL FLUID (CSF) PHARMACOKINETICS (PK) OF this compound IN A NON-HUMAN PRIMATE (NHP) MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. drugs.com [drugs.com]
- 9. ascopubs.org [ascopubs.org]
Mirdametinib Drug Interaction Screening: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the drug interaction profile of mirdametinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK, a downstream effector that plays a crucial role in cell proliferation and survival.[2] This mechanism of action is central to its therapeutic effect in conditions with a dysregulated MAPK pathway, such as neurofibromatosis type 1 (NF1).[2]
Q2: Have clinical drug-drug interaction (DDI) studies been conducted for this compound?
A2: No dedicated clinical drug-drug interaction studies have been conducted for this compound.[1] The decision to forego these studies was based on the low risk of clinically significant interactions predicted from comprehensive in vitro assessments.[3]
Q3: What is the potential for this compound to inhibit or induce cytochrome P450 (CYP) enzymes?
A3: Based on in vitro studies, this compound is not expected to cause clinically significant drug interactions by inhibiting or inducing major CYP450 enzymes.[1] In vitro assays have demonstrated that this compound does not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6, nor does it induce CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP3A4 at clinically relevant concentrations.[1][2]
Q4: Is this compound a substrate or inhibitor of any major drug transporters?
A4: In vitro studies have shown that this compound is a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] However, it does not inhibit P-gp, BCRP, or other major uptake and efflux transporters, including OATP1B1, OATP1B3, OCT2, OAT1, OAT3, MATE1, or MATE2K.[1][2] One preclinical study noted that compared to other MEK inhibitors, this compound was the weakest substrate of P-gp and BCRP in vitro.[4][5]
Q5: How is this compound metabolized?
A5: The primary routes of metabolism for this compound have not been fully detailed in publicly available literature. However, its preclinical development name is PD-0325901.[3]
Troubleshooting Experimental Issues
Issue 1: High variability in in vitro CYP450 inhibition assay results.
-
Possible Cause: Inconsistent pre-incubation times or temperatures.
-
Troubleshooting Tip: Ensure precise timing and a constant temperature of 37°C during the pre-incubation and incubation steps. Use of automated liquid handlers can improve consistency.
-
-
Possible Cause: Degradation of this compound or CYP enzymes in the assay system.
-
Troubleshooting Tip: Use fresh microsomal preparations and verify the stability of this compound in the assay buffer. Run a stability control in parallel.
-
-
Possible Cause: Solvent effects.
-
Troubleshooting Tip: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤0.5%) and is consistent across all wells.
-
Issue 2: Inconclusive results from P-gp or BCRP substrate assessment assays.
-
Possible Cause: Low passive permeability of this compound in the cell model (e.g., Caco-2 or MDCK cells).
-
Troubleshooting Tip: If low permeability is suspected, consider using membrane vesicle assays as an alternative or complementary method. These systems can sometimes better characterize substrates with low intrinsic permeability.
-
-
Possible Cause: Sub-optimal inhibitor concentrations.
-
Troubleshooting Tip: Ensure that the concentration of the P-gp or BCRP inhibitor used as a positive control (e.g., verapamil for P-gp, Ko143 for BCRP) is sufficient to achieve maximal inhibition. A concentration-response curve for the inhibitor should be established.
-
-
Possible Cause: Bidirectional transport is not significantly different.
-
Troubleshooting Tip: An efflux ratio (Papp B-A / Papp A-B) of ≥2 is generally considered indicative of active transport. If the ratio is below this threshold, this compound may be a weak substrate. Ensure the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Quantitative Data Summary
While extensive in vitro testing has been conducted, specific quantitative data such as IC50 values for CYP and transporter inhibition, and Km/Vmax for transporter kinetics of this compound, are not publicly available. The tables below outline the parameters typically determined in such studies.
Table 1: In Vitro Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | Inhibition Potential (IC50) | Induction Potential (EC50/Fold Induction) |
| CYP1A2 | Not Publicly Available | Not Publicly Available |
| CYP2B6 | Not Publicly Available | Not Publicly Available |
| CYP2C8 | Not Publicly Available | Not Publicly Available |
| CYP2C9 | Not Publicly Available | Not Publicly Available |
| CYP2C19 | Not Publicly Available | Not Publicly Available |
| CYP2D6 | Not Publicly Available | Not Publicly Available |
| CYP3A4 | Not Publicly Available | Not Publicly Available |
Table 2: In Vitro Drug Transporter Interaction Profile of this compound
| Transporter | Substrate Potential (Efflux/Uptake Ratio or Km/Vmax) | Inhibition Potential (IC50) |
| P-gp (ABCB1) | Substrate (Quantitative data not publicly available) | Not an inhibitor |
| BCRP (ABCG2) | Substrate (Quantitative data not publicly available) | Not an inhibitor |
| OATP1B1 | Not a substrate | Not an inhibitor |
| OATP1B3 | Not a substrate | Not an inhibitor |
| OAT1 | Not a substrate | Not an inhibitor |
| OAT3 | Not a substrate | Not an inhibitor |
| OCT2 | Not a substrate | Not an inhibitor |
| MATE1 | Not a substrate | Not an inhibitor |
| MATE2K | Not a substrate | Not an inhibitor |
Experimental Protocols
The following are representative protocols for the key in vitro drug interaction assays. The specific parameters used for this compound are not publicly available.
Protocol 1: In Vitro CYP450 Inhibition Assay (Direct Inhibition)
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, specific CYP probe substrates, this compound, positive control inhibitors, incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Procedure:
-
Prepare a series of concentrations of this compound and a positive control inhibitor.
-
In a 96-well plate, add HLM, this compound or control inhibitor, and buffer. Pre-warm to 37°C.
-
Initiate the reaction by adding a pre-warmed mixture of the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.
-
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of metabolite formation against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Bidirectional Transporter Assay (P-gp/BCRP Substrate Assessment)
-
Materials: Caco-2 or MDCK cells transfected with the transporter of interest (P-gp or BCRP) grown on permeable supports, transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4), this compound, a known substrate (positive control), and a potent inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).
-
Procedure:
-
Wash the cell monolayers on the permeable supports with pre-warmed transport buffer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At designated time points, take samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
To confirm active transport, repeat the experiment in the presence of a specific inhibitor added to both chambers.
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A). The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio ≥2, which is significantly reduced in the presence of an inhibitor, suggests that the compound is a substrate of the efflux transporter.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Workflow for in vitro drug interaction screening.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. The impact of P-glycoprotein and breast cancer resistance protein on the brain pharmacokinetics and pharmacodynamics of a panel of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mirdametinib Experimental Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell culture experiments with Mirdametinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PD-0325901) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of the downstream kinases ERK1 and ERK2.[1][4] This disruption of the MAPK pathway leads to impaired tumor cell growth and proliferation, particularly in cancers with activating mutations in BRAF or RAS genes.[1]
Q2: How should I prepare and store this compound for in vitro experiments?
This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). The solubility of this compound in DMSO is ≥ 56 mg/mL. To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.82 mg of this compound (molecular weight: 482.19 g/mol ) in 1 mL of DMSO. It is crucial to use newly opened DMSO as it is hygroscopic and absorbed moisture can affect solubility. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 6 months.
Q3: What are typical working concentrations for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. However, a common starting point for many cancer cell lines is in the low nanomolar to micromolar range. For example, in papillary thyroid carcinoma cell lines, concentrations from 0.1 nM to 1000 nM have been used. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Troubleshooting Guide
Problem 1: this compound precipitates in the cell culture medium.
-
Possible Cause: The final concentration of DMSO in the culture medium is too high, or the this compound concentration exceeds its solubility limit in the aqueous medium.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and cause compound precipitation.
-
When diluting the this compound stock solution, add it to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
If precipitation persists, consider preparing a fresh, lower concentration stock solution in DMSO. Warming the medium to 37°C before adding the drug may also help.
-
Problem 2: Inconsistent or no inhibition of ERK phosphorylation in Western blot.
-
Possible Cause:
-
Suboptimal drug concentration or treatment time: The concentration of this compound may be too low, or the incubation time may be too short to see a significant effect.
-
Cell line resistance: Some cell lines may have intrinsic or acquired resistance to MEK inhibitors.
-
Technical issues with Western blotting: Problems with antibody quality, protein transfer, or detection reagents can lead to inconsistent results.
-
-
Solution:
-
Optimize treatment conditions: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for inhibiting p-ERK in your cell line.
-
Verify cell line sensitivity: Confirm that your cell line is sensitive to MEK inhibition. Cell lines with known BRAF or RAS mutations are generally more sensitive.[1]
-
Western blot controls:
-
Include a positive control (e.g., a cell line known to be sensitive to this compound) and a negative control (vehicle-treated cells).
-
Ensure equal protein loading by quantifying protein concentration and probing for a housekeeping protein like GAPDH or β-actin.
-
Use validated antibodies for p-ERK and total ERK. It is recommended to probe for total ERK on the same membrane after stripping the p-ERK antibody to accurately normalize the signal.
-
-
Problem 3: Unexpected changes in cell morphology.
-
Possible Cause: MEK inhibition can induce various cellular responses, including cell cycle arrest, senescence, or apoptosis, which can lead to changes in cell morphology.[5] For example, some cells may become larger and flatter, which is characteristic of senescence.
-
Solution:
-
Observe and document: Carefully document any morphological changes with microscopy.
-
Correlate with functional assays: Perform assays to determine the underlying cellular process. For example, a cell cycle analysis can confirm G1 arrest, and a β-galactosidase staining can detect senescence.
-
Review literature: Check for published studies on the effects of MEK inhibitors on your specific cell line or similar cell types to see if the observed morphological changes have been previously reported.
-
Data Presentation
Table 1: this compound IC50/GI50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50/GI50 (nM) | Assay Type |
| A-375 | Melanoma | BRAF V600E | 1.28 | CellTiter-Glo |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | 0.28 | Western Blot (pERK) |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 rearrangement | 11 | MTT |
| K2 | Papillary Thyroid Carcinoma | BRAF V600E | 6.3 | MTT |
| M14 | Melanoma | BRAF V600E | 20-50 | Trypan Blue Exclusion |
| A375P | Melanoma | BRAF V600E | 20-50 | Trypan Blue Exclusion |
| ME4405 | Melanoma | Wild-type BRAF | 20-50 | Trypan Blue Exclusion |
| ME8959 | Melanoma | Wild-type BRAF | ≥100 | Trypan Blue Exclusion |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 (e.g., Cell Signaling Technology #9101) and rabbit anti-total ERK1/2 (e.g., Cell Signaling Technology #9102)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the determined optimal time.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies using a stripping buffer.
-
After stripping, wash the membrane, re-block, and then probe with the primary antibody against total ERK1/2, followed by the secondary antibody and detection as described above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK phosphorylation.
-
Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: A typical experimental workflow for this compound studies.
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. springworkstx.com [springworkstx.com]
- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LGG-49. EVALUATING THE EFFECTS OF this compound IN NF1-MUTANT LOW-GRADE GLIOMAS USING BOTH CULTURED CELLS AND A NOVEL ZEBRAFISH XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-term Mirdametinib Treatment and Cellular Adaptation
This technical support center is designed for researchers, scientists, and drug development professionals investigating the long-term effects of Mirdametinib, a selective MEK1/2 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, alongside detailed experimental protocols and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in sensitivity to this compound in our cancer cell line after several weeks of continuous treatment. How can we confirm this is acquired resistance?
A1: Acquired resistance is characterized by a stable increase in the half-maximal inhibitory concentration (IC50) of this compound. To confirm this, we recommend the following steps:
-
Serial IC50 Determination: Culture both the parental (sensitive) and the suspected resistant cell lines. Treat both with a range of this compound concentrations to determine the IC50 for cell viability. A significant fold-increase in the IC50 (typically >5-fold) in the long-term treated cells compared to the parental line is a strong indicator of acquired resistance.
-
Washout Experiment: To differentiate between stable resistance and temporary adaptation, culture the resistant cells in a drug-free medium for several passages. Afterwards, re-determine the IC50. If the IC50 remains elevated, it suggests a stable genetic or epigenetic alteration is responsible for the resistance.
-
Clonal Selection: Isolate single-cell clones from the resistant population and determine the IC50 for each clone. This will reveal if the resistance is a homogeneous trait within the population or if there is clonal heterogeneity.
Q2: What are the common molecular mechanisms of acquired resistance to MEK inhibitors like this compound?
A2: While research on this compound-specific long-term resistance is ongoing, mechanisms observed with other MEK inhibitors are likely relevant. These can be broadly categorized as:
-
Reactivation of the MAPK Pathway:
-
Mutations in MEK1/2: Alterations in the drug-binding pocket of MEK1 or MEK2 can prevent this compound from binding effectively.[1][2]
-
Amplification of upstream activators: Increased copy numbers of genes like BRAF or KRAS can drive higher signaling output, overcoming the inhibitory effect of this compound.[1][3]
-
Feedback reactivation: Long-term MEK inhibition can lead to a feedback loop, causing increased expression and activation of upstream components like receptor tyrosine kinases (RTKs) such as EGFR, ERBB3, and FGFR1.[4][5][6] This reactivates the MAPK pathway despite the presence of the inhibitor.
-
-
Activation of Bypass Pathways:
-
Epigenetic Reprogramming:
-
Enhancer reprogramming: Changes in the epigenetic landscape, such as alterations in histone acetylation (H3K27ac), can lead to the transcriptional upregulation of genes that promote survival and resistance.[9]
-
Q3: We are seeing a rebound in ERK phosphorylation in our western blots after 48-72 hours of continuous this compound treatment. What could be the cause?
A3: This phenomenon, known as feedback reactivation of the MAPK pathway, is a common cellular response to MEK inhibition.[10][11] The initial inhibition of MEK leads to a disruption of negative feedback loops that normally keep the pathway in check.[12][13] This can result in increased activity of upstream kinases like RAF, which then leads to a rebound in MEK and subsequently ERK phosphorylation, despite the continued presence of the inhibitor.[11]
Q4: How can we investigate whether receptor tyrosine kinase (RTK) upregulation is mediating resistance in our this compound-resistant cell line?
A4: To investigate the role of RTK upregulation, you can perform the following experiments:
-
Phospho-RTK Array: This antibody-based array allows for the simultaneous detection of the phosphorylation status of multiple RTKs. A comparison between parental and resistant cells can identify specific RTKs that are hyperactivated in the resistant state.
-
Western Blotting: Validate the findings from the phospho-RTK array by performing western blots for total and phosphorylated levels of the candidate RTKs (e.g., p-EGFR, p-ERBB3, p-FGFR1) and their downstream effectors (e.g., p-Akt).
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA expression levels of the identified RTKs and their corresponding ligands to determine if the upregulation is occurring at the transcriptional level.[11]
-
Combination Therapy: Treat the resistant cells with this compound in combination with an inhibitor of the identified upregulated RTK. A synergistic effect on cell viability would provide functional evidence for the role of that RTK in mediating resistance.
Troubleshooting Guides
Problem 1: Difficulty in Establishing a this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Suggestion |
| Initial drug concentration is too high, leading to excessive cell death. | Start with a lower, sub-lethal concentration of this compound (e.g., IC20-IC50) and gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.[14] |
| The parental cell line is not robust enough for long-term culture. | Ensure you are using a well-characterized and healthy parental cell line. Check for any underlying issues with cell viability or growth rate even in the absence of the drug.[15] |
| The parental cell line lacks the inherent heterogeneity to develop resistance. | If multiple attempts with the same cell line fail, consider using a different cell line with the same genetic background or a patient-derived cell line, which may have greater heterogeneity. |
| Drug instability in culture medium. | This compound is generally stable, but it's good practice to replenish the medium with fresh drug every 3-4 days to ensure a consistent selective pressure.[16] |
Problem 2: Inconsistent Results in Western Blotting for p-ERK
| Possible Cause | Troubleshooting Suggestion |
| Timing of cell lysis after treatment is critical. | For acute inhibition, lyse cells within a few hours of this compound treatment. For studying long-term adaptation, ensure consistent timing of lysis across experiments. |
| Feedback reactivation of the MAPK pathway. | If you observe a rebound in p-ERK after 24-48 hours, this is a known biological response. Consider a time-course experiment to map the dynamics of ERK phosphorylation.[11] |
| Sub-optimal antibody or blotting conditions. | Use a well-validated antibody for phosphorylated and total ERK. Ensure proper blocking and antibody incubation times as per the manufacturer's protocol. |
| Loading inconsistencies. | Always normalize p-ERK levels to total ERK and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Problem 3: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Possible Cause | Troubleshooting Suggestion |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row/column to maintain even distribution. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile PBS or media to maintain humidity. |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete solubilization of the formazan crystals by thorough mixing before reading the absorbance. |
| Fluctuations in incubation time. | Maintain consistent incubation times for both drug treatment and the viability assay itself across all plates and experiments. |
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound and other MEK inhibitors, providing a reference for expected outcomes in your experiments.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Effect | Reference |
| TPC-1 | Papillary Thyroid Carcinoma | 11 | Growth Inhibition | [7] |
| K2 | Papillary Thyroid Carcinoma | 6.3 | Growth Inhibition | [7] |
| Multiple Melanoma Cell Lines | Melanoma | 20-50 | Growth Inhibition | [8] |
| CHLA05, CHLA06, BT37 | Atypical Teratoid/Rhabdoid Tumor | Not specified | Decreased Viability | [17] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment | Effect | Quantitative Change | Reference |
| Atypical Teratoid/Rhabdoid Tumor Cell Lines | This compound | Decreased p-ERK | Visible reduction in western blot | [4][17] |
| Papillary Thyroid Carcinoma Cell Lines (K2, TPC-1) | 100 nM this compound for 4 days | Apoptosis Induction | Significant increase in apoptosis markers | [11] |
| Papillary Thyroid Carcinoma Cell Lines (K2, TPC-1) | This compound (100 nM) | Growth Inhibition | 80% (K2) and 58% (TPC-1) reduction after 4 days | [18] |
| NF1-mutant Low-Grade Glioma Cells | This compound | Proliferation Suppression | ~60% reduction | [19] |
| NF1-mutant Low-Grade Glioma Cells | This compound | Cellular Senescence | ~50% induction | [19] |
Table 3: Examples of IC50 Shift in MEK Inhibitor-Resistant Cell Lines (Proxy for this compound)
| Cell Line | MEK Inhibitor | Fold Increase in IC50 | Reference |
| HCT-116 | MEKi-1 | >100-fold | [1] |
| MDA-MB-231 | MEKi-1 | >100-fold | [1] |
| LoVo | MEKi-1 | >100-fold | [1] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous long-term exposure.
-
Determine Initial IC50: Perform a dose-response curve with the parental cell line to determine the initial IC50 of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Drug Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with this compound at a concentration of IC20-IC50.
-
Gradual Dose Escalation: Maintain the cells in this concentration, changing the medium with fresh drug every 3-4 days. Monitor cell morphology and proliferation. Once the cells have adapted and are proliferating at a steady rate, gradually increase the this compound concentration. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor for Resistance: At each concentration step, allow the cells to stabilize and resume proliferation. This process can take several months. Periodically, perform cell viability assays to determine the IC50 and track the shift in resistance.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold the initial IC50) than what the parental cells can tolerate.
-
Characterization and Banking: Once established, characterize the resistant cell line for molecular mechanisms of resistance and cryopreserve stocks for future experiments.
Protocol 2: Western Blotting for MAPK Pathway Activation
This protocol provides a general procedure for analyzing the phosphorylation status of ERK1/2 in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density to reach 70-80% confluency at the time of lysis. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK activation.
Protocol 3: Cell Viability MTT Assay
This protocol outlines the steps for performing an MTT assay to assess cell viability following this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of cell viability versus drug concentration to determine the IC50.[20][21][22][23][24]
Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and analyzing resistant cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Pathways: Adaptive Kinome Reprogramming in Response to Targeted Inhibition of the BRAF-MEK-ERK Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using quantitative proteomic analysis to understand genotype specific intrinsic drug resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 16. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Differential Gene Expression Common to Acquired and Intrinsic Resistance to BRAF Inhibitor Revealed by RNA-Seq Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Mirdametinib Technical Support Center: Interpreting Unexpected Phenotypes
Welcome to the Mirdametinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting unexpected phenotypes observed during preclinical experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: High Variability in Cell Viability (IC50) Assays
Question: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Below is a breakdown of potential causes and solutions.
Troubleshooting Guide: Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cell Line Integrity and Passage Number | Cancer cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers, altering their sensitivity to inhibitors. Always use cell lines from a reputable source (e.g., ATCC). Perform cell line authentication (e.g., STR profiling) to confirm identity. Use cells within a consistent and low passage number range for all experiments. Thaw a fresh vial of low-passage cells after a defined number of passages.[1] |
| Seeding Density and Confluency | Cell density at the time of treatment can significantly impact drug response. Overly confluent or sparse cultures can lead to inconsistent results. Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase at the time of inhibitor addition. |
| Inconsistent Drug Preparation | Serial dilutions of this compound, if not prepared fresh or stored correctly, can lead to inconsistent concentrations. Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Assay Incubation Time | The duration of drug exposure can significantly affect the calculated IC50 value. Standardize the incubation time with this compound across all experiments. |
Issue 2: Paradoxical Activation of the MAPK Pathway
Question: We are treating our cells with this compound, a MEK inhibitor, but we observe an increase in phosphorylated ERK (p-ERK) at certain concentrations or time points. Why is this happening?
Answer: This phenomenon is known as paradoxical activation of the MAPK pathway and has been observed with inhibitors of this pathway.[2][3] It is often cell-type specific and can be triggered by several mechanisms.
Troubleshooting Guide: Paradoxical MAPK Activation
A paradoxical increase in p-ERK upon treatment with a MEK inhibitor can be counterintuitive. The following workflow can help dissect the underlying mechanism.
Caption: Troubleshooting workflow for paradoxical MAPK pathway activation.
Issue 3: Unexpected Cellular Toxicity in Non-Cancerous Cell Lines
Question: We are using a non-transformed cell line as a control and observing significant cytotoxicity with this compound treatment. Is this expected?
Answer: While this compound is designed to target hyperactivated MAPK signaling in cancer cells, off-target effects or dependency of certain normal cell types on basal MEK signaling can lead to toxicity. The most commonly reported adverse effects in clinical trials that may translate to in vitro toxicity include dermatologic, gastrointestinal, ocular, and cardiac events.[4][5]
Troubleshooting Guide: Investigating Off-Target Toxicity
| Observed Phenotype | Potential Off-Target Effect | Suggested In Vitro Assay |
| Reduced cell viability in cardiomyocytes | Cardiotoxicity | Use human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs). Perform assays for cell death, apoptosis, mitochondrial damage, and oxidative stress.[6][7] |
| Changes in retinal cell morphology or viability | Ocular Toxicity | Utilize in vitro retinal organoid models or specific retinal cell lines (e.g., corneal epithelial cells).[8] Assess cell viability and cell composition through immunofluorescence.[8] |
| Decreased proliferation of keratinocytes | Dermatologic Toxicity | Culture primary keratinocytes or relevant cell lines and assess proliferation and viability upon this compound treatment. |
Experimental Protocols
1. Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Lysis:
-
After treatment with this compound for the desired time points, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, p-RSK, and total RSK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.[11]
-
2. Cell Viability Assay (MTT/XTT)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Add the diluted inhibitor to the wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Reagent Addition: Add the cell viability reagent (e.g., MTT, XTT, or a luminescence-based reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[11]
3. Kinase Selectivity Profiling
To investigate potential off-target effects, a kinase selectivity profiling assay is recommended. This is typically performed as a service by specialized companies.
-
Principle: These assays measure the binding or inhibitory activity of a compound against a large panel of purified kinases.
-
Methodology: Common methods include radiometric assays (measuring kinase activity) or binding assays (e.g., KINOMEscan™).
-
Interpretation: The results will provide a list of kinases that are inhibited by this compound at various concentrations, which can help to explain unexpected phenotypes.
Signaling Pathways and Logical Relationships
The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway
This compound is a selective inhibitor of MEK1 and MEK2, which are central components of the MAPK pathway.[12]
Caption: The canonical RAS-RAF-MEK-ERK signaling pathway and the point of this compound inhibition.
Potential Mechanisms of Acquired Resistance to MEK Inhibition
Prolonged treatment with MEK inhibitors can lead to the development of resistance through various mechanisms.
Caption: Common mechanisms of acquired resistance to MEK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. esmo.org [esmo.org]
- 5. FDA Approves this compound for Adult and Pediatric Patients with Neurofibromatosis Type 1 Who Have Symptomatic Plexiform Neurofibromas not Amenable to Complete Resection - ASCO [asco.org]
- 6. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes | Axion Biosystems [axionbiosystems.com]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. springworkstx.com [springworkstx.com]
Validation & Comparative
A Comparative Guide to MEK Inhibitors for Neurofibromatosis Type 1 Plexiform Neurofibromas: Mirdametinib vs. Selumetinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mirdametinib and selumetinib, two MEK inhibitors used in the treatment of neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas (PN). This comparison is based on available clinical trial data and focuses on efficacy, safety, and experimental protocols.
Neurofibromatosis type 1 is a genetic disorder characterized by the growth of tumors along nerves[1]. Plexiform neurofibromas are a common manifestation of NF1 and can cause significant morbidity, including pain, disfigurement, and functional impairment[1][2]. The discovery that the RAS/MAPK signaling pathway is hyperactive in NF1 has led to the development of targeted therapies, specifically MEK inhibitors, which have shown promise in reducing tumor volume and improving clinical outcomes[3][4].
Selumetinib was the first MEK inhibitor to receive FDA approval for pediatric patients with NF1 and inoperable PN, followed by a more recent approval for adults[5][6][7]. This compound, another potent MEK inhibitor, has also recently gained FDA approval for both adult and pediatric patients, offering a new therapeutic option[1][8]. This guide will delve into the comparative data for these two agents.
Mechanism of Action
Both this compound and selumetinib are selective, non-ATP-competitive inhibitors of MEK1 and MEK2, key protein kinases in the RAS/MAPK signaling pathway[3][9][10][11]. In NF1, a mutation in the NF1 gene leads to a dysfunctional neurofibromin protein, which normally acts as a tumor suppressor by downregulating RAS activity[12]. The loss of functional neurofibromin results in the overactivation of the RAS/MAPK pathway, leading to uncontrolled cell growth and the formation of neurofibromas[12]. By inhibiting MEK1 and MEK2, both drugs block the downstream phosphorylation of ERK1 and ERK2, thereby impeding the signaling cascade that drives tumor proliferation[4][9][10][13].
References
- 1. drugs.com [drugs.com]
- 2. NF106: A Neurofibromatosis Clinical Trials Consortium Phase II Trial of the MEK Inhibitor this compound (PD-0325901) in Adolescents and Adults With NF1-Related Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. springworkstx.com [springworkstx.com]
- 4. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selumetinib for children with neurofibromatosis type 1 and plexiform neurofibromas: A plain language summary of SPRINT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. onclive.com [onclive.com]
- 8. neurologytoday.aan.com [neurologytoday.aan.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound - NCI [dctd.cancer.gov]
- 11. Selumetinib - Wikipedia [en.wikipedia.org]
- 12. gomekli.com [gomekli.com]
- 13. What is this compound used for? [synapse.patsnap.com]
Mirdametinib: A Comparative Guide to MEK Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of mirdametinib with other prominent MEK inhibitors. The information is curated from publicly available clinical trial data and preclinical studies to assist researchers in understanding the landscape of MEK inhibition.
Introduction to MEK Inhibition
Mitogen-activated protein kinase (MEK) inhibitors are a class of targeted cancer therapies that act on the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often due to mutations in genes like BRAF and KRAS, is a hallmark of many cancers.[2] MEK1 and MEK2 are dual-specificity kinases that are pivotal in this cascade, and their inhibition can effectively block downstream signaling and curb cancer cell growth.[2]
This compound is an oral, selective, allosteric inhibitor of MEK1 and MEK2.[3] It has recently received FDA approval for the treatment of adult and pediatric patients aged 2 years and older with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas (PN).[3] This guide compares this compound to other well-established MEK inhibitors: selumetinib, trametinib, cobimetinib, and binimetinib.
Comparative Efficacy: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of various MEK inhibitors against their target kinases, MEK1 and MEK2, in cell-free biochemical assays. Lower IC50 values indicate greater potency.
| MEK Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | MEK | 0.33 | [4][5] |
| MEK1 (Ki) | 1 | [4] | |
| MEK2 (Ki) | 1 | [4] | |
| Selumetinib | MEK1 | 14 | [6][7][8] |
| MEK2 (Kd) | 530 | [6][7] | |
| Trametinib | MEK1 | 0.7 - 0.92 | [9] |
| MEK2 | 0.9 - 1.8 | [9] | |
| Cobimetinib | MEK1 | 0.9 - 4.2 | [2][10][11] |
| Binimetinib | MEK1/2 | 12 | [12][13][14][15] |
Clinical Efficacy of MEK Inhibitors
The following tables summarize key efficacy data from pivotal clinical trials for this compound and other MEK inhibitors. It is important to note that these trials were conducted in different patient populations and under varying conditions; therefore, direct cross-trial comparisons should be made with caution.
This compound in Neurofibromatosis Type 1 with Plexiform Neurofibromas (NF1-PN)
Trial: ReNeu (Phase 2b)
| Patient Population | Endpoint | Result | Reference(s) |
| Adults (≥18 years) | Confirmed Objective Response Rate (ORR) | 41% | [3] |
| Pediatric (2-17 years) | Confirmed Objective Response Rate (ORR) | 52% | [3] |
| Both | Median Duration of Response (DOR) | Not Reached | [3] |
Selumetinib in Neurofibromatosis Type 1 with Plexiform Neurofibromas (NF1-PN)
Trial: SPRINT (Phase 2) & KOMET (Phase 3)
| Patient Population | Trial | Endpoint | Result | Reference(s) |
| Pediatric (2-18 years) | SPRINT | Objective Response Rate (ORR) | 68% | [16] |
| Adults | KOMET | Objective Response Rate (ORR) | 20% (vs 5% with placebo) | [2] |
Trametinib in BRAF V600E/K Mutation-Positive Melanoma
Trial: METRIC (Phase 3)
| Patient Population | Treatment | Endpoint | Result | Reference(s) |
| BRAF V600E/K mutant melanoma | Trametinib (monotherapy) vs. Chemotherapy | Progression-Free Survival (PFS) | 4.8 months vs. 1.5 months | [17] |
| Overall Survival (OS) | 15.6 months vs. 11.3 months | [17] |
Cobimetinib in BRAF V600 Mutation-Positive Melanoma
Trial: coBRIM (Phase 3)
| Patient Population | Treatment | Endpoint | Result | Reference(s) |
| BRAF V600 mutant melanoma | Cobimetinib + Vemurafenib vs. Vemurafenib + Placebo | Progression-Free Survival (PFS) | 12.6 months vs. 7.2 months | [14] |
| Overall Survival (OS) | 22.5 months vs. 17.4 months | [14] | ||
| Objective Response Rate (ORR) | 70% vs. 50% | [14] |
Binimetinib in BRAF V600 Mutation-Positive Melanoma
Trial: COLUMBUS (Phase 3)
| Patient Population | Treatment | Endpoint | Result | Reference(s) |
| BRAF V600 mutant melanoma | Binimetinib + Encorafenib vs. Vemurafenib | Progression-Free Survival (PFS) | 14.9 months vs. 7.3 months | [7] |
| Overall Survival (OS) | 33.6 months vs. 16.9 months | [18] | ||
| Objective Response Rate (ORR) | 64% vs. 40% | [18] |
Signaling Pathway and Experimental Workflows
MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway, highlighting the central role of MEK1/2, which is the target of this compound and other MEK inhibitors. Activation of upstream proteins like RAS and RAF leads to the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate gene expression involved in cell growth and proliferation.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by MEK inhibitors.
Key Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of MEK inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Culture cancer cell lines (e.g., those with BRAF or RAS mutations) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[19]
2. Compound Treatment:
-
Prepare serial dilutions of the MEK inhibitor (e.g., this compound) in culture medium.
-
Treat the cells with varying concentrations of the inhibitor and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).[4]
3. MTT Addition and Incubation:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Model
This experiment assesses the anti-tumor activity of a compound in a living organism.
1. Cell Implantation:
-
Resuspend human cancer cells (e.g., colorectal, melanoma) in a suitable medium, sometimes mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[8]
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the MEK inhibitor (e.g., by oral gavage) and a vehicle control daily or on a specified schedule.[8]
3. Tumor Measurement and Data Analysis:
-
Measure tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-ERK levels).
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Clinical Trial Protocols for Tumor Assessment
Response Evaluation Criteria in Solid Tumors (RECIST 1.1): This is a standardized method for measuring tumor response in solid tumors.
-
Baseline Assessment: Identify and measure "target lesions" (up to 5 total, 2 per organ) and document "non-target lesions."
-
Follow-up Assessments:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[7]
-
Volumetric MRI Analysis for NF1-PN: This method is used to assess changes in the size of plexiform neurofibromas.
-
Baseline Imaging: Obtain baseline MRI scans of the target plexiform neurofibroma.
-
Volumetric Analysis: Use specialized software to measure the volume of the tumor.
-
Follow-up Imaging and Analysis:
Conclusion
This compound is a potent MEK inhibitor with demonstrated clinical efficacy in patients with NF1-PN. When compared to other MEK inhibitors, it shows comparable or greater in vitro potency. The clinical data for this compound in NF1-PN is promising, adding a new therapeutic option for this patient population. The other MEK inhibitors—selumetinib, trametinib, cobimetinib, and binimetinib—have also shown significant efficacy, primarily in the context of BRAF-mutant melanoma, often in combination with a BRAF inhibitor. The choice of a MEK inhibitor for research or clinical development will depend on the specific cancer type, the genetic context of the tumor, and the therapeutic strategy (monotherapy vs. combination therapy). The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future MEK inhibitors.
References
- 1. This compound: FDA approved MEK inhibitor for neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. springworkstx.com [springworkstx.com]
- 4. This compound (PD325901) | MEK inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 8. Selumetinib | Apoptosis | ERK | MEK | TargetMol [targetmol.com]
- 9. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. abmole.com [abmole.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. immuneering.com [immuneering.com]
- 18. Drug: Trametinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 19. cancer-research-network.com [cancer-research-network.com]
Validating Mirdametinib's Impact on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mirdametinib's performance against other alternatives in inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to clarify complex biological processes and workflows.
This compound and the MAPK Signaling Pathway
This compound (formerly PD-0325901) is an oral, selective, small-molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK signaling pathway.[1][2][3] This pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that regulates fundamental cellular processes such as cell growth, proliferation, differentiation, and survival.[4][5][6]
Dysregulation of the MAPK pathway, often due to genetic mutations in genes like NF1, BRAF, or RAS, is a central driver in various cancers and rare diseases.[1][2][4] For instance, in Neurofibromatosis Type 1 (NF1), the loss of the NF1 tumor suppressor gene leads to hyperactivation of Ras and consequently, the entire downstream MAPK cascade, resulting in tumor growth.[7][8][9] this compound is designed to intervene at a pivotal point in this cascade by inhibiting MEK, thereby blocking downstream signaling and curbing uncontrolled cell growth.[4][6] It is approved for treating adult and pediatric patients with NF1 who have symptomatic, inoperable plexiform neurofibromas (PNs).[3][4][10]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. springworkstx.com [springworkstx.com]
- 5. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SpringWorks Therapeutics Announces Positive Topline Results from the Phase 2b ReNeu Trial of this compound in NF1-PN - BioSpace [biospace.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. gomekli.com [gomekli.com]
- 9. NF106: A Neurofibromatosis Clinical Trials Consortium Phase II Trial of the MEK Inhibitor this compound (PD-0325901) in Adolescents and Adults With NF1-Related Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: FDA approved MEK inhibitor for neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mirdametinib: A Comparative Guide to its Anti-Tumor Activity Across Preclinical and Clinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of Mirdametinib, a potent and selective MEK1/2 inhibitor. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals in the field of oncology.
I. Introduction to this compound and MEK Inhibition
This compound (formerly PD-0325901) is an orally bioavailable, allosteric inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical driver in many human cancers, making MEK an attractive therapeutic target.[2] this compound has been investigated as a monotherapy and in combination with other agents in a variety of preclinical and clinical settings.[1][3] Notably, it has received FDA approval for the treatment of neurofibromatosis type 1 (NF1) in both adult and pediatric patients with symptomatic, inoperable plexiform neurofibromas (PN).[4]
II. The RAS/RAF/MEK/ERK Signaling Pathway: The Target of this compound
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, survival, and apoptosis.[5] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK is a dual-specificity kinase that phosphorylates and activates ERK1 and ERK2. Activated ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.[2] In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[1] this compound's mechanism of action is to bind to a unique allosteric pocket on MEK, preventing its phosphorylation and activation of ERK, thereby inhibiting the downstream signaling cascade.[1]
III. Preclinical Anti-Tumor Activity of this compound
A. In Vitro Studies: Cell Viability, Proliferation, and Apoptosis
This compound has demonstrated potent anti-tumor activity in a variety of cancer cell lines, particularly those with activating mutations in the RAS/RAF/MEK/ERK pathway.
| Cell Line | Cancer Type | Key Mutation(s) | In Vitro Effect of this compound | Reference(s) |
| CHLA04, CHLA05, CHLA06, CHLA266, BT37 | Atypical Teratoid/Rhabdoid Tumor (AT/RT) | Not specified, but show elevated p-ERK | Decreased cell viability and proliferation; induced apoptosis. | [6][7][8] |
| JHH-NF1-PA1 | Low-Grade Glioma | NF1-mutant | Suppressed cell proliferation by ~60% and induced cellular senescence. | [9] |
| K2, TPC-1 | Papillary Thyroid Carcinoma | BRAF mutation (K2), RET/PTC1 rearrangement (TPC-1) | GC50 of 6.3 nM (K2) and 11 nM (TPC-1); induced apoptosis. | [10] |
| Calu-6 | Non-Small Cell Lung Cancer (NSCLC) | KRAS mutation | Synergistic activity in combination with lifirafenib. | [11] |
| Various | NRAS-mutant Melanoma | NRAS mutation | Effective in vitro, especially in combination with brimarafenib. | [12] |
B. In Vivo Studies: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of this compound has been validated in several in vivo models, demonstrating its ability to inhibit tumor growth and improve survival.
| Animal Model | Cancer Type | Cell Line/Tumor Type | Treatment Regimen | Key Findings | Reference(s) |
| Orthotopic Mouse Xenograft | Atypical Teratoid/Rhabdoid Tumor (AT/RT) | CHLA06 | Daily oral delivery | Significantly extended survival (17 to 24 days vs. vehicle); decreased p-ERK expression in tumors. | [6][7][8] |
| Zebrafish Xenograft | Low-Grade Glioma | JHH-NF1-PA1 | Not specified | Decreased p-ERK levels in the zebrafish. | [9] |
| Mouse Model | Papillary Thyroid Carcinoma | K2 (BRAF mutant) | 20-25 mg/kg/day, p.o., 5 days/week for 3 weeks | Completely suppressed tumor growth. | [10] |
| Mouse Model | Papillary Thyroid Carcinoma | TPC-1 (RET/PTC1) | 20-25 mg/kg/day, p.o., 5 days/week for 3 weeks | Significantly reduced tumor growth. | [10] |
| C26 Mouse Model | Colon Carcinoma | C26 | 25 mg/kg, p.o. | Inhibited ERK phosphorylation by >50% at 24 hours; 70% incidence of complete tumor responses. | [10] |
| Nf1 Genetically Engineered Mice | Plexiform Neurofibroma | Spontaneous tumors | Low doses | Resulted in shrinkage of plexiform neurofibromas. | [13] |
IV. Clinical Efficacy of this compound
A. Neurofibromatosis Type 1 Associated Plexiform Neurofibromas (NF1-PN)
This compound has shown significant clinical activity in patients with NF1-PN, leading to its FDA approval for this indication.
| Clinical Trial | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Key Outcomes | Reference(s) |
| ReNeu (Phase 2b) | Adults and children (≥2 years) with NF1-PN | 2 mg/m² twice daily, 3 weeks on/1 week off | Adults: 41%; Children: 52% | Deep and durable tumor volume reductions; clinically meaningful improvements in pain and quality of life. | [4][14][15] |
| NF106 (Phase 2) | Adolescents and adults (≥16 years) with NF1-PN | 2 mg/m² twice daily (max 4 mg), 3 weeks on/1 week off | 42% | Preliminary evidence of pain reduction. | [13] |
B. Other Solid Tumors
This compound is also being investigated in other solid tumors, both as a monotherapy and in combination with other targeted agents.
| Cancer Type | Key Mutation(s) | Clinical Trial Phase | Treatment | Key Findings | Reference(s) |
| Advanced Solid Tumors | BRAF/KRAS mutations | Phase 1b | This compound + Lifirafenib (pan-RAF inhibitor) | Confirmed ORR of 22.6%; durable responses observed. | [9] |
| ER+ Metastatic Breast Cancer | MAPK-activating mutations | Phase 1b/2a | This compound + Fulvestrant | Preclinical data shows tumor regression in fulvestrant-refractory models. | [3][16][17] |
| Advanced NF1-mutant Melanoma | NF1 mutation | Pilot Study | This compound | Evaluating clinical efficacy in patients who have progressed on immunotherapy. | [18] |
V. Comparative Analysis of this compound with Other MEK Inhibitors
A. This compound vs. Selumetinib in NF1-PN
An indirect treatment comparison of the ReNeu (this compound) and SPRINT (Selumetinib) trials in pediatric patients with NF1-PN suggests that this compound may offer some advantages.
| Endpoint | This compound (ReNeu) | Selumetinib (SPRINT) | Comparison Outcome | Reference(s) |
| Mean Best Percent Reduction in Target PN Volume | -36.0% | -22.8% | Statistically significant difference in favor of this compound (p = 0.005) | [11] |
| Dose Reductions Due to Treatment-Related Adverse Events | 12% | 28% | Statistically significant difference in favor of this compound (p = 0.048) | [11] |
| Incidence of Fatigue, Dermatitis, and Diarrhea | Lower | Higher | Lower incidence with this compound | [11] |
It is important to note that this is an indirect comparison and not a head-to-head clinical trial.
B. Emerging Data in Other Cancers
While direct comparative trials are limited, the distinct pharmacological properties of different MEK inhibitors may influence their efficacy and safety profiles in various cancer types. For instance, in BRAF-mutant melanoma, combinations of BRAF and MEK inhibitors (e.g., dabrafenib and trametinib) are a standard of care.[19][20][21] The efficacy of this compound in this setting, particularly in patients with acquired resistance to other MEK inhibitors, is an area of active investigation.[12]
VI. This compound in Combination Therapies
The rationale for combining this compound with other targeted therapies is to overcome resistance mechanisms and enhance anti-tumor activity.
-
With RAF inhibitors (Lifirafenib, Brimarafenib): This "vertical inhibition" of the MAPK pathway has shown synergistic effects in preclinical models of RAS-mutated cancers and promising clinical activity in patients with various solid tumors harboring MAPK pathway aberrations.[9][10][12]
-
With Fulvestrant: In estrogen receptor-positive (ER+) breast cancer, alterations in the MAPK pathway can mediate resistance to hormone therapy. Preclinical data suggest that the combination of a MEK inhibitor like this compound with an ER antagonist like fulvestrant can induce tumor regression in resistant models.[3][16][17]
VII. Detailed Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
B. Cell Proliferation Assay (BrdU Staining)
This protocol outlines the steps for measuring cell proliferation using BrdU incorporation followed by flow cytometry.
-
BrdU Labeling: Add BrdU (e.g., 10 µM final concentration) to the cell culture medium and incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.[6]
-
Cell Harvesting and Fixation: Harvest the cells and fix them using an appropriate fixative (e.g., ethanol or paraformaldehyde).
-
DNA Denaturation: Treat the cells with an acid solution (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU.[3]
-
Neutralization: Neutralize the acid with a basic solution (e.g., 0.1 M sodium borate).
-
Antibody Staining: Incubate the cells with a fluorescently labeled anti-BrdU antibody.
-
DNA Staining: Stain the total DNA content with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the percentage of BrdU-positive cells, indicating the proportion of cells in the S-phase of the cell cycle.
C. Western Blotting for Phospho-ERK (p-ERK)
This protocol describes the detection of p-ERK levels as a biomarker of this compound's target engagement.
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.
D. Orthotopic Xenograft Mouse Model for Brain Tumors
This protocol provides a general framework for establishing and evaluating this compound's efficacy in an orthotopic brain tumor model.
-
Cell Preparation: Prepare a single-cell suspension of the desired brain tumor cells (e.g., glioblastoma or AT/RT) in a sterile, serum-free medium or PBS.
-
Animal Anesthesia and Preparation: Anesthetize the immunodeficient mouse (e.g., nude or SCID) and secure it in a stereotactic frame. Prepare the surgical site by shaving and sterilizing the scalp.
-
Craniotomy: Make a small incision in the scalp and create a burr hole in the skull at the desired coordinates for injection into the brain parenchyma.
-
Cell Implantation: Using a Hamilton syringe, slowly inject the tumor cell suspension into the brain at a specific depth.[7]
-
Wound Closure: Seal the burr hole with bone wax and suture the scalp incision.
-
Post-operative Care: Monitor the animals for recovery and signs of tumor growth (e.g., weight loss, neurological deficits).
-
Treatment Administration: Once tumors are established (as confirmed by imaging, if applicable), randomize the animals into treatment (this compound) and control (vehicle) groups. Administer treatment as per the desired schedule (e.g., daily oral gavage).
-
Tumor Growth Monitoring and Endpoint: Monitor tumor growth via bioluminescence imaging or MRI, if possible. The primary endpoint is typically survival, with humane endpoints defined in the protocol.
-
Tissue Analysis: Upon termination of the experiment, tumors can be harvested for histological and molecular analysis (e.g., p-ERK levels by western blot or immunohistochemistry).
VIII. Conclusion and Future Directions
This compound has demonstrated significant anti-tumor activity across a range of preclinical models and has shown notable clinical efficacy, particularly in NF1-PN. Its favorable safety profile and oral bioavailability make it a promising therapeutic agent. The available data suggests that this compound may offer advantages over other MEK inhibitors in certain contexts, although more direct comparative studies are needed.
Future research should focus on:
-
Conducting head-to-head clinical trials comparing this compound with other MEK inhibitors in various cancer types.
-
Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
-
Exploring novel combination strategies to overcome resistance and enhance efficacy.
-
Evaluating the role of this compound in the treatment of other RASopathies and rare cancers driven by MAPK pathway dysregulation.
This guide provides a solid foundation for understanding the current landscape of this compound's anti-tumor activity. As new data emerges, this information will be critical for guiding further research and optimizing the clinical application of this promising targeted therapy.
References
- 1. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. onclive.com [onclive.com]
- 5. Stereotactic Orthotopic Xenograft Injections into the Mouse Brain [protocols.io]
- 6. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. BeiGene and SpringWorks Announce Presentation of Preclinical Data Combining RAF Dimer Inhibitor Lifirafenib with MEK Inhibitor this compound and Provide Update on Ongoing Phase 1b/2 Clinical Trial | SpringWorks Therapeutics [news.springworkstx.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Combination of the Novel RAF Dimer Inhibitor Brimarafenib With the MEK Inhibitor this compound Is Effective Against NRAS Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. targetedonc.com [targetedonc.com]
- 15. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SpringWorks Therapeutics Announces Phase 1b/2a Clinical Trial of this compound in Patients with Advanced Solid Cancers Harboring MAPK-Activating Mutations - www.pharmasources.com [pharmasources.com]
- 17. SpringWorks Therapeutics Announces Phase 1b/2a Clinical Trial of this compound in Patients with Advanced Solid Cancers Harboring MAPK-Activating Mutations | SpringWorks Therapeutics [springworkstx.gcs-web.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Mirdametinib's Safety Profile: A Comparative Analysis with Other MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profile of Mirdametinib, a MEK inhibitor, with other approved MEK inhibitors: Trametinib, Cobimetinib, and Binimetinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents. This document summarizes quantitative safety data, details experimental protocols from pivotal clinical trials, and visualizes key biological pathways and experimental workflows.
Introduction to MEK Inhibitors and the MAPK Pathway
Mitogen-activated protein kinase (MAPK) signaling is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are key protein kinases within this cascade, and their inhibition has emerged as a promising therapeutic strategy. This compound, Trametinib, Cobimetinib, and Binimetinib are all potent and selective inhibitors of MEK1 and MEK2. While they share a common mechanism of action, their distinct pharmacological properties can lead to differences in their safety and tolerability profiles.
Below is a diagram illustrating the simplified MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Comparative Safety Profile of MEK Inhibitors
The following tables summarize the incidence of common and serious adverse events (AEs) reported in the pivotal clinical trials for this compound, Trametinib, Cobimetinib, and Binimetinib. It is important to note that these trials were conducted in different patient populations and under varying conditions, so direct comparisons should be made with caution.
Table 1: Common Adverse Events (All Grades, Incidence >20%)
| Adverse Event | This compound (ReNeu Trial - Adults)[1][2] | Trametinib (METRIC Trial)[3] | Cobimetinib + Vemurafenib (coBRIM Trial)[4][5] | Binimetinib + Encorafenib (COLUMBUS Trial)[6] |
| Dermatologic | ||||
| Rash | 90% | 57% | 22% | 22% |
| Dermatitis Acneiform | - | 19% | - | - |
| Gastrointestinal | ||||
| Diarrhea | 59% | 43% | 52% | 36% |
| Nausea | 52% | - | 41% | 41% |
| Vomiting | 38% | - | 30% | 30% |
| Abdominal Pain | - | 13% | - | 28% |
| General | ||||
| Fatigue | 29% | - | 43% | 43% |
| Pyrexia (Fever) | - | - | - | 18% |
| Musculoskeletal | ||||
| Musculoskeletal Pain | 41% | - | - | 48% |
| Ocular | ||||
| Blurred Vision | 9% | - | - | - |
| Cardiovascular | ||||
| Hypertension | - | 15% | - | - |
| Peripheral Edema | - | - | - | - |
Note: A dash (-) indicates that the adverse event was not reported as a common event (>20% incidence) in the primary publication for the respective trial.
Table 2: Serious Adverse Events (Grade 3/4) of Clinical Interest
| Adverse Event | This compound (ReNeu Trial)[1] | Trametinib (METRIC Trial)[3] | Cobimetinib + Vemurafenib (coBRIM Trial)[4] | Binimetinib + Encorafenib (COLUMBUS Trial)[6] |
| Dermatologic | ||||
| Rash | 8% | 8% | - | - |
| Cardiovascular | ||||
| Left Ventricular Dysfunction | 27% (pediatric) | 7% (decreased ejection fraction) | - | - |
| Hypertension | - | 12% | - | 6% |
| Ocular | ||||
| Retinal Vein Occlusion (RVO) | 2.7% (adults) | 0.2% | - | <1% |
| Retinal Pigment Epithelial Detachment (RPED) | 1.3% (adults) | 0.8% | - | 20% (serous retinopathy) |
| Musculoskeletal | ||||
| Increased Creatine Phosphokinase (CPK) | >2% (Grade 3/4 lab abnormality) | - | 12% | - |
| Hepatic | ||||
| Increased ALT/AST | - | - | 11%/ - | - |
| Hematologic | ||||
| Decreased Neutrophil Count | >2% (Grade 3/4 lab abnormality) | - | - | - |
Experimental Protocols for Safety Assessment in Pivotal Trials
The safety and tolerability of MEK inhibitors are rigorously evaluated in clinical trials. The following provides a general overview of the methodologies employed in the pivotal trials for this compound, Trametinib, Cobimetinib, and Binimetinib.
General Workflow for Safety Monitoring in MEK Inhibitor Clinical Trials
References
- 1. ascopubs.org [ascopubs.org]
- 2. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canadacommons.ca [canadacommons.ca]
- 4. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. COLUMBUS 7-year update: A randomized, open-label, phase III trial of encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF V600E/K-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Mirdametinib in the Context of MEK Inhibitor Treatment: A Comparative Analysis
A note on selumetinib resistance: Extensive literature searches did not yield specific preclinical or clinical studies evaluating the efficacy of mirdametinib in models explicitly defined as resistant to selumetinib. Therefore, this guide provides a comparative overview of this compound and selumetinib based on available clinical trial data in their approved indication, neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas (PN), and discusses the broader context of MEK inhibitor mechanisms.
This compound is an oral small molecule designed to inhibit MEK1 and MEK2, proteins that are key components of the MAPK pathway.[1] This pathway is a critical signaling network that regulates cell growth and survival and is often dysregulated in various cancers and rare diseases.[1] this compound is the first FDA-approved MEK inhibitor for adults with NF1-PN and is available in both tablet and oral suspension forms.[2]
Comparative Efficacy in NF1-Associated Plexiform Neurofibromas
While direct comparisons in a head-to-head trial are not available, data from separate pivotal phase 2 trials for this compound (ReNeu) and selumetinib (SPRINT) in patients with NF1-associated inoperable PN provide a basis for comparison.[3]
| Feature | This compound (ReNeu Trial) | Selumetinib (SPRINT Trial) |
| Patient Population | Adults and children (≥2 years) | Children (≥2 to <18 years) |
| Primary Endpoint | Confirmed Objective Response Rate (ORR) | Confirmed Objective Response Rate (ORR) |
| ORR in Pediatric Patients | 52%[4] | 68%[5] |
| ORR in Adult Patients | 41%[4][6] | Not specifically studied in this trial |
| Progression-Free Survival (PFS) in Pediatric Patients | Significantly longer PFS than historical controls[7] | 84% at 3 years |
| Key Secondary Endpoints | Clinically meaningful improvement in pain and health-related quality of life[7] | Clinically meaningful improvements in pain, strength, and range of motion[5] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both this compound and selumetinib are inhibitors of MEK1 and MEK2, which are central kinases in the RAS/RAF/MEK/ERK signaling cascade.[8] In NF1, the loss of the NF1 tumor suppressor gene leads to the overactivation of RAS, resulting in uncontrolled cell growth and tumor formation.[9][10] By inhibiting MEK1/2, these drugs block the downstream phosphorylation of ERK, thereby reducing tumor cell proliferation and survival.[8][9]
Experimental Protocols
ReNeu Phase IIb Trial of this compound
The ReNeu trial (NCT03962543) was a pivotal, open-label, multicenter, phase IIb study that enrolled 114 patients (58 adults and 56 children) with NF1 and inoperable, symptomatic PN.[1][4][7]
-
Inclusion Criteria: Patients aged 2 years and older with a diagnosis of NF1 and at least one symptomatic, inoperable PN.[4][7]
-
Dosing: this compound was administered orally at approximately 2 mg/m²/dose (up to a maximum of 4 mg twice a day) on a 3-weeks-on, 1-week-off intermittent dosing schedule.[11]
-
Primary Endpoint Assessment: The primary endpoint was the confirmed objective response rate (ORR), defined as a ≥20% reduction in PN volume as measured by volumetric MRI analysis.[4]
-
Secondary Endpoint Assessment: Secondary endpoints included patient-reported outcomes for pain and health-related quality of life.[4]
Discussion on MEK Inhibitor Resistance
While data on this compound in selumetinib-resistant models is lacking, resistance to MEK inhibitors is a known clinical challenge in other cancers.[2] Mechanisms of resistance can involve reactivation of the MAPK pathway through various means, such as upstream alterations or bypass tracks. Understanding these mechanisms is crucial for developing strategies to overcome resistance.[12] Future research may explore the efficacy of next-generation MEK inhibitors or combination therapies in patient populations that have developed resistance to initial MEK inhibitor treatment.
References
- 1. springworkstx.com [springworkstx.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ispor.org [ispor.org]
- 4. targetedonc.com [targetedonc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. SpringWorks Therapeutics’ this compound shows efficacy in neurofibromatosis study | Nasdaq [nasdaq.com]
- 7. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gomekli.com [gomekli.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. nfnetwork.org [nfnetwork.org]
- 12. Neurofibromatosis in the Era of Precision Medicine: Development of MEK Inhibitors and Recent Successes with Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
Mirdametinib vs. Next-Generation MEK Inhibitors: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mirdametinib, a potent and selective MEK inhibitor, with other next-generation MEK inhibitors. The information is curated from publicly available preclinical and clinical data to assist researchers and drug development professionals in making informed decisions.
The MAPK/ERK Signaling Pathway and the Role of MEK Inhibitors
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in many cancers.[1][2] MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this pathway, phosphorylating and activating ERK1 and ERK2.[2] MEK inhibitors are designed to block this phosphorylation step, thereby inhibiting downstream signaling and curbing cancer cell growth.[2]
This compound: Clinical Efficacy in Neurofibromatosis Type 1 (NF1)
This compound (formerly PD-0325901) is an oral, selective, allosteric inhibitor of MEK1 and MEK2.[2] It has recently received FDA approval for the treatment of adult and pediatric patients aged 2 years and older with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas (PN).[3] The approval is based on the results of the pivotal Phase 2b ReNeu trial.
Table 1: Summary of this compound Efficacy Data from the ReNeu Trial
| Endpoint | Adult Patients (n=58) | Pediatric Patients (n=56) |
| Confirmed Objective Response Rate (ORR) | 41% | 52% |
| Median Best Percentage Change in PN Volume | -41% | -42% |
| Duration of Response (DoR) at 12 months | 75% of responders | 76% of responders |
| Median Time to Onset of Response | 7.8 months | 7.9 months |
Data sourced from the ReNeu clinical trial as of September 20, 2023.[4][5][6]
Experimental Protocol: The ReNeu Trial (NCT03962543)
The ReNeu trial was a multicenter, open-label, single-arm, Phase 2b study designed to evaluate the efficacy and safety of this compound in patients with NF1-associated inoperable PN.[4][5][6]
-
Patient Population: The trial enrolled adult (≥18 years) and pediatric (2 to 17 years) patients with NF1 and symptomatic, inoperable PN.[4][5]
-
Treatment Regimen: this compound was administered orally at a dose of 2 mg/m² twice daily (maximum dose of 4 mg twice daily) on an intermittent schedule of 3 weeks on, 1 week off in 28-day cycles.[4][5] The formulation was available as a capsule or a dispersible tablet and could be taken without regard to food.[4][7]
-
Primary Endpoint: The primary endpoint was the confirmed objective response rate (ORR), defined as a ≥20% reduction in target PN volume from baseline on two consecutive MRI scans.[4][5]
-
Secondary Endpoints: Secondary endpoints included duration of response (DoR), patient-reported outcomes (PROs) for pain and health-related quality of life.[8]
Benchmarking this compound Against Next-Generation MEK Inhibitors: Preclinical Data
Direct head-to-head clinical comparisons of this compound with a wide range of next-generation MEK inhibitors are limited. However, preclinical data provides valuable insights into their relative potency and potential advantages. This section summarizes available preclinical data for this compound and two investigational next-generation MEK inhibitors: PAS-004 and IK-595.
Table 2: Comparative Preclinical Profile of this compound and Next-Generation MEK Inhibitors
| Inhibitor | Mechanism of Action | Key Preclinical Findings | Reference |
| This compound (PD-0325901) | Selective, non-ATP-competitive inhibitor of MEK1/2. | IC50 of 0.33 nM for MEK. Induces apoptosis in various cancer cell lines and demonstrates significant tumor growth inhibition in xenograft models.[9] | [2][9] |
| PAS-004 | Macrocyclic MEK inhibitor. | In NRAS mutant cancer cell lines, demonstrated IC50 values between 0.024 and 0.306 µM and achieved over 50% growth inhibition in more cell lines compared to binimetinib and selumetinib.[10] In vivo studies showed superior anti-tumor efficacy compared to binimetinib and selumetinib at equivalent doses.[11] | [10][11] |
| IK-595 | MEK-RAF complex inhibitor. | Potently blocks MEK phosphorylation (IC50 = 0.6 nM).[1] Demonstrates strong and prolonged pERK inhibition in various cancer cell lines compared to existing MEK inhibitors.[1] Shows strong synergy with KRAS G12C inhibitors.[1] | [1][12] |
Disclaimer: The preclinical data presented in this table are from different studies and not from direct head-to-head comparative experiments. Therefore, cross-study comparisons should be interpreted with caution.
Experimental Protocols for Preclinical Benchmarking
Standardized preclinical assays are crucial for the objective comparison of investigational drugs. Below are outlines of key experimental protocols used to benchmark MEK inhibitors.
Experimental Workflow for Preclinical Benchmarking of MEK Inhibitors
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the direct inhibitory activity of a compound on the target kinase (MEK1/2).
-
Methodology:
-
Recombinant MEK1 or MEK2 enzyme is incubated with a specific substrate (e.g., inactive ERK2) and ATP in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luciferase-based detection system.
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.[13]
-
Cell Proliferation Assay (e.g., WST-1 or EdU Assay)
-
Objective: To assess the effect of the MEK inhibitor on the growth of cancer cell lines.
-
Methodology (WST-1):
-
Cancer cells with known MAPK pathway mutations are seeded in 96-well plates.
-
After cell attachment, they are treated with increasing concentrations of the MEK inhibitor for a specified duration (e.g., 48-72 hours).
-
A tetrazolium salt (WST-1) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert WST-1 into a formazan dye.
-
The absorbance of the formazan product is measured, which is directly proportional to the number of viable cells.
-
The GI50 or IC50 value (the concentration of the inhibitor that causes 50% growth inhibition) is determined.[14]
-
-
Methodology (EdU):
-
Cells are incubated with the MEK inhibitor.
-
5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture medium and is incorporated into newly synthesized DNA of proliferating cells.
-
After fixation and permeabilization, a fluorescent azide is added, which couples to the EdU through a click chemistry reaction.
-
The percentage of proliferating cells is quantified by measuring the fluorescence intensity via microscopy or flow cytometry.[15]
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the MEK inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control (vehicle) groups.
-
The MEK inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pERK levels).[16][17][18]
-
Conclusion
This compound has demonstrated significant clinical efficacy and a manageable safety profile in the treatment of NF1-associated plexiform neurofibromas, leading to its recent FDA approval. Preclinical data for emerging next-generation MEK inhibitors like PAS-004 and IK-595 suggest potential advantages in terms of potency, target engagement, and overcoming resistance mechanisms. However, direct, comprehensive head-to-head comparisons are necessary to definitively establish their relative superiority. The experimental protocols and workflows outlined in this guide provide a framework for the continued preclinical and clinical evaluation of these promising therapeutic agents. As the landscape of MEK inhibitors continues to evolve, rigorous benchmarking will be essential to identify the most effective treatments for patients with MAPK pathway-driven diseases.
References
- 1. IK-595 MEK-RAF inhibitor preclinical data presented | BioWorld [bioworld.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. springworkstx.com [springworkstx.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Pasithea Therapeutics to Present Preclinical Data on PAS-004's Efficacy Against NRAS Cancer at 2024 ASCO [synapse.patsnap.com]
- 11. Pasithea Therapeutics Announces Positive In Vivo Preclinical Efficacy Data for PAS-004 from NRAS Mutation Cancer Xenograft Models :: Pasithea Therapeutics Corp. (KTTA) [ir.pasithea.com]
- 12. ImageneBio, Inc. | Investors [ir.imagenebio.com]
- 13. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Testing ATRA and MEK inhibitor PD0325901 effectiveness in a nude mouse model for human MPNST xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
p-ERK as a Predictive Biomarker for Mirdametinib Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of phosphorylated ERK (p-ERK) as a predictive biomarker for the clinical response to Mirdametinib, a potent and selective MEK1/2 inhibitor. By examining preclinical and clinical data, and drawing comparisons with other MEK inhibitors, this document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the role of p-ERK in patient stratification.
The MEK/ERK Signaling Pathway and the Role of this compound
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like NF1, BRAF, and RAS, is a common driver of tumorigenesis.[1][2] this compound (formerly PD-0325901) is an orally bioavailable, allosteric inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK.[2] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling and inhibiting the growth of tumors dependent on this pathway.[2][3]
Validation of p-ERK as a Pharmacodynamic and Predictive Biomarker
The validation of a biomarker requires demonstrating its ability to reflect the pharmacodynamic activity of a drug and predict clinical response. For this compound, p-ERK is a key pharmacodynamic biomarker, as its reduction directly indicates target engagement.
Preclinical Evidence for p-ERK as a Biomarker for this compound
Preclinical studies have consistently shown that this compound effectively reduces p-ERK levels in cancer cell lines and animal models. In an NF1 mouse model, oral administration of this compound led to sustained suppression of p-ERK in tumor tissues, which correlated with a reduction in neurofibroma volume and proliferation.[4][5]
| Preclinical Model | This compound Treatment | p-ERK Reduction | Tumor Growth Inhibition | Reference |
| NF1 Mouse Model | Clinically relevant doses | Sustained suppression in tumor tissue | Significant reduction in neurofibroma volume | [4] |
| NF1-null Melanoma Cell Lines | 50 nmol/L | Inhibition of p-ERK at 1, 6, and 24 hours | Dose-dependent decrease in cell growth | [6] |
Clinical Evidence for p-ERK as a Biomarker for MEK Inhibitors
While specific quantitative data correlating p-ERK levels with this compound response from the pivotal ReNeu trial (NCT03962543) are not yet fully published, the trial was designed to include a comparison of tumor response to p-ERK levels in biopsies.[7][8][9] Interim data from the ReNeu trial have shown significant objective response rates in both adults and children with neurofibromatosis type 1-associated plexiform neurofibromas (NF1-PN).[4][10][11][12]
For comparison, data from a phase 2 trial of another MEK inhibitor, Selumetinib, in adults with NF1-PN provides valuable insight into the potential of p-ERK as a predictive biomarker. In this study, a significant decrease in p-ERK levels was observed in paired tumor biopsies from patients who responded to treatment.
| MEK Inhibitor | Patient Population | p-ERK1 Reduction (Median) | p-ERK2 Reduction (Median) | Objective Response Rate | Reference |
| Selumetinib | Adults with NF1-PN | -64.6% | -57.7% | 63.6% | [13][14] |
| This compound | Adults with NF1-PN | Data not yet available | Data not yet available | 41% | [4][10][12] |
| This compound | Children with NF1-PN | Data not yet available | Data not yet available | 52% | [4][10][12] |
Comparison with Other MEK Inhibitors
This compound is one of several MEK inhibitors that have been evaluated in clinical trials. A direct comparison of their performance and their effect on p-ERK is crucial for understanding their relative therapeutic potential.
| MEK Inhibitor | Indication (in NF1) | Key Efficacy Findings | p-ERK Data Availability |
| This compound | NF1-PN (adults and children) | 41-52% Objective Response Rate in ReNeu trial.[4][10][12] | Preclinical data shows p-ERK reduction.[4] Clinical trial (ReNeu) includes p-ERK analysis, but data is not yet public.[7] |
| Selumetinib | NF1-PN (pediatric) | 68% Objective Response Rate in SPRINT trial.[15] | Significant p-ERK reduction in tumor biopsies of adult NF1-PN patients.[13][14] |
| Trametinib | NF1-associated tumors | Response observed in some NF1-mutant tumors.[16][17] | Preclinical data shows p-ERK reduction.[6][18] |
Experimental Protocols
Accurate and reproducible measurement of p-ERK is essential for its validation as a biomarker. Below are detailed methodologies for key experiments.
Western Blotting for p-ERK Detection
This protocol is a standard method for quantifying p-ERK levels in cell lysates or tissue homogenates.
Protocol Details:
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins by SDS-PAGE (10-12% acrylamide gel).
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify band intensity using densitometry software.
-
Normalize the p-ERK signal to the total ERK or a loading control (e.g., GAPDH, β-actin) signal from the same blot.
-
Immunohistochemistry (IHC) for p-ERK Detection
IHC allows for the visualization of p-ERK expression within the context of tissue architecture.
Protocol Details:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block or normal serum.
-
Incubate with a primary antibody against p-ERK.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Evaluate staining intensity and the percentage of positive cells using a microscope.
-
Conclusion and Future Directions
The available evidence strongly supports the role of p-ERK as a key pharmacodynamic biomarker for this compound. Preclinical data demonstrate a clear link between this compound treatment, p-ERK inhibition, and anti-tumor activity. While direct quantitative clinical data correlating p-ERK levels with this compound response is eagerly awaited from the ReNeu trial, the significant p-ERK reduction observed in responders to the similar MEK inhibitor Selumetinib in the same patient population provides a strong rationale for p-ERK's potential as a predictive biomarker.
Future research should focus on the public dissemination of the biomarker data from the ReNeu trial to definitively establish the predictive value of p-ERK for this compound. Further studies directly comparing this compound with other MEK inhibitors, including comprehensive biomarker analyses, will be crucial for optimizing patient selection and personalizing treatment strategies for individuals with tumors driven by the MAPK pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. gomekli.com [gomekli.com]
- 4. ReNeu: A Pivotal, Phase IIb Trial of this compound in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. MEK Inhibitor this compound (PD-0325901) in Patients With Neurofibromatosis Type 1 Associated Plexiform Neurofibromas | Drush Site-Install [trials-api.montefioreeinstein.org]
- 9. Facebook [cancer.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. SpringWorks Therapeutics Reports Interim Data from Phase 2b ReNeu Trial of this compound for Patients with NF1-PN and Provides Trial Update | SpringWorks Therapeutics [springworkstx.gcs-web.com]
- 12. onclive.com [onclive.com]
- 13. Selumetinib in adults with NF1 and inoperable plexiform neurofibroma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selumetinib in adults with NF1 and inoperable plexiform neurofibroma: a phase 2 trial [scholarworks.indianapolis.iu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of Trametinib in Neurofibromatosis Type 1–Associated Gastrointestinal Stromal Tumors: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Preclinical assessment of MEK1/2 inhibitors for neurofibromatosis type 2–associated schwannomas reveals differences in efficacy and drug resistance development - PMC [pmc.ncbi.nlm.nih.gov]
Mirdametinib's In Vivo Potency: A Comparative Analysis with Other MEK Inhibitors
In the landscape of targeted cancer therapies, MEK inhibitors have emerged as a crucial class of drugs targeting the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in various cancers. This guide provides a comparative analysis of the in vivo potency of Mirdametinib, a selective MEK1/2 inhibitor, against other prominent MEK inhibitors: Trametinib, Selumetinib, and Cobimetinib. This comparison is based on available preclinical data from xenograft models, offering insights for researchers and drug development professionals.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in BRAF and RAS genes, can lead to its constitutive activation, driving tumorigenesis. MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway, making them attractive targets for therapeutic intervention.
Comparative In Vivo Potency
The following tables summarize the available preclinical in vivo data for this compound and other MEK inhibitors in various xenograft models. It is important to note that a direct head-to-head comparison in a single study under identical conditions is often unavailable in the public domain. Therefore, this data has been compiled from various sources and should be interpreted with consideration of the different experimental setups.
| This compound | |||
| Cancer Model | Mutation | Dosage | Tumor Growth Inhibition (TGI) |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | KRAS | Not specified | Significant tumor growth inhibition and regression.[1] |
| Colorectal Cancer (CRC) Xenograft | KRAS | Not specified | Significant tumor growth inhibition and regression.[1] |
| NF1-mutant Low-Grade Glioma Zebrafish Xenograft | NF1 | Not specified | Suppressed tumor cell proliferation by approximately 60%.[2] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) Xenograft | NF1 | Not specified | Moderately reduced tumor growth as a single agent.[3] |
| Trametinib | |||
| Cancer Model | Mutation | Dosage | Tumor Growth Inhibition (TGI) |
| HT-29 Colon Cancer Xenograft | BRAF V600E | 1 mg/kg, once daily | Almost complete tumor growth inhibition. |
| A549 Lung Cancer Xenograft | KRAS | 2.5 mg/kg and 5.0 mg/kg | 87% and 92% TGI, respectively. |
| Pancreatic Cancer Patient-Derived Xenograft (PDX) | Not specified | 0.3 mg/kg, daily | Significant inhibition of tumor growth.[4] |
| NOZ Gallbladder Cancer Xenograft | Not specified | 1 mg/kg, orally | Significant inhibition of tumor growth.[5] |
| Selumetinib | |||
| Cancer Model | Mutation | Dosage | Tumor Growth Inhibition (TGI) |
| Various Cancer Cell Line Xenografts | BRAF or RAS | 10-100 mg/kg, twice daily | Dose-dependent tumor growth inhibition. |
| Ovarian Cancer Xenograft | Not specified | 50 or 100 mg/kg/day | Significant suppressive effects on tumor growth. |
| NF1 Minipig Model | NF1 | Not specified | Reduced Ras/MAPK signaling to wild-type levels in optic nerve.[6] |
| Cobimetinib | |||
| Cancer Model | Mutation | Dosage | Tumor Growth Inhibition (TGI) |
| Colorectal, Melanoma, Breast, Lung Xenografts | KRAS or BRAF | Not specified | Dose-dependent tumor growth inhibition.[7] |
| Renal Cell Carcinoma (RCC) Xenograft | Not specified | Not specified | Prevented tumor formation and inhibited tumor growth.[8] |
| Cervical Cancer Xenograft | Not specified | Not specified | Efficacious in inhibiting tumor growth.[9] |
| NRAS-mutant Melanoma Patient-Derived Xenograft (PDX) | NRAS Q61 | Not specified | 56% inhibition of tumor growth in combination with Roflumilast.[10] |
Experimental Protocols: A Generalized Approach for In Vivo Xenograft Studies
While specific protocols vary between studies, the following outlines a generalized workflow for assessing the in vivo potency of MEK inhibitors in a subcutaneous xenograft model.
Key Methodological Steps:
-
Cell Line Selection and Culture: Cancer cell lines with known mutations in the RAS/RAF/MEK/ERK pathway (e.g., BRAF V600E, KRAS G12C) are selected. Cells are cultured under standard sterile conditions in an appropriate growth medium.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NSG mice) are typically used to prevent rejection of human tumor xenografts. Animals are acclimatized to the facility for a minimum of one week before the start of the experiment. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume. Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups (vehicle control and different doses of MEK inhibitors).
-
Drug Formulation and Administration: The MEK inhibitor is formulated in an appropriate vehicle for oral gavage or intraperitoneal injection. The vehicle alone is administered to the control group. Dosing schedules can vary (e.g., once or twice daily, continuous or intermittent).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study. Tumor regression may also be assessed.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other relevant tissues can be collected for pharmacodynamic analysis. This often involves Western blotting or immunohistochemistry to measure the levels of phosphorylated ERK (p-ERK), a key downstream biomarker of MEK activity, to confirm target engagement.
Conclusion
Preclinical in vivo data demonstrates that this compound is a potent inhibitor of tumor growth in cancer models driven by RAS and BRAF mutations. While a direct, comprehensive comparison of potency against other MEK inhibitors like Trametinib, Selumetinib, and Cobimetinib is challenging due to the variability in published studies, all have shown significant anti-tumor activity in various xenograft models. The choice of a specific MEK inhibitor for further development or clinical application will likely depend on a multitude of factors including the specific cancer type and its genetic makeup, as well as the safety and pharmacokinetic profiles of each compound. The provided generalized experimental protocol serves as a foundational guide for researchers designing and interpreting in vivo studies to evaluate the efficacy of MEK inhibitors.
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. LGG-49. EVALUATING THE EFFECTS OF this compound IN NF1-MUTANT LOW-GRADE GLIOMAS USING BOTH CULTURED CELLS AND A NOVEL ZEBRAFISH XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK Inhibition Synergizes with TYK2 Inhibitors in NF1-Associated Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Mirdametinib: A Comparative Meta-Analysis of Clinical Trial Data in Neurofibromatosis Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Mirdametinib, a MEK inhibitor, and compares its performance against other therapeutic alternatives for the treatment of Neurofibromatosis Type 1 (NF1)-associated plexiform neurofibromas (PN). The information is presented to facilitate objective comparison and is supported by experimental data from key clinical trials.
Introduction
Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the growth of tumors along nerves.[1] Plexiform neurofibromas (PN) are a common and often debilitating manifestation of NF1, causing pain, disfigurement, and functional impairment. The dysregulation of the Ras/mitogen-activated protein kinase (MAPK) signaling pathway is a key driver of NF1-associated tumor growth. This compound is a selective inhibitor of MEK1 and MEK2, key components of this pathway.[2][3] This guide summarizes the clinical trial data for this compound and provides a comparative analysis with other targeted therapies investigated for NF1-PN.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety data from clinical trials of this compound and its alternatives.
Table 1: Efficacy of this compound and Alternatives in NF1-Associated Plexiform Neurofibromas
| Drug (Clinical Trial) | Drug Class | Patient Population | Objective Response Rate (ORR) | Median Tumor Volume Reduction |
| This compound (ReNeu - NCT03962543) | MEK Inhibitor | Adults | 41%[4][5][6][7][8][9][10][11][12] | -41%[4][8][9][10][12] |
| Pediatric | 52%[4][5][6][7][8][9][10][11][12] | -42%[4][8][10][12] | ||
| Selumetinib (SPRINT - NCT01362803) | MEK Inhibitor | Pediatric | 68%[5] | Not explicitly stated in summary |
| Selumetinib (Phase 2) | MEK Inhibitor | Adults | 63.6%[3] | -23.6%[3] |
| Trametinib (Phase 1/2a - NCT02124772) | MEK Inhibitor | Pediatric | 46%[9] | Not explicitly stated in summary |
| Cabozantinib (Phase 2 - NCT02101736) | Multi-kinase Inhibitor | Adults (≥16 years) | 42%[6][13][14] | -15.2% (median change)[13][14] |
| Sirolimus (Phase 2) | mTOR Inhibitor | Pediatric & Adult | No objective responses (shrinkage) observed[1][2] | No reduction observed[1][2] |
Table 2: Common Treatment-Related Adverse Events (TRAEs)
| Drug | Common Adverse Events (Any Grade) |
| This compound | Adults: Rash, diarrhea, nausea, musculoskeletal pain, vomiting, fatigue.[5] Pediatric: Rash, diarrhea, musculoskeletal pain, abdominal pain, vomiting, headache, paronychia, left ventricular dysfunction, nausea.[5] |
| Selumetinib | Acneiform rash, nausea/vomiting, diarrhea, asymptomatic creatine kinase increase, paronychia.[3] |
| Trametinib | Paronychia, rash.[9] |
| Cabozantinib | Gastrointestinal toxicity, hypothyroidism, fatigue, palmar-plantar erythrodysesthesia.[13][14] |
| Sirolimus | Generally well-tolerated in the context of the NF1-PN trial.[1][2] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below.
This compound: ReNeu Trial (NCT03962543)
-
Study Design: A multicenter, open-label, single-arm, Phase 2b trial.
-
Patient Population: Adults (≥18 years) and children (2 to 17 years) with NF1 and inoperable, symptomatic PN.
-
Intervention: this compound administered orally at a dose of 2 mg/m² (maximum 4 mg) twice daily on an intermittent schedule of 3 weeks on, 1 week off, in 28-day cycles.[4]
-
Primary Endpoint: Confirmed Overall Response Rate (ORR), defined as a ≥20% reduction in target PN volume from baseline on two consecutive MRI scans.[15]
-
Tumor Assessment: Volumetric MRI analysis performed at baseline and regular intervals.
Selumetinib: SPRINT Trial (NCT01362803) & Adult Phase 2 Trial
-
Study Design (SPRINT): A Phase 2 trial for pediatric patients.
-
Patient Population (SPRINT): Children with NF1 and inoperable PN.
-
Intervention (SPRINT): Selumetinib administered orally.
-
Primary Endpoint (SPRINT): To determine the response rate of PN to selumetinib.
-
Study Design (Adult Phase 2): An open-label, Phase 2 study.
-
Patient Population (Adult Phase 2): Adults with NF1 and inoperable PN.
-
Primary Endpoint (Adult Phase 2): Objective response rate.[3]
Trametinib: Phase I/IIa Trial (NCT02124772)
-
Study Design: A Phase 1/2a dose-escalation and expansion study.
-
Patient Population: Pediatric patients (1 month to <18 years) with unresectable NF1-associated PN.[9]
-
Intervention: Trametinib administered orally once daily.[9]
-
Primary Objective: To assess the safety of trametinib.
-
Secondary Objective: Tumor response assessed by volumetric MRI.[9]
Cabozantinib: Phase II Trial (NCT02101736)
-
Study Design: An open-label, non-randomized, Simon two-stage Phase 2 trial.[13][14]
-
Patient Population: Patients aged 16 years and older with NF1 and progressive or symptomatic, inoperable PN.[13][14]
-
Intervention: Cabozantinib administered orally once daily.
-
Primary Outcome: Partial response rate, defined as a ≥20% reduction in target PN volume as assessed by MRI after 12 cycles.[13][14]
Sirolimus: Phase II Trial
-
Study Design: A two-stratum, Phase 2 clinical trial.
-
Patient Population: Subjects with NF1 and inoperable PN without documented radiographic progression at trial entry.[1][2]
-
Intervention: Sirolimus dosed twice daily to achieve a target blood level of 10–15 ng/ml.[2]
-
Primary Objective: To determine if sirolimus results in objective radiographic responses in non-progressive PNs.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in NF1 and the mechanism of action of the discussed drug classes.
References
- 1. researchgate.net [researchgate.net]
- 2. cabometyxhcp.com [cabometyxhcp.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Mirdametinib's Journey into the Central Nervous System: A Comparative Analysis with Other MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the CNS penetration capabilities of Mirdametinib against other MEK inhibitors, supported by experimental data and detailed methodologies.
The ability of a drug to penetrate the central nervous system (CNS) is a critical factor in the treatment of neurological disorders and brain malignancies. This compound, a potent and selective MEK1/2 inhibitor, has demonstrated promising CNS penetration in preclinical and clinical studies, setting it apart from some other inhibitors in its class. This guide provides a comprehensive comparison of this compound's CNS penetration with other MEK inhibitors, namely Selumetinib, Trametinib, Cobimetinib, and Binimetinib, presenting the available experimental data, outlining the methodologies used in these studies, and visualizing the key signaling pathway and experimental workflows.
Quantitative Comparison of CNS Penetration
The following table summarizes the available quantitative data on the CNS penetration of this compound and other selected MEK inhibitors. The key metrics used for comparison are the cerebrospinal fluid (CSF) to plasma ratio and the brain-to-plasma ratio, which are indicative of a drug's ability to cross the blood-brain barrier and distribute into the CNS.
| MEK Inhibitor | Animal Model | CNS Penetration Metric | Value | Reference |
| This compound | Non-Human Primate | CSF Penetration (AUCCSF/AUCplasma) | 1.3 - 1.6% | |
| Non-Human Primate | CSF/Unbound Plasma Ratio | 2.5 - 3.0 | ||
| Selumetinib | Non-Human Primate | CSF Penetration (AUCCSF/AUCplasma) | 0.4% | |
| Minipig | Brain-to-Plasma Ratio | ~0.1 | ||
| Trametinib | Mouse (Wild-Type) | Brain-to-Plasma AUC Ratio | 0.148 | |
| Mouse (P-gp Knockout) | Brain-to-Plasma AUC Ratio | 0.733 | ||
| Cobimetinib | Mouse (Wild-Type) | Brain-to-Plasma Ratio (6h post-dose) | 0.3 | |
| Mouse (P-gp Knockout) | Brain-to-Plasma Ratio (6h post-dose) | 11 | ||
| Binimetinib | Mouse | Brain-to-Plasma Ratio (Kp,brain) | ~0.02 |
The RAS/RAF/MEK/ERK Signaling Pathway
MEK inhibitors, including this compound, target the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. The diagram below illustrates the central role of MEK1/2 in this cascade.
Mirdametinib's Impact on Gene Expression: A Comparative Analysis with Other MEK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of the gene expression changes induced by Mirdametinib compared to other MEK inhibitors. The data is compiled from preclinical studies and clinical trial biomarker analyses, offering insights into the molecular mechanisms and potential biomarkers of these targeted therapies.
This compound, a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, has recently gained FDA approval for the treatment of neurofibromatosis type 1 (NF1) in patients with symptomatic, inoperable plexiform neurofibromas.[1] By targeting the MAPK/ERK signaling pathway, this compound modulates the expression of a host of genes critical for cell proliferation, differentiation, and survival.[2][3][4] Understanding these transcriptional changes is paramount for elucidating its mechanism of action, identifying biomarkers of response and resistance, and informing the development of novel combination therapies.
This guide offers a comparative overview of the gene expression alterations induced by this compound and other prominent MEK inhibitors, including Trametinib, Selumetinib, Cobimetinib, and Binimetinib. While direct head-to-head transcriptomic studies are limited, this analysis synthesizes available data from various preclinical models and clinical samples to provide a comprehensive resource.
The MAPK Signaling Pathway and MEK Inhibition
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating a wide array of cellular processes. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this pathway, phosphorylating and activating ERK1 and ERK2. MEK inhibitors, such as this compound, allosterically bind to and inhibit the activity of MEK1/2, thereby blocking downstream signaling and inhibiting tumor growth.[2][3]
MAPK Signaling Pathway and MEK Inhibition.
Comparative Analysis of Gene Expression Changes
The following tables summarize the reported gene expression changes induced by this compound and other MEK inhibitors. It is important to note that these findings are derived from different studies using various cell lines, tumor types, and experimental conditions, which may limit direct cross-drug comparisons.
Table 1: Gene Expression Changes Induced by this compound (PD0325901)
| Cell Line/Model | Number of Genes Modulated | Key Upregulated Genes | Key Downregulated Genes | Experimental Method | Reference |
| OCI-AML3 (AML) | 96 (37 up, 59 down) | Genes involved in cell cycle regulation | Genes involved in cell cycle regulation | Gene Expression Profiling | [5] |
| OCI-AML3 (AML) & M14 (Melanoma) | 5 consistently modulated | Cyclin G2 | CDC25A, DUSP6, Cyclin D1, TIMP3, SEMA6A | Gene Expression Profiling | [6] |
| MDA-MB-231 (Breast Cancer) | - | E-cadherin, Cytokeratin | MMP-9, N-cadherin, Vimentin | RT-qPCR, Western Blot | [7] |
Note: this compound was formerly known as PD0325901.
Table 2: Gene Expression Changes Induced by Other MEK Inhibitors
| MEK Inhibitor | Cell Line/Model | Key Upregulated Genes/Signatures | Key Downregulated Genes/Signatures | Experimental Method | Reference |
| Trametinib | HCT116 (Colorectal Cancer) | Inflammatory gene signatures (TNFα, NFκB) | - | RNA-seq | [8][9] |
| A375 (Melanoma) | - | Cell cycle, extracellular matrix, and de-differentiation programs | single-cell RNA-seq | [10] | |
| Selumetinib | GNAQ mutant uveal melanoma cells | JUN | DDX21, CDK5R1, DUSP6, ETV5, SPRY2, Cyclin D1 | Microarray, qRT-PCR, Immunoblot | [11] |
| Cutaneous Neurofibromas (NF1) | - | ERK/MAPK signaling, Opioid signaling | snRNA-seq | [12] | |
| Cobimetinib | BRAF-mutant Melanoma | Immune signature | Cell cycle signature | Gene Expression Profiling | [13][14][15] |
| BRAF V600-mutated Melanoma | Immune response-related genes | Keratinization-related genes | RNA-seq | [16][17] | |
| Binimetinib | NRAS-mutant Melanoma | - | - | Not specified | [18] |
Key Gene Signatures and Their Implications
Several key themes emerge from the analysis of gene expression changes following MEK inhibition:
-
Downregulation of MAPK Pathway Feedback Regulators: A consistent finding across multiple MEK inhibitors, including this compound and Selumetinib, is the downregulation of genes involved in the negative feedback regulation of the MAPK pathway, such as DUSP6 and SPRY2.[6][11] This indicates a direct and on-target effect of these drugs.
-
Modulation of Cell Cycle Genes: this compound has been shown to modulate the expression of numerous genes involved in cell cycle regulation.[5] Similarly, a "cell cycle signature" has been associated with outcomes in patients treated with Cobimetinib.[13][14][15] This highlights the central role of MEK inhibitors in controlling cell proliferation.
-
Induction of Inflammatory Signatures: In some contexts, resistance to MEK inhibitors like Trametinib has been associated with the upregulation of inflammatory gene expression signatures, including those related to TNFα and NFκB signaling.[8][9] This suggests that the tumor microenvironment and inflammatory responses may play a crucial role in determining therapeutic efficacy.
-
Immune Signature and Response: In melanoma, an "immune signature" in baseline tumor samples has been linked to better outcomes in patients treated with Cobimetinib in combination with a BRAF inhibitor.[13][14][15] This underscores the interplay between targeted therapy and the host immune system.
Experimental Protocols
Detailed experimental protocols are often specific to the individual study. However, a general workflow for analyzing gene expression changes in response to MEK inhibitor treatment is outlined below.
General Experimental Workflow.
General Protocol for RNA-Seq Analysis of MEK Inhibitor-Treated Cancer Cell Lines
-
Cell Culture and Treatment:
-
Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Cells are seeded at a specific density and allowed to adhere.
-
Cells are then treated with the MEK inhibitor (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
-
-
Library Preparation and Sequencing:
-
RNA-seq libraries are prepared from the extracted RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
The prepared libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
The raw sequencing reads are subjected to quality control checks.
-
Reads are then aligned to a reference genome.
-
Gene expression levels are quantified by counting the number of reads that map to each gene.
-
Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the drug-treated samples compared to the control samples.
-
Pathway analysis and gene set enrichment analysis are then used to identify the biological pathways and functions that are significantly affected by the drug treatment.
-
Conclusion
This compound and other MEK inhibitors induce a complex array of gene expression changes that reflect their on-target inhibition of the MAPK pathway and influence diverse cellular processes. While direct comparative transcriptomic data remains a key area for future research, the available evidence highlights both common and distinct molecular effects among different MEK inhibitors. The continued exploration of these gene expression signatures will be crucial for optimizing the clinical use of this compound and other drugs in this class, enabling more precise patient selection and the development of more effective therapeutic strategies.
References
- 1. aacr.org [aacr.org]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. springworkstx.com [springworkstx.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of interferon gene expression overcomes resistance to MEK inhibition in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-cell trajectories of melanoma cell resistance to targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of unique MEK-dependent genes in GNAQ mutant uveal melanoma involved in cell growth, tumor cell invasion and MEK-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snRNA-seq of human cutaneous neurofibromas before and after selumetinib treatment implicates role of altered Schwann cell states, inter-cellular signaling, and extracellular matrix in treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Gene Expression Profiling in BRAF-Mutated Melanoma Reveals Patient Subgroups with Poor Outcomes to Vemurafenib That May Be Overcome by Cobimetinib Plus Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genomic features of exceptional response in vemurafenib ± cobimetinib–treated patients with BRAFV600-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genomic Features of Exceptional Response in Vemurafenib ± Cobimetinib-treated Patients with BRAF V600-mutated Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-Term Response to Intermittent Binimetinib in Patients with NRAS-Mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mirdametinib: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational drugs like Mirdametinib is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures not only mitigates environmental risks but also ensures the safety of personnel handling these compounds. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.
This compound is an investigational drug that requires careful handling and disposal due to its potential hazards. Safety Data Sheets (SDS) classify this compound as toxic if swallowed and indicate that it may cause damage to organs through prolonged or repeated exposure.[1] Furthermore, it is recognized as potentially causing long-lasting harmful effects to aquatic life, with some classifications noting it as very toxic to aquatic ecosystems.[1][2]
Core Disposal Procedures
The disposal of this compound, as with any investigational drug, must be conducted in accordance with all applicable country, federal, state, and local regulations.[1] For clinical trial materials, the primary course of action is often to return the unused product to the study sponsor. If direct return is not possible, a structured disposal plan is necessary.
Step-by-Step Disposal Protocol:
-
Consult the Study Protocol and Sponsor's Instructions: Before any disposal action, review the specific clinical study protocol. The sponsor will typically provide detailed instructions for the disposition of unused or expired investigational products.[3]
-
Segregate and Secure the Waste: Isolate all this compound waste, including empty or partially used containers, contaminated personal protective equipment (PPE), and cleaning materials. Store this waste in a designated, secure, and clearly labeled container.
-
De-identification of Patient Information: For used drug containers from clinical trials, ensure all patient-identifying information is removed or rendered unreadable before disposal to protect patient privacy.[4]
-
Engage a Licensed Waste Disposal Vendor: The disposal of this compound should be handled by a licensed and approved hazardous waste disposal company. These vendors are equipped to manage and transport chemical waste in compliance with regulatory standards.
-
Incineration as the Preferred Method: For investigational drugs, particularly those with hazardous properties, incineration at a permitted facility is the recommended method of destruction.[4][5] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Maintain Comprehensive Documentation: Document every step of the disposal process. This includes the date, quantity of material disposed of, the personnel involved, and the waste manifest provided by the disposal vendor. A certificate of destruction should be obtained and retained.[4][5]
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data from available safety data sheets.
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Oral Toxicity | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment (Long-term) | Category 1 / Category 4 | H410: Very toxic to aquatic life with long lasting effects / H413: May cause long lasting harmful effects to aquatic life |
Data sourced from multiple Safety Data Sheets. The specific categorization may vary slightly between suppliers.
Experimental Protocols Cited
The procedures outlined in this guide are based on established best practices for the management and disposal of investigational drug products as described in various institutional Standard Operating Procedures (SOPs) and guidelines from regulatory bodies.[3][4][5][6] These documents universally emphasize adherence to sponsor directives and all relevant environmental regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PD0325901 (this compound)|391210-10-9|MSDS [dcchemicals.com]
- 3. ashp.org [ashp.org]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
